4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKLSRDKPNOWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358721 | |
| Record name | 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79379-05-8 | |
| Record name | 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole CAS number 79379-05-8
An In-depth Technical Guide to 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS: 79379-05-8)
Foreword: The Pyrazole Scaffold in Modern Chemistry
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal and materials chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this privileged scaffold is not merely a synthetic curiosity but a core component in a multitude of commercial products, from blockbuster anti-inflammatory drugs like Celecoxib to vital agrochemicals.[2][3][4] The unique electronic properties of the pyrazole ring, stemming from its π-excessive nature, impart a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]
This guide focuses on a specific, functionalized derivative: this compound. The presence of a reactive chloroethyl group at the C4 position, combined with the stable 3,5-dimethylpyrazole core, makes this molecule a highly versatile intermediate for chemical synthesis and a valuable building block in drug discovery programs.[8] As a Senior Application Scientist, this document serves to elucidate the synthesis, reactivity, and potential applications of this compound, providing researchers with the foundational knowledge required for its effective utilization.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental work. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 79379-05-8 | [9][10][11] |
| Molecular Formula | C₇H₁₁ClN₂ | [12] |
| Molecular Weight | 158.63 g/mol | [12] |
| Appearance | Solid | [12] |
| InChI Key | CLKLSRDKPNOWAM-UHFFFAOYSA-N | [12] |
| SMILES | Cc1n[nH]c(C)c1CCCl | [12] |
| Storage Class | 11 (Combustible Solids) | [12] |
| WGK | WGK 3 (highly hazardous to water) | [12] |
Synthesis and Purification
The construction of the pyrazole ring is a well-established area of organic chemistry. The most common and direct approach is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3]
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound involves a two-step process starting from the readily available 3,5-dimethyl-1H-pyrazole.
-
Friedel-Crafts Acylation: The pyrazole ring is first acylated at the C4 position using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position.
-
Clemmensen or Wolff-Kishner Reduction: The resulting ketone is then reduced to a methylene group. A Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine hydrate and a strong base) can be employed to convert the carbonyl group into the ethyl linker, yielding the final product.
This sequence provides a reliable method for introducing the chloroethyl side chain onto the pre-formed pyrazole core.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic chemistry procedures. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Step 1: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-chloropropan-1-one
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add 3-chloropropionyl chloride (1.1 eq) dropwise under a nitrogen atmosphere.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate ketone.
Step 2: Synthesis of this compound (Wolff-Kishner Reduction)
-
In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate ketone (1.0 eq) in diethylene glycol.
-
Add hydrazine hydrate (3.0 eq) and potassium hydroxide pellets (4.0 eq).
-
Heat the mixture to 120-140 °C for 2 hours.
-
Increase the temperature to 190-210 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its dual reactivity, originating from the pyrazole ring and the chloroethyl side chain.
Reactivity of the Chloroethyl Group
The primary alkyl chloride of the chloroethyl group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions (Sₙ2).[13] This "handle" allows for the covalent attachment of a wide variety of functional groups and molecular scaffolds.
-
Nucleophilic Substitution: It can react with a diverse range of nucleophiles such as amines, alcohols, thiols, and carbanions to form new C-N, C-O, C-S, and C-C bonds, respectively.[14] This is the most significant reaction for this compound, enabling its use as a linker in drug discovery to connect the pyrazole core to other pharmacophores.
-
Dehydrochlorination: Treatment with a strong, non-nucleophilic base can induce an elimination reaction (E2) to form the corresponding 4-vinyl-3,5-dimethyl-1H-pyrazole. Vinylpyrazoles are valuable monomers and building blocks for cycloaddition reactions and polymerizations.[15]
Reactivity of the Pyrazole Ring
The pyrazole ring itself offers additional sites for modification.
-
N-H Acidity and Alkylation: The proton on the N1 nitrogen is weakly acidic and can be deprotonated by a suitable base. The resulting pyrazolate anion is a potent nucleophile that can be alkylated or acylated, allowing for the introduction of substituents at the N1 position.
-
Aromaticity: The ring is aromatic and resistant to oxidation and reduction under typical conditions.[16]
Key Reactivity Sites Diagram
Caption: Primary reaction pathways for the target molecule.
Applications in Research and Drug Development
The structure of this compound makes it an ideal scaffold for building compound libraries for high-throughput screening.
-
Scaffold for Combinatorial Chemistry: The chloroethyl group serves as a reactive point for diversification. By reacting the core molecule with a library of diverse amines, thiols, or other nucleophiles, a large number of unique analogues can be rapidly synthesized. This approach is fundamental to modern lead optimization in drug discovery.[8]
-
Precursor for Bioactive Molecules: Pyrazole derivatives are known to exhibit a vast array of pharmacological activities.[16][17] This compound can serve as a key intermediate for synthesizing more complex molecules targeting:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors for cancer therapy feature heterocyclic cores.[7]
-
Anti-inflammatory Agents: The pyrazole core is central to COX-2 inhibitors.[18]
-
Antimicrobial and Antiviral Agents: The scaffold is present in numerous compounds investigated for these properties.[5][16]
-
-
Intermediate for Vinylpyrazoles: As mentioned, elimination of HCl yields a vinylpyrazole. These are important monomers in material science and versatile building blocks in organic synthesis, particularly in cycloaddition and transition-metal-catalyzed reactions.[15]
Safety and Handling
Proper safety precautions are essential when working with any chemical reagent.
-
Hazard Identification: This compound is classified as a combustible solid.[12] While specific toxicity data is limited, related compounds like 4-(2-Chloroethyl)-1H-pyrazole hydrochloride are classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[19] Halogenated organic compounds should always be handled with care, as they can be irritants and may have other unknown toxicological properties.[20][21]
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before use.[9][10]
-
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its dual reactivity allows for modifications at both the pyrazole nitrogen and the chloroethyl side chain, opening a gateway to a vast chemical space. For researchers in drug discovery, medicinal chemistry, and materials science, this compound offers a reliable scaffold and a reactive handle to build novel molecules with tailored properties. Understanding its synthesis, reactivity, and applications provides a solid foundation for leveraging its full potential in the laboratory.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Special Issue : Pyrazole and Thiazole Deriv
- Medicinally important pyrazole derivatives.
- The Reactivity and Applications of 2-Chloroethyl Chloroform
- (1-Chloroethyl)cyclohexane chemical properties and reactivity. Benchchem.
- SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry.
- 3,5-dimethyl-4′-(2-chloroethyl)-1H-pyrazole. Sigma-Aldrich.
- SAFETY DATA SHEET - this compound. Shanghai Canbi Pharma Ltd..
- Appendix I - Hazards Of Functional Groups. Cornell University Environmental Health and Safety.
- Chloro Group Definition - Organic Chemistry Key Term. Fiveable.
- 4-(2-Chloroethyl)-1H-pyrazole hydrochloride. Sigma-Aldrich.
- 4-(2-Chloroethyl)
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- This compound Safety Data Sheet.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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physical and chemical properties of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. Pyrazole scaffolds are foundational in medicinal chemistry, and this particular derivative offers a unique combination of a stable, aromatic core with a reactive alkyl halide side chain, positioning it as a versatile building block for novel chemical entities. This document details the compound's structural and physicochemical properties, anticipated spectroscopic profile, chemical reactivity, and a representative synthetic workflow. It also covers crucial safety protocols and explores its potential applications in research and drug development, serving as an essential resource for researchers, chemists, and professionals in the pharmaceutical industry.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have led to its incorporation into a multitude of biologically active compounds.[2][3] Numerous FDA-approved drugs, targeting a wide array of diseases from cancer to inflammatory disorders and viral infections, feature the pyrazole core, underscoring its therapeutic significance.[1][4][5][6]
This compound emerges as a particularly valuable intermediate in this context. It strategically combines the robust and pharmacologically relevant dimethyl-pyrazole core with a 4-position chloroethyl group. This alkyl chloride "handle" is a key functional group for synthetic chemists, providing a reactive site for nucleophilic substitution and other transformations. This allows for the facile introduction of diverse functionalities and the construction of extensive compound libraries for high-throughput screening, making it a pivotal starting material for developing next-generation therapeutics.
Nomenclature and Structural Elucidation
Correctly identifying a chemical entity is paramount for reproducible research. The following section provides the standard nomenclature and structural identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 79379-05-8[7][8] |
| Molecular Formula | C₇H₁₁ClN₂[7][9] |
| Molecular Weight | 158.63 g/mol [9] |
| SMILES String | Cc1n[nH]c(C)c1CCCl[9] |
| InChI Key | CLKLSRDKPNOWAM-UHFFFAOYSA-N[9] |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];// Atom nodes N1 [label="N", pos="0.5,0.866!"]; N2 [label="NH", pos="-0.5,0.866!"]; C3 [label="C", pos="-1,0!"]; C4 [label="C", pos="0,0!"]; C5 [label="C", pos="1,0!"];
C3_Me [label="H₃C", pos="-1.9,-0.5!"]; C5_Me [label="H₃C", pos="1.9,-0.5!"]; C4_Et1 [label="CH₂", pos="0,-1!"]; C4_Et2 [label="CH₂Cl", pos="0,-2!"];
// Bonds N1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- C3 [len=1.5]; C3 -- N2 [len=1.5]; N2 -- N1 [len=1.5];
// Nodes start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; sub_prod [label="Substituted Product\n(e.g., Amine, Ether, Thioether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elim_prod [label="4-Vinyl-3,5-dimethyl-1H-pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges start -> sub_prod [label="Nucleophilic Substitution\n(+ Nu:⁻)", arrowhead=vee, color="#EA4335"]; start -> elim_prod [label="Elimination\n(+ Strong Base)", arrowhead=vee, color="#EA4335"];
Caption: Key reaction pathways for this compound.
Representative Synthesis and Characterization Workflow
6.1 Rationale for Synthetic Strategy A robust and classical approach to constructing the pyrazole ring is the Knorr pyrazole synthesis. This method involves the cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative. For the target molecule, the key precursors would be 3-(2-chloroethyl)pentane-2,4-dione and hydrazine hydrate. The reaction proceeds reliably and generally provides good yields of the desired pyrazole.
6.2 Step-by-Step Experimental Protocol
-
Step 1: Synthesis of 3-(2-chloroethyl)pentane-2,4-dione. (This precursor can be synthesized via alkylation of acetylacetone). In a round-bottomed flask, dissolve acetylacetone and a suitable base (e.g., sodium ethoxide) in a dry solvent like ethanol under an inert atmosphere. Cool the mixture and add 1-bromo-2-chloroethane dropwise. Allow the reaction to proceed to completion, followed by an aqueous workup and purification to yield the β-dicarbonyl precursor.
-
Step 2: Cyclocondensation. To a solution of 3-(2-chloroethyl)pentane-2,4-dione (1.0 eq) in a protic solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Step 3: Reaction Progression. Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Step 4: Isolation. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Step 5: Purification. Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to obtain pure this compound.
-
Step 6: Characterization and Validation. Confirm the identity, structure, and purity of the final product using the spectroscopic methods outlined in Section 4.0 (¹H NMR, ¹³C NMR, MS, IR).
6.3 Synthesis and Validation Workflow Diagram
Caption: Workflow for the synthesis and validation of the target compound.
Applications in Research and Drug Development
The primary application of this compound is as a versatile chemical intermediate. [9]
-
Scaffold for Library Synthesis: The reactive chloroethyl group allows for the straightforward synthesis of large, diverse libraries of novel pyrazole derivatives. By reacting it with various nucleophiles (amines, phenols, thiols, etc.), researchers can rapidly generate hundreds or thousands of related compounds for biological screening.
-
Fragment-Based Drug Design (FBDD): The dimethyl-pyrazole core is a common fragment in many known bioactive molecules. This compound can be used to link this validated fragment to other pharmacophores or to explore the chemical space around a binding pocket.
-
Probes and Tool Compounds: The chloroethyl handle can be used to attach reporter tags, such as fluorophores or biotin, creating chemical probes to study biological targets and pathways.
The proven success of pyrazole-containing drugs like Celecoxib (anti-inflammatory), Ruxolitinib (anti-cancer), and Sildenafil (vasodilator) provides a strong rationale for the exploration of new derivatives, and this compound serves as an ideal starting point for such endeavors. [4][5]
Safety, Handling, and Storage
Adherence to safety protocols is critical when handling any chemical reagent. Based on available Safety Data Sheets (SDS), this compound presents several hazards. [7][10] GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
|---|
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.<[7][10]br>H319: Causes serious eye irritation.<[7][10]br>H335: May cause respiratory irritation. [7][10]|
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood. [7]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [7]* Avoid breathing dust, fumes, or vapors. [7]* Wash hands thoroughly after handling. [7]* In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place. [10]* Keep away from strong oxidizing agents. [10]* The compound is classified as a combustible solid. [9]
Conclusion
This compound is a strategically designed heterocyclic building block with considerable potential for synthetic and medicinal chemistry. Its combination of a metabolically stable and pharmacologically relevant pyrazole core with a synthetically versatile chloroethyl side chain makes it an invaluable tool for researchers. This guide has provided a detailed examination of its known and anticipated properties, a logical synthetic pathway, and essential safety information to empower scientists to utilize this compound effectively and safely in their pursuit of novel chemical discoveries.
References
- Bhasin, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7.
- Goud, T. M. K., et al. (n.d.). Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl...
- Unknown Author. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]
- Hefaiedh, J., et al. (2016). Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one.
- Kamal, A., et al. (2021).
- Deng, X., & Mani, N. S. (n.d.). 4. Organic Syntheses Procedure. [Link]
- Unknown Author. (n.d.). [Ce(L-Pro)2]2 (Oxa)
- Bibi, S., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy, 42(6), 1-1. [Link]
- Branco, P. S., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(1), 226. [Link]
- PubChemLite. (n.d.). 4-(2-chloroethyl)-1,3,5-trimethyl-1h-pyrazole. [Link]
- Kumar, V., & Chawla, P. A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-20. [Link]
- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2030. [Link]
- Sharma, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. MOJ Biorg Org Chem, 2(6), 282-293. [Link]
- National Center for Biotechnology Information. (n.d.). Pyrazole.
- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638222. [Link]
- da Silva, J. L., et al. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 25(1), 135. [Link]
- Singh, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6238. [Link]
- El-Metwaly, A. M. (2023).
- PubChemLite. (n.d.). 1-(2-chloroethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde. [Link]
- Fazael, A., et al. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemical Reviews, 3(2), 118-126. [Link]
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A Technical Guide to the Structural Elucidation of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
This in-depth technical guide provides a comprehensive workflow for the structural elucidation of the novel heterocyclic compound, 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of modern analytical techniques to unambiguously confirm the molecular structure of this compound. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system of protocols to ensure scientific integrity.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The precise structural characterization of novel pyrazole analogues is a critical prerequisite for understanding their structure-activity relationships (SAR) and for their potential development as therapeutic agents. This guide will walk through the logical sequence of analytical steps required to confirm the identity and structure of this compound, a compound of interest due to its unique combination of a substituted pyrazole ring and a reactive chloroethyl side chain.
Proposed Structure and Synthetic Context
The target molecule, this compound, has the empirical formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol . Its proposed structure is as follows:
Caption: Proposed structure of this compound.
The synthesis of related N-alkylated pyrazoles often involves the reaction of a pyrazole precursor with an alkyl halide in the presence of a base.[3] This understanding of its potential synthetic origin provides a foundational hypothesis for the expected connectivity of the atoms.
The Analytical Workflow: A Multi-Technique Approach
The structure elucidation of an unknown compound is rarely accomplished with a single technique. Instead, a combination of spectroscopic methods is employed to piece together the molecular puzzle. The following workflow is designed to provide orthogonal data points, leading to a confident structural assignment.
Caption: A logical workflow for the structure elucidation of a novel organic compound.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry is a fundamental first step in structure elucidation, providing the molecular weight and, with high-resolution instruments, the elemental composition of the molecule.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the most probable elemental compositions.
Expected Results & Interpretation
The presence of a chlorine atom is a key feature to look for in the mass spectrum. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments.
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Relative Intensity |
| [M+H]⁺ | 159.0684 | 161.0654 | ~3:1 |
| [M-CH₂CH₂Cl]⁺ | 97.0760 | - | Variable |
| [M-Cl]⁺ | 123.0917 | - | Variable |
The fragmentation pattern can also provide structural clues. For instance, the loss of the chloroethyl group or cleavage of the pyrazole ring would result in specific fragment ions.[5][6]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected Results & Interpretation
For this compound, the IR spectrum is expected to show the following characteristic absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (pyrazole ring) |
| ~2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1550 | C=N stretch | Pyrazole ring |
| ~1450 | C-H bend | Aliphatic |
| ~1290 | C-N stretch | Pyrazole ring[8] |
| ~750-650 | C-Cl stretch | Chloroalkane |
The absence of strong absorptions for carbonyl (C=O, ~1700 cm⁻¹) or hydroxyl (O-H, ~3300 cm⁻¹) groups would further support the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9][10] A combination of 1D and 2D NMR experiments is essential for a complete assignment.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra.
-
2D Experiments: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
-
Data Processing and Analysis: Process the spectra using appropriate software and assign all proton and carbon signals.
Expected ¹H NMR Results & Interpretation
The ¹H NMR spectrum will show distinct signals for each unique proton environment. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are key to the assignment.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | broad singlet | 1H | N-H |
| ~3.7 | triplet | 2H | -CH₂-Cl |
| ~2.8 | triplet | 2H | Pyrazole-CH₂- |
| ~2.2 | singlet | 6H | 2 x -CH₃ |
Note: Predicted chemical shifts can be estimated using NMR prediction software or databases.[11][12]
Expected ¹³C NMR and DEPT-135 Results & Interpretation
The ¹³C NMR spectrum will show a signal for each unique carbon atom. A DEPT-135 experiment will differentiate between CH, CH₂, and CH₃ groups.
| Predicted δ (ppm) | DEPT-135 | Assignment |
| ~145 | positive (quart) | C3 & C5 (pyrazole) |
| ~110 | positive (quart) | C4 (pyrazole) |
| ~45 | negative | -CH₂-Cl |
| ~25 | negative | Pyrazole-CH₂- |
| ~12 | positive | 2 x -CH₃ |
2D NMR: Connecting the Pieces
-
COSY: This experiment will show correlations between protons that are coupled to each other (typically on adjacent carbons). A key expected correlation is between the two CH₂ groups of the ethyl side chain.
-
HSQC: This experiment maps each proton to the carbon it is directly attached to, allowing for unambiguous assignment of the CH, CH₂, and CH₃ groups identified in the 1D spectra.
-
HMBC: This is the crucial experiment for establishing the overall connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations include:
-
The methyl protons to C3, C4, and C5 of the pyrazole ring.
-
The protons of the ethyl side chain to C4 of the pyrazole ring.
-
Caption: Expected key long-range ¹H-¹³C correlations in the HMBC spectrum.
Conclusion: A Self-Validating Structural Assignment
By systematically applying the analytical techniques outlined in this guide, a robust and unambiguous structural elucidation of this compound can be achieved. The high-resolution mass spectrum confirms the elemental composition, the IR spectrum identifies the key functional groups, and the comprehensive suite of 1D and 2D NMR experiments provides the definitive map of the atomic connectivity. Each piece of data serves to validate the others, culminating in a high-confidence structural assignment that is essential for any further research or development involving this compound.
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synthesis pathway for 3,5-dimethyl-pyrazole derivatives
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-Pyrazole Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to 3,5-dimethyl-pyrazole derivatives, a core scaffold in modern medicinal chemistry and materials science. We will delve into the foundational Knorr pyrazole synthesis, explore key derivatization strategies, and provide field-proven experimental protocols. The emphasis is on the causality behind experimental choices, ensuring a robust and reproducible understanding for researchers, chemists, and drug development professionals.
The Strategic Importance of the 3,5-Dimethyl-Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] Specifically, the 3,5-dimethyl-pyrazole motif offers a unique combination of metabolic stability, hydrogen bonding capabilities, and a rigid framework for orienting substituents in three-dimensional space. This has led to its incorporation into numerous biologically active molecules, including anti-inflammatory agents, PDE4 inhibitors, and anticancer drugs.[2][3][4]
Perhaps the most prominent example is Celecoxib , a selective COX-2 inhibitor, which features a substituted pyrazole core.[5][6] The synthesis of Celecoxib and its analogs underscores the importance of mastering the construction of this heterocyclic system.[7][8] Beyond pharmaceuticals, these derivatives are used as ligands in coordination chemistry and as blocking agents for isocyanates in the polymer industry.[9][10]
The Cornerstone of Synthesis: The Knorr Pyrazole Condensation
The most direct and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[11][12][13] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14] For the synthesis of the 3,5-dimethyl-pyrazole core, the specific 1,3-dicarbonyl starting material is acetylacetone (also known as 2,4-pentanedione).
The Reaction Mechanism: A Stepwise Elucidation
The elegance of the Knorr synthesis lies in its straightforward and often high-yielding nature.[15] The mechanism proceeds through a sequence of nucleophilic attack, condensation, and dehydration steps to form the stable aromatic pyrazole ring.[16]
-
Initial Nucleophilic Attack: The reaction initiates with the attack of one of the nitrogen atoms of the hydrazine molecule on one of the electrophilic carbonyl carbons of acetylacetone.
-
Formation of Hemiaminal and Hydrazone: This attack forms a transient hemiaminal intermediate, which rapidly loses a molecule of water to yield a stable hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration and Aromatization: This cyclization step forms another hemiaminal-like intermediate, which undergoes a final dehydration step. The loss of this second water molecule is the driving force of the reaction, leading to the formation of the thermodynamically stable, aromatic 3,5-dimethyl-pyrazole ring.
The overall workflow can be visualized as follows:
Caption: Workflow for the Knorr Pyrazole Synthesis.
Core Methodologies and Experimental Protocols
The trustworthiness of any synthetic protocol lies in its detailed, step-by-step methodology. Below are validated procedures for synthesizing the core 3,5-dimethyl-pyrazole scaffold and a key N-substituted derivative.
Protocol 1: Synthesis of 3,5-Dimethyl-pyrazole
This protocol is adapted from established procedures for the reaction between acetylacetone and hydrazine, which is a robust and reliable method for producing the foundational scaffold.[17]
Objective: To synthesize 3,5-dimethyl-pyrazole from acetylacetone and hydrazine sulfate. The use of hydrazine sulfate is often preferred over hydrazine hydrate as the reaction is less violent and more easily controlled.[17]
Reactants & Stoichiometry:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
|---|---|---|---|
| Hydrazine Sulfate | 130.12 | 0.50 | 65 g |
| Sodium Hydroxide | 40.00 | 1.00 | 40 g |
| Water | 18.02 | - | 200 mL |
| Acetylacetone | 100.12 | 0.50 | 50 g (51.5 mL) |
| Diethyl Ether | 74.12 | - | ~300 mL for extraction |
Step-by-Step Procedure:
-
Preparation of Hydrazine Solution: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 65 g (0.50 mole) of hydrazine sulfate and 40 g (1.00 mole) of sodium hydroxide in 200 mL of water.
-
Cooling: Immerse the flask in an ice-water bath and cool the solution to approximately 15°C with continuous stirring.
-
Addition of Acetylacetone: Add 50 g (0.50 mole) of acetylacetone dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at or below 20°C. This addition typically takes about 30-40 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Work-up - Extraction: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the entire contents to a 1-liter separatory funnel. Extract the aqueous layer with one 125 mL portion of diethyl ether, followed by four 40 mL portions of ether.
-
Drying and Evaporation: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by distillation.
-
Isolation of Product: The resulting residue is crystalline 3,5-dimethyl-pyrazole. Drying under reduced pressure yields 37–39 g (77–81% yield) of a slightly yellow solid with a melting point of 107–108°C.[17]
Protocol 2: Synthesis of 1-Phenyl-3,5-dimethyl-pyrazole
This protocol demonstrates how introducing a substituent on the hydrazine nitrogen directly leads to an N-substituted pyrazole, a common strategy in drug development.
Objective: To synthesize 1-phenyl-3,5-dimethyl-pyrazole from acetylacetone and phenylhydrazine.
Reactants & Stoichiometry:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
|---|---|---|---|
| Acetylacetone | 100.12 | 0.05 | 5.0 g (5.15 mL) |
| Phenylhydrazine | 108.14 | 0.05 | 5.4 g (5.3 mL) |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Ethanol | 46.07 | - | For recrystallization |
Step-by-Step Procedure:
-
Reactant Mixture: In a 100 mL round-bottom flask, combine 5.0 g (0.05 mole) of acetylacetone and 5.4 g (0.05 mole) of phenylhydrazine in 20 mL of glacial acetic acid.[18]
-
Heating: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing crushed ice and water.
-
Isolation: The product will often precipitate as a solid. If it oils out, stir vigorously until solidification occurs. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from ethanol to afford pure 1-phenyl-3,5-dimethyl-pyrazole as a crystalline solid.
Advanced Synthetic Strategies: Derivatization of the Core Scaffold
Once the 3,5-dimethyl-pyrazole core is synthesized, it serves as a versatile platform for further functionalization. The primary sites for modification are the N1 and C4 positions.
Caption: Key Derivatization Pathways for the Pyrazole Core.
-
N1-Position Functionalization: For the N-unsubstituted 3,5-dimethyl-pyrazole, the nitrogen proton is acidic and can be readily removed by a base (e.g., K₂CO₃, NaH). The resulting pyrazolate anion is a potent nucleophile that reacts efficiently with various electrophiles, such as alkyl halides or aryl halides, to yield N1-substituted derivatives.[19]
-
C4-Position Functionalization: The pyrazole ring is electron-rich, making the C4 position susceptible to electrophilic aromatic substitution. Reactions such as bromination, nitration, and acylation can be performed to introduce functional groups at this position, providing another vector for molecular elaboration.[18][20]
Case Study: Synthesis Pathway of Celecoxib
The synthesis of the anti-inflammatory drug Celecoxib provides an excellent real-world application of pyrazole synthesis principles. It involves the condensation of an unsymmetrical, fluorinated 1,3-diketone with a specifically substituted arylhydrazine.
The key reaction is the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione with 4-sulfamoylphenylhydrazine. This reaction highlights the versatility of the Knorr synthesis in accommodating complex and functionalized starting materials to build pharmaceutically relevant molecules.[6][7]
Conclusion and Future Outlook
The Knorr pyrazole synthesis remains the most fundamental and reliable method for constructing 3,5-dimethyl-pyrazole derivatives. Its operational simplicity, tolerance of diverse functional groups, and typically high yields have cemented its role in both academic research and industrial production. By carefully selecting the 1,3-dicarbonyl and hydrazine starting materials, a vast chemical space of pyrazole derivatives can be accessed. Further derivatization at the N1 and C4 positions provides secondary diversification, enabling the fine-tuning of molecular properties for applications in drug discovery and materials science.
Modern advancements, including the use of microwave-assisted heating and continuous flow reactors, are further refining this century-old reaction, offering reduced reaction times and improved process control.[14][21] As the demand for novel heterocyclic compounds continues to grow, a thorough understanding of this foundational synthetic pathway is indispensable for the modern chemist.
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The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Pyrazole-Containing Compounds
Abstract
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, confer upon it the versatility to interact with a wide array of biological targets.[4] This guide provides an in-depth exploration of the diverse pharmacological activities of pyrazole-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential. We will examine key areas where pyrazoles have made a significant impact, including oncology, inflammation, and infectious diseases, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Chemical and Pharmacological Significance of the Pyrazole Core
Pyrazole is an aromatic heterocyclic molecule with the formula C₃H₄N₂.[2] Its structure is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.[2] This arrangement allows for a unique distribution of electrons, making the pyrazole nucleus a versatile scaffold in drug design.[1][5] The presence of the pyrazole moiety in numerous clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores its pharmacological importance.[5][6]
The success of pyrazole derivatives in drug discovery can be attributed to several key features:
-
Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid scaffold, which can help in the precise positioning of functional groups for optimal interaction with a biological target.
-
Hydrogen Bonding Capability: The pyrazole ring possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N) group, enabling it to form strong interactions with protein active sites.[4]
-
Modifiable Core: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This facilitates the optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
The following sections will explore the major biological activities of pyrazole-containing compounds, providing a detailed analysis of their therapeutic applications.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[7][9]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrazole compounds exert their anticancer effects is the inhibition of protein kinases.[7] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a common feature of many cancers. Pyrazole derivatives have been successfully designed to target several important kinases, including:
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[8] Several pyrazole-containing compounds have shown potent inhibitory activity against CDK2.[7]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis. Pyrazole derivatives have been developed as inhibitors of both EGFR and VEGFR.[7]
-
PI3K/AKT and MAPK/ERK Pathways: These are critical signaling pathways that regulate cell growth, proliferation, and survival. Pyrazole compounds have been shown to inhibit key components of these pathways.[7]
Figure 1. Pyrazole inhibitors target multiple key nodes in oncogenic signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of pyrazole derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Compound Class | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Indole-Pyrazole Hybrid | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 | [7] |
| Pyrazolo[1,5-a]pyrimidine | MCF7, A549, HeLa, SiHa | EGFR, VEGFR | Micro- to nano-molar range | [7] |
| Pyrazolo[4,3-c]pyridine | MCF7, HepG2, HCT116 | PI3K/AKT, MAPK/ERK | 1.937 - 3.695 µg/mL | [7] |
| Pyrazole Chalcones | MCF-7, HeLa | - | 5.8 - 9.8 | [8][10] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Causality and Self-Validation:
-
Why MTT? This assay is a robust and widely accepted method for assessing cytotoxicity. It provides a quantitative measure of cell viability, which is a key indicator of a compound's anticancer potential.
-
Controls: The inclusion of vehicle and positive controls is crucial for validating the assay. The vehicle control ensures that the solvent used to dissolve the compounds does not have any cytotoxic effects, while the positive control confirms that the assay is sensitive enough to detect a known cytotoxic agent.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Mechanism of Action: COX-2 Inhibition
Figure 2. Selective inhibition of COX-2 by pyrazole-based drugs like Celecoxib.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model for evaluating the acute anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test pyrazole compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Causality and Self-Validation:
-
Why Carrageenan? Carrageenan is a standard phlogistic agent that induces a well-characterized and reproducible inflammatory response.
-
Time Course: Measuring paw volume at multiple time points allows for the assessment of the onset and duration of the anti-inflammatory effect.
-
Controls: The vehicle control group is essential to determine the baseline inflammatory response, while the positive control group validates the experimental model and provides a benchmark for the activity of the test compound.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a variety of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[14][15][16]
Spectrum of Activity
Pyrazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][16][17] Some notable examples include:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[14][16]
-
Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae[14][16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Causality and Self-Validation:
-
Why Broth Microdilution? This method is a standardized and quantitative technique for determining antimicrobial susceptibility. It is more precise than diffusion-based methods.
-
Standardized Inoculum: Using a standardized inoculum ensures that the results are reproducible and comparable across different experiments.
-
Controls: The growth control confirms that the microorganism is viable and can grow in the medium, while the sterility control ensures that the medium is not contaminated.
Neuroprotective Activity: A Frontier in Neurological Disorders
Neurodegenerative diseases represent a significant and growing healthcare challenge. Recent research has highlighted the potential of pyrazole derivatives as neuroprotective agents.[19][20][21] Their mechanisms of action often involve anti-inflammatory and antioxidant effects.[19][22]
Mechanism of Action: Anti-inflammatory Effects in the Central Nervous System
Neuroinflammation, mediated by microglial cells, plays a crucial role in the pathogenesis of many neurodegenerative diseases. Pyrazole compounds have been shown to exert neuroprotective effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in microglial cells.[19][22][23]
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electrophilic substitution reactions of 3,5-dimethylpyrazole
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dimethylpyrazole
Abstract
This technical guide provides a comprehensive examination of the , a pivotal heterocyclic compound in coordination chemistry and pharmaceutical development.[1][2] We delve into the foundational principles governing the regioselectivity of these reactions, focusing on the electronic architecture of the pyrazole ring. This document furnishes drug development professionals and researchers with detailed mechanistic insights and field-proven experimental protocols for key transformations including nitration, halogenation, sulfonation, and formylation. Each section is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Unique Chemistry of 3,5-Dimethylpyrazole
3,5-Dimethylpyrazole, with the chemical formula (CH₃C)₂CHN₂H, is a five-membered heterocyclic aromatic compound distinguished by two vicinal nitrogen atoms and two methyl groups at positions 3 and 5.[3][4] This structure is synthesized through the condensation of acetylacetone with hydrazine.[4][5][6] The pyrazole core is amphoteric, possessing both a basic sp²-hybridized nitrogen (N2) and an acidic pyrrole-type nitrogen (N1-H), allowing it to act as both a proton donor and acceptor.[3] Its significance extends from being a precursor to widely studied ligands in coordination chemistry, such as trispyrazolylborates, to its use as a blocking agent for isocyanates and an intermediate for organic dyestuffs.[4]
The reactivity of the pyrazole ring in electrophilic substitution is governed by the electron distribution within its aromatic π-system. The two nitrogen atoms influence the electron density at the carbon positions. Theoretical and experimental data indicate that the C4 position is the most electron-rich, making it the primary site for electrophilic attack.[7] The methyl groups at C3 and C5 are electron-donating, further activating the ring towards electrophilic substitution, particularly at the C4 position. Conversely, electrophilic attack at the C3 or C5 positions would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, making this pathway energetically unfavorable.[8]
Diagram 1: Regioselectivity of Electrophilic Attack
This diagram illustrates the resonance structures of the sigma complex formed during electrophilic attack at the C4 versus the C5 position. The C4 attack results in a more stable carbocation intermediate where the positive charge is delocalized across the ring without placing a positive charge on the electronegative nitrogen atom, explaining the observed regioselectivity.
Caption: Logical flow showing favored C4 vs. disfavored C5 electrophilic attack.
Nitration: Introduction of a Nitro Group
The nitration of 3,5-dimethylpyrazole proceeds with high regioselectivity to yield 3,5-dimethyl-4-nitropyrazole. While traditional nitrating mixtures like concentrated nitric and sulfuric acids can be effective, a milder and highly efficient system utilizes concentrated nitric acid in trifluoroacetic anhydride.[9] This method is believed to generate dinitrogen pentoxide (N₂O₅) in situ, which acts as the nitrating agent.[9]
Mechanistic Rationale
The reaction begins with the formation of the highly electrophilic nitronium ion (NO₂⁺) or its carrier, N₂O₅. The electron-rich C4 position of the 3,5-dimethylpyrazole ring performs a nucleophilic attack on the electrophile. This forms a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base in the reaction mixture restores the aromaticity of the pyrazole ring, yielding the 4-nitro product.
Diagram 2: Mechanism of Nitration
Caption: Nitration mechanism of 3,5-dimethylpyrazole.
Experimental Protocol: Nitration with HNO₃/(CF₃CO)₂O
This protocol is adapted from a procedure reported to achieve a 76% yield.[9][10]
Materials:
-
3,5-Dimethylpyrazole
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylpyrazole (1.0 eq) in dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, cautiously prepare the nitrating mixture by adding concentrated nitric acid to trifluoroacetic anhydride at 0 °C.
-
Electrophile Addition: Add the prepared nitrating mixture dropwise to the stirred solution of 3,5-dimethylpyrazole over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for the specified time (e.g., 12 hours, as per literature).[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3,5-dimethyl-4-nitropyrazole by recrystallization or column chromatography.
Halogenation: Introduction of Cl, Br, or I
The C4 position of 3,5-dimethylpyrazole is readily halogenated. A highly efficient and mild method employs N-halosuccinimides (NXS, where X = Cl, Br, I) in acetone, facilitated by ultrasound irradiation. This catalyst-free approach offers short reaction times and good to excellent yields.
Mechanistic Rationale
N-halosuccinimides serve as a source of an electrophilic halogen ("X⁺"). The electron-rich C4 position of the pyrazole ring attacks the halogen atom of the NXS reagent. This breaks the N-X bond and forms the resonance-stabilized sigma complex. The succinimide anion then acts as a base to abstract the proton from the C4 position, restoring aromaticity and yielding the 4-halo-3,5-dimethylpyrazole product. The use of ultrasound provides the activation energy for the reaction through acoustic cavitation, enhancing mass transfer and accelerating the rate of reaction.
Diagram 3: Ultrasound-Assisted Halogenation Workflow
Caption: Experimental workflow for ultrasound-assisted halogenation.
Experimental Protocol: Ultrasound-Assisted Halogenation with NXS
This protocol is based on the method developed by Stefani et al.
Materials:
-
3,5-Dimethylpyrazole or N-substituted derivative
-
N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS)
-
Acetone
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ultrasound bath
Procedure:
-
Reaction Setup: In a flask, dissolve 3,5-dimethylpyrazole (1.0 eq) in acetone.
-
Reagent Addition: Add the corresponding N-halosuccinimide (1.0 - 2.0 eq) to the solution.
-
Sonication: Place the flask in an ultrasound bath and irradiate at room temperature.
-
Reaction Monitoring: Monitor the reaction by GLC or TLC until the starting material is consumed. Reaction times vary depending on the halogen (see Table 1).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing aqueous Na₂S₂O₃ solution to quench any remaining halogenating agent.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to afford the 4-halo-3,5-dimethylpyrazole, often in high purity without the need for further purification.
Data Summary: Halogenation of N-Phenyl-3,5-dimethylpyrazole
The following table summarizes the reaction conditions and yields for the halogenation of N-phenyl-3,5-dimethylpyrazole using NXS under ultrasound irradiation, as reported in the literature.
| Halogenating Agent | Equivalents | Time (min) | Yield (%) |
| NCS | 2.0 | 20 | 95 |
| NBS | 2.0 | 10 | 90 |
| NIS | 2.0 | 90 | 97 |
Sulfonation: Installation of a Sulfonic Acid Group
Sulfonation of 3,5-dimethylpyrazole introduces a sulfonic acid (-SO₃H) group at the C4 position, yielding 3,5-dimethylpyrazole-4-sulfonic acid. This is typically achieved using a strong sulfonating agent like fuming sulfuric acid (oleum), which contains excess sulfur trioxide (SO₃).[11]
Mechanistic Rationale
Sulfur trioxide (SO₃) is a powerful electrophile. The π-system of the pyrazole ring attacks the sulfur atom of SO₃. This leads to the formation of the sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, initially forming the pyrazolium-4-sulfonate zwitterion, which upon aqueous work-up gives the final sulfonic acid product. The reaction is often initiated at low temperatures to control its exothermic nature and then heated to drive it to completion.[11]
Experimental Protocol: Sulfonation with Fuming Sulfuric Acid
This protocol is adapted from the two-step method cited as being superior to one-step preparations that yield contaminated products.[11][12]
Materials:
-
3,5-Dimethylpyrazole
-
Fuming sulfuric acid (e.g., 20% SO₃)
-
Barium hydroxide (for neutralization)
-
Water
-
Ice bath
Procedure:
-
Reaction Setup: In an ice bath, carefully and slowly dissolve 3,5-dimethylpyrazole (1.0 eq) in fuming sulfuric acid (20% SO₃).
-
Heating: Once the addition is complete and the initial exotherm has subsided, heat the resulting yellow solution to 65 °C for approximately 6 hours.
-
Cooling and Quenching: Cool the reaction mixture back to room temperature and then slowly and cautiously pour it into a beaker of stirred water (e.g., 250 mL). This step is highly exothermic.
-
Neutralization: Slowly add barium hydroxide to the aqueous solution. This neutralizes the excess sulfuric acid and the sulfonic acid product, precipitating them as barium salts.
-
Isolation: The subsequent steps would involve filtering the barium salts and then carefully re-acidifying to isolate the pure 3,5-dimethylpyrazole-4-sulfonic acid, typically as a monohydrate.[11]
Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[13][14]
Mechanistic Rationale and Substrate Limitations
The Vilsmeier reagent is the electrophilic species, a chloromethyleniminium salt ([ClCH=N(CH₃)₂]⁺).[15] Interestingly, studies have shown that 3,5-dimethyl-1H-pyrazole (with a free N-H) fails to undergo formylation at the C4 position under standard Vilsmeier-Haack conditions.[16][17] However, N-alkylated 3,5-dimethylpyrazoles are readily formylated at the C4 position.[16][17]
Causality: The lack of reactivity for the N-H pyrazole is likely due to a combination of factors. The acidic N-H proton may react with the Vilsmeier reagent, deactivating it. Alternatively, the pyrazole ring in its protonated or complexed form may not be sufficiently nucleophilic to attack the relatively bulky Vilsmeier reagent. In contrast, N-alkylation enhances the electron-donating character of the ring system and removes the acidic proton, facilitating the standard electrophilic substitution mechanism.
For the parent 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, an alternative synthesis involves the hydrolysis of a suitable N-substituted precursor.[16][17]
Diagram 4: Vilsmeier-Haack Formylation of N-Alkyl Pyrazole
Caption: Vilsmeier-Haack formylation mechanism for N-alkylated pyrazoles.
Experimental Protocol: Formylation of N-Alkyl-3,5-dimethylpyrazole
This is a general procedure based on the successful formylation of N-alkylated substrates.[16][17]
Materials:
-
N-Alkyl-3,5-dimethylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Saturated sodium acetate solution or other base for neutralization
Procedure:
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add POCl₃ dropwise to an excess of DMF with stirring. This forms the Vilsmeier reagent.
-
Substrate Addition: Add the N-alkyl-3,5-dimethylpyrazole (1.0 eq) to the prepared Vilsmeier reagent.
-
Heating: Heat the reaction mixture on a steam bath for a specified time (e.g., 2 hours).[18]
-
Quenching and Hydrolysis: Cool the mixture and pour it onto crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Neutralization: Neutralize the solution to pH 6-8 by adding a suitable base, such as a saturated aqueous solution of sodium acetate.[18]
-
Extraction and Isolation: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-alkyl-3,5-dimethylpyrazole-4-carbaldehyde by distillation or chromatography.
Conclusion
The electrophilic substitution of 3,5-dimethylpyrazole is a robust and highly regioselective process, overwhelmingly favoring substitution at the C4 position. This selectivity is a direct consequence of the electronic properties of the pyrazole ring, which are further enhanced by the activating methyl groups. This guide has detailed the mechanisms and provided validated protocols for key transformations—nitration, halogenation, sulfonation, and formylation. A critical insight for researchers is the differential reactivity observed in the Vilsmeier-Haack reaction, where N-substitution is a prerequisite for successful C4-formylation. Understanding these principles and methodologies empowers scientists to predictably functionalize the 3,5-dimethylpyrazole core, paving the way for the development of novel ligands, pharmaceuticals, and advanced materials.
References
- 3,5-DMP (3,5 DIMETHYLPYRAZOLE).
- Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. SciSpace.
- 3,5-Dimethylpyrazole promoted sulfonation of acetic anhydride by H2SO4 to sulfoacetic acid and methanedisulfonic acid, and crystal structures of the complexes with Co2+, Zn2+, Ba2+, Pb2+ and Cs+.
- A mild and efficient method for halogenation of 3,5-dimethyl pyrazoles by ultrasound irradiation using N-halosuccinimides. ElectronicsAndBooks.
- Layered Inorganic–Organic 3,5-Dimethylpyrazole-4-Sulfonate Films for Protection of Copper Surfaces against Corrosion.
- Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles.
- Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Pubmed.
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- Pyrazole. SlideShare.
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com.
- 4-PYRROLE-2-CARBOXALDEHYDE. Organic Syntheses.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- 3,5-Dimethylpyrazole. Wikipedia.
- Direct nitration of five membered heterocycles.
- Why is carbon 4 of a pyrazole susceptible to an electrophilic
- 3,5-DIMETHYLPYRAZOLE. Organic Syntheses.
- Synthesis of 3,5-Dimethylpyrazole. YouTube.
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The Pyrazole Scaffold: A Privileged Core in Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive exploration of the therapeutic applications of functionalized pyrazoles, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will dissect the role of pyrazole-based compounds in modulating key signaling pathways implicated in inflammation and cancer, offering detailed protocols for their synthesis and biological characterization. This guide is intended to serve as a valuable resource for researchers and drug development professionals, fostering a deeper understanding of this critical pharmacophore and inspiring the design of next-generation therapeutics.
Introduction: The Enduring Significance of the Pyrazole Moiety
First synthesized in the 19th century, the pyrazole ring has evolved from a chemical curiosity to a central motif in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its aromaticity and the presence of both hydrogen bond donor and acceptor capabilities, allow for a diverse range of interactions with biological targets. This inherent adaptability has led to the development of pyrazole-containing drugs for a wide array of clinical conditions, from inflammation and pain to cancer and erectile dysfunction.[1][2] Notable examples include the selective COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant (though later withdrawn), and the phosphodiesterase-5 inhibitor Sildenafil.[1] The metabolic stability of the pyrazole nucleus further enhances its appeal in drug design, contributing to favorable pharmacokinetic profiles.[2] This guide will focus on two major therapeutic arenas where functionalized pyrazoles have made a profound impact: anti-inflammatory and anticancer applications.
Anti-Inflammatory Applications: Targeting the Cyclooxygenase Pathway
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a watershed moment in the development of anti-inflammatory therapies. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3] This distinction provided a clear therapeutic rationale: selective inhibition of COX-2 could elicit potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.
Mechanism of Action: The Case of Celecoxib
Celecoxib is a selective COX-2 inhibitor that exemplifies the therapeutic potential of functionalized pyrazoles.[4] Its diaryl-substituted pyrazole structure is key to its selectivity. The trifluoromethyl group on the pyrazole ring and the p-sulfamoylphenyl substituent at the 1-position are crucial for high-affinity binding to the active site of COX-2.[3] Celecoxib's mechanism of action involves the inhibition of prostaglandin synthesis by blocking the conversion of arachidonic acid to prostaglandin H2.[5]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the synthesis of prostaglandins and thereby reducing inflammation and pain.
Quantitative Analysis of COX-2 Inhibition
The efficacy of COX-2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is a critical parameter in drug development.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 30 | 0.05 | 600 | [6] |
| Compound A | 15 | 0.08 | 187.5 | Fictional |
| Compound B | 5 | 0.5 | 10 | Fictional |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that reacts with prostaglandin G2)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test compound
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme in sterile water and store on ice.
-
Prepare a 10X stock solution of the test compound and Celecoxib in DMSO.
-
Prepare a working solution of arachidonic acid by diluting the stock in assay buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of assay buffer to the "Enzyme Control" wells.
-
Add 10 µL of the 10X Celecoxib solution to the "Inhibitor Control" wells.
-
Add 10 µL of the 10X test compound dilutions to the respective sample wells.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well.
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the "No Enzyme Control".
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
Anticancer Applications: Targeting Key Oncogenic Pathways
Functionalized pyrazoles have emerged as a promising class of anticancer agents, with derivatives demonstrating activity against a range of malignancies.[8] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.
Mechanism of Action: Inhibition of EGFR and p53-MDM2 Interaction
3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[9] Dysregulation of EGFR signaling is a common feature of many cancers.[10] Certain pyrazole derivatives have been designed to act as EGFR inhibitors, binding to the ATP-binding site of the kinase domain and blocking its activity.[11]
Signaling Pathway: EGFR-Mediated Cell Proliferation
Caption: Pyrazole-based inhibitors can block the EGFR signaling cascade, thereby inhibiting cancer cell proliferation.
3.1.2. Disruption of the p53-MDM2 Interaction:
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus acting as a negative regulator.[12] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Small molecule inhibitors, including some pyrazole derivatives, have been developed to disrupt the p53-MDM2 interaction, thereby stabilizing p53 and restoring its function.
Signaling Pathway: p53-MDM2 Regulation of Apoptosis
Caption: Pyrazole-based inhibitors can disrupt the p53-MDM2 feedback loop, leading to p53 stabilization and apoptosis in cancer cells.
Structure-Activity Relationship of Pyrazole-Based Anticancer Agents
The antiproliferative activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.
| Compound | R1 | R2 | R3 | A549 IC50 (µM) | Reference |
| 11c | H | 4-Me-Ph | 4-Cl-Ph | 4.09 | [13] |
| 11d | H | 4-MeO-Ph | 4-Cl-Ph | 6.23 | [13] |
| 11e | H | 4-F-Ph | 4-Cl-Ph | 5.18 | [13] |
| 11f | H | 2-Thienyl | 4-Cl-Ph | 11.9 | [14] |
Note: Ph = Phenyl
Experimental Protocol: Synthesis of a Representative Anticancer Pyrazole Derivative
This protocol describes the synthesis of a pyrazole derivative with reported antiproliferative activity.[15]
Synthesis of 4a: 3-Amino-6'-methoxy-1H-benzofuro[3,2-c]pyrazole
Materials:
-
6-methoxybenzofuran-3(2H)-one
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
3-Substituted phenyl isothiocyanate
-
Hydrazine monohydrate
-
Dioxane/Ethanol (1:1)
-
Silica gel for column chromatography
Procedure:
-
Thioamide Intermediate Synthesis:
-
Dissolve 6-methoxybenzofuran-3(2H)-one in anhydrous THF and cool to -78°C.
-
Add LiHMDS dropwise and stir for 30 minutes.
-
Add a solution of the 3-substituted phenyl isothiocyanate in THF and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Cyclization to Pyrazole:
-
Dissolve the crude thioamide intermediate in a 1:1 mixture of dioxane and ethanol.
-
Add hydrazine monohydrate and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final benzofuropyrazole derivative.[15]
-
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][12]
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Conclusion and Future Perspectives
The functionalized pyrazole scaffold has unequivocally demonstrated its therapeutic potential across a spectrum of diseases. Its continued prominence in drug discovery is a testament to its chemical tractability and its ability to be tailored to interact with a diverse range of biological targets. The examples of Celecoxib in inflammation and the growing pipeline of pyrazole-based anticancer agents highlight the profound impact of this heterocyclic core.
Future research will undoubtedly focus on the development of novel pyrazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new therapeutic areas for pyrazole-based drugs, such as neurodegenerative and infectious diseases, also holds significant promise. As our understanding of complex disease biology deepens, the versatility of the pyrazole scaffold will continue to be leveraged to design innovative and effective medicines.
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An In-depth Technical Guide to the Spectral Analysis of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, with the CAS Number 79379-05-8, is a substituted pyrazole derivative.[1] The pyrazole core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a reactive chloroethyl group at the 4-position and methyl groups at the 3- and 5-positions makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles of spectroscopy and supported by data from analogous structures reported in the scientific literature.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its spectral properties. The molecule comprises a five-membered aromatic pyrazole ring, two methyl substituents, a chloroethyl side chain, and an N-H proton. Each of these components will give rise to characteristic signals in the NMR, IR, and mass spectra.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra of a small organic molecule like the topic compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is used for less soluble compounds and to clearly observe exchangeable protons like N-H. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300-500 MHz spectrometer. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are generally required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | N-H | The N-H proton of the pyrazole ring is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and solvent. |
| ~3.7 | Triplet | 2H | -CH₂-Cl | The methylene group attached to the electronegative chlorine atom is deshielded and appears as a triplet due to coupling with the adjacent methylene group. |
| ~2.8 | Triplet | 2H | -CH₂-CH₂-Cl | This methylene group is adjacent to the pyrazole ring and the other methylene group, appearing as a triplet. |
| ~2.2 | Singlet | 6H | 2 x -CH₃ | The two methyl groups at positions 3 and 5 are in similar chemical environments and are expected to be nearly equivalent, giving a single, sharp peak integrating to 6 protons. |
Causality behind Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The electronegative chlorine atom withdraws electron density, causing the adjacent methylene protons to be deshielded and appear at a lower field (~3.7 ppm). The pyrazole ring also influences the chemical shifts of the attached groups. The multiplicity (singlet, triplet) is determined by the number of neighboring protons according to the n+1 rule.
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ would display the following peaks:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C3 and C5 | The carbon atoms of the pyrazole ring attached to the nitrogen atoms and methyl groups are expected to be in a similar range, typical for substituted pyrazoles. |
| ~110 | C4 | The C4 carbon, substituted with the chloroethyl group, will have a distinct chemical shift. |
| ~42 | -CH₂-Cl | The carbon atom directly bonded to the chlorine atom is deshielded. |
| ~28 | -CH₂-CH₂-Cl | The methylene carbon attached to the pyrazole ring. |
| ~12 | -CH₃ | The methyl carbons are expected to appear in the aliphatic region of the spectrum. |
Causality behind Predictions: The chemical shifts in ¹³C NMR are also governed by the electronic environment. The sp² hybridized carbons of the pyrazole ring appear in the aromatic region, while the sp³ hybridized carbons of the substituents are found at higher fields. Electronegative atoms like chlorine cause a downfield shift for the attached carbon. Data from similar pyrazole structures in the literature support these estimated chemical shifts.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3300 (broad) | N-H stretch | Pyrazole N-H |
| 2900-3000 | C-H stretch (sp³) | Methyl and Methylene groups |
| ~1550 | C=N stretch | Pyrazole ring |
| ~1450 | C=C stretch | Pyrazole ring |
| 650-800 | C-Cl stretch | Chloroalkane |
Causality behind Predictions: The N-H stretching vibration typically appears as a broad band due to hydrogen bonding. The C-H stretches of the methyl and methylene groups are found in their characteristic region. The pyrazole ring will have characteristic C=N and C=C stretching vibrations. The C-Cl stretch is usually observed in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry Data Acquisition
For a compound of this nature, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. This method provides a detailed fragmentation pattern that can be used for structural elucidation.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, producing an aerosol of charged droplets. This is a softer ionization technique that often results in a prominent molecular ion peak ([M+H]⁺), which is useful for determining the molecular weight.
Predicted Mass Spectrum
The molecular weight of this compound (C₇H₁₁ClN₂) is 158.63 g/mol .
-
Molecular Ion Peak (M⁺): In an EI spectrum, the molecular ion peak is expected at m/z 158. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 160 with about one-third the intensity of the M⁺ peak will be observed.
-
Key Fragmentation Pathways:
Sources
An In-depth Technical Guide to the Safe Handling and Management of Chloroethyl-Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroethyl-pyrazole compounds represent a class of heterocyclic molecules with significant potential in medicinal chemistry and drug development, often investigated for their antineoplastic properties.[1] However, the very reactivity that lends them their therapeutic potential also necessitates a rigorous and informed approach to their handling and safety management. The presence of the 2-chloroethyl moiety suggests that these compounds may act as alkylating agents, a class of chemicals known for its potential to cause cellular damage. This guide provides a comprehensive overview of the safety and handling precautions for chloroethyl-pyrazole compounds, grounded in established safety protocols and an understanding of their chemical nature. It is designed to empower researchers to work safely with these compounds by providing not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with chloroethyl-pyrazole compounds is the foundation of safe laboratory practice. This involves a multi-faceted approach that considers not only the inherent toxicity of the compounds but also their physical and chemical properties.
Toxicological Profile
While specific toxicological data for every chloroethyl-pyrazole derivative is not available, the known hazards of the general class and related compounds provide a strong basis for a precautionary approach.
-
Acute Toxicity: Chloroethyl-pyrazole compounds are generally classified as harmful if swallowed.[2] The primary routes of exposure in a laboratory setting are ingestion, inhalation of aerosols, and dermal contact.[3]
-
Irritation: These compounds are known to cause skin and serious eye irritation.[4] Direct contact can lead to redness, pain, and in the case of eye contact, potential for serious damage. They may also cause respiratory irritation if inhaled.
-
Chronic Toxicity and Mechanistic Insights: The presence of the 2-chloroethyl group is a significant structural alert. This functional group is found in known alkylating agents, which can react with nucleophilic sites in biological macromolecules like DNA. This mode of action is the basis for the antineoplastic activity of some of these compounds but also underlies their potential for cytotoxicity and long-term health effects.[1] Some pyrazolone compounds have been shown to form carcinogenic nitrosamines under certain conditions, a potential long-term hazard to consider.[5] Chronic exposure to halogenated organic compounds can lead to accumulation in fatty tissues and may have effects on the liver and kidneys.[6][7]
Table 1: GHS Hazard Classifications for Representative Chloroethyl-Pyrazole Compounds
| Compound | GHS Pictogram | Hazard Statements |
| 1-(2-Chloroethyl)-1H-pyrazole | GHS07 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| 4-(2-Chloroethyl)-1H-pyrazole hydrochloride | GHS07 | Harmful if swallowed. |
Data sourced from PubChem and other chemical safety databases.
Physical and Chemical Hazards
Beyond their toxicological properties, the physical and chemical characteristics of chloroethyl-pyrazole compounds must be considered in a comprehensive risk assessment.
-
Reactivity: Halogenated hydrocarbons can be reactive and may be incompatible with certain classes of chemicals. Violent reactions can occur with strong oxidizing agents and alkali metals.[8][9][10][11][12] Contact with strong bases should also be approached with caution.
-
Thermal Decomposition: When heated to decomposition, these compounds can emit toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[13]
The Hierarchy of Controls: A Proactive Approach to Safety
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Standard Operating Procedures for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is crucial for minimizing the risk of exposure to chloroethyl-pyrazole compounds.
Engineering Controls
-
Ventilation: All work with chloroethyl-pyrazole compounds, especially when handling powders or volatile solutions, must be conducted in a properly functioning chemical fume hood.[14][15] This is the primary engineering control to prevent inhalation exposure.
-
Containment: For procedures with a higher risk of aerosol generation or when working with particularly potent derivatives, a glove box may be necessary.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is a critical last line of defense.[14]
Table 2: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[16] | Protects against splashes and aerosols, preventing serious eye irritation or damage. |
| Hands | Chemically resistant gloves (e.g., nitrile) inspected for defects before each use. Double-gloving is recommended for handling concentrated solutions.[3] | Prevents dermal absorption, which is a primary route of exposure. |
| Body | A buttoned lab coat with long sleeves. For larger quantities or tasks with a higher spill risk, a chemically resistant apron over the lab coat is advised.[17] | Protects skin from accidental spills and contamination. |
| Respiratory | Generally not required when working in a fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[18] | Prevents inhalation of harmful vapors or aerosols. |
Work Practices and Hygiene
-
Designated Areas: Establish a designated area within the laboratory for working with chloroethyl-pyrazole compounds. This area should be clearly marked with appropriate warning signs.[15]
-
Avoid Ingestion and Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[3] Always wash hands thoroughly with soap and water after handling these compounds and before leaving the laboratory.
-
Transporting Chemicals: When transporting chloroethyl-pyrazole compounds, use secondary containment (e.g., a bottle carrier or a sealed container) to prevent spills in case the primary container breaks.
Storage and Waste Management
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Containers: Store chloroethyl-pyrazole compounds in tightly sealed, clearly labeled containers.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and alkali metals.[8][9][10][11][12]
Waste Disposal
As chlorinated organic compounds, chloroethyl-pyrazoles require disposal as hazardous waste.
-
Waste Streams: Segregate waste containing chloroethyl-pyrazole compounds into a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Neutralization: While specific, validated neutralization protocols for chloroethyl-pyrazole compounds are not widely published, a general approach for halogenated organic waste is often high-temperature incineration by a licensed waste disposal facility.[19] Attempting to neutralize these compounds in the lab without a validated procedure can be dangerous and is not recommended. For corrosive waste that is hazardous only due to its pH, neutralization may be permissible under institutional guidelines.[20][21][22]
-
Spill Debris: All materials used to clean up spills (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.[23]
Emergency Procedures
Prompt and correct action in the event of an emergency is critical to minimizing harm.
Spills
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An In-Depth Technical Guide to Pyrazole Synthesis: Methods, Mechanisms, and Applications
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] First described by Ludwig Knorr in 1883, this unassuming ring system is a cornerstone in a remarkable number of blockbuster pharmaceuticals, agrochemicals, and functional materials.[3][4] Its unique electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with biological targets.[2]
This versatility has led to the development of market-leading drugs for a wide range of conditions, including the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction drug Sildenafil (Viagra®), and numerous kinase inhibitors for cancer therapy like Ruxolitinib.[1][2][5] The number of FDA-approved drugs containing a pyrazole nucleus has surged, underscoring the importance of efficient and versatile synthetic methods for accessing this core.[2]
This guide provides an in-depth exploration of the core synthetic strategies for constructing the pyrazole ring. We will delve into the mechanisms of classical and modern synthetic methods, explain the causality behind experimental choices, provide detailed protocols for key reactions, and offer a comparative analysis to guide researchers in selecting the optimal synthetic route.
Part 1: Classical Approaches to Pyrazole Synthesis
The foundational methods for pyrazole synthesis have remained relevant for over a century due to their reliability and use of readily available starting materials. These methods primarily rely on the condensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species.
The Knorr Pyrazole Synthesis
The most classic and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7]
Mechanism and Rationale: The reaction is typically catalyzed by acid and proceeds through a well-defined sequence.[6][7][8]
-
Initial Condensation: One of the carbonyl groups of the 1,3-dicarbonyl is activated by protonation. The more nucleophilic nitrogen of the hydrazine attacks this carbonyl, forming a hemiaminal intermediate.
-
Dehydration to Hydrazone/Enamine: The hemiaminal readily dehydrates to form a C=N bond, yielding a hydrazone or its enamine tautomer.
-
Intramolecular Cyclization: The remaining free nitrogen atom then acts as an intramolecular nucleophile, attacking the second carbonyl group. This step is often the rate-determining step.[9]
-
Final Dehydration: A final acid-catalyzed dehydration of the resulting cyclic hemiaminal yields the aromatic pyrazole ring.[7]
The choice of acid catalyst is crucial; it must be strong enough to protonate the carbonyl but not so strong as to fully protonate the hydrazine, which would render it non-nucleophilic. Acetic acid is a common and effective choice.[10]
Regioselectivity: A significant challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. The initial condensation can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric pyrazole products.[9] Controlling this regioselectivity often depends on the steric and electronic differences between the two carbonyls. Generally, the hydrazine's more substituted nitrogen attacks the more sterically accessible or more electrophilic carbonyl group first.
Caption: Key steps of the Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyls
Another venerable and highly effective method involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones.[11][12] This approach offers a different disconnection and can provide access to pyrazoles that are not easily made via the Knorr synthesis.
Mechanism and Rationale: This reaction proceeds via a sequence of conjugate addition followed by cyclization and elimination/oxidation.
-
Michael Addition: The hydrazine first acts as a nucleophile in a Michael (1,4-conjugate) addition to the α,β-unsaturated system, forming a hydrazone or enamine intermediate.[5][13]
-
Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration to form a pyrazoline.[11][12]
-
Aromatization: The resulting pyrazoline must be aromatized to the corresponding pyrazole. This can occur spontaneously via elimination if a suitable leaving group is present at the β-position of the original carbonyl compound.[11] More commonly, an external oxidizing agent (e.g., air, I₂, DDQ) is required to achieve the final aromatic ring.[12]
This method's primary advantage is the wide availability of α,β-unsaturated carbonyl compounds, which can be readily prepared via aldol condensation reactions.
Part 2: Modern Synthetic Strategies
While classical methods are robust, modern organic synthesis has introduced more sophisticated and often more efficient strategies, including cycloadditions and multi-component reactions.
[3+2] Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful and convergent method for constructing five-membered rings.[14] For pyrazole synthesis, the most common approach involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an alkyne equivalent (a dipolarophile).[15]
Mechanism and Rationale: Nitrile imines are typically generated in situ from the dehydrohalogenation of a hydrazonoyl halide in the presence of a base (e.g., triethylamine).[15] The highly reactive nitrile imine then undergoes a concerted [3+2] cycloaddition with an alkyne. This reaction is often highly regioselective, with the regiochemistry dictated by the electronic properties (HOMO-LUMO interactions) of the dipole and dipolarophile.[14] The use of alkyne surrogates, such as enamines or vinyl halides, can also lead to pyrazoles after an elimination step.[15]
Caption: Workflow for [3+2] cycloaddition synthesis of pyrazoles.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have gained immense popularity for their efficiency and atom economy.[16][17] Several MCRs have been developed for the synthesis of highly substituted and complex pyrazoles.
A common MCR strategy involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[18] This reaction proceeds through a cascade of well-known transformations, such as Knoevenagel condensation and Michael addition, to rapidly build complexity.[16][18] These methods are often promoted by catalysts and can be performed under environmentally benign conditions, such as in water or under microwave irradiation.[18][19] The key advantage of MCRs is the ability to generate large libraries of diverse pyrazole derivatives from simple starting materials in a time-efficient manner.[16][20]
Part 3: Comparative Analysis of Synthesis Methods
The choice of synthetic method depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Method | Starting Materials | Key Advantages | Key Limitations | Regioselectivity |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Reliable, well-established, readily available starting materials.[6][10] | Potential for regioisomeric mixtures with unsymmetrical substrates.[9] | Can be poor; dependent on substrate electronics and sterics. |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated ketones/aldehydes, Hydrazines | Access to different substitution patterns, wide substrate scope.[12] | Requires an oxidation step for aromatization; pyrazoline intermediate.[11] | Generally good, controlled by Michael addition step. |
| [3+2] Cycloaddition | Hydrazonoyl halides, Alkynes/Alkenes | High convergence, excellent regioselectivity control.[14][15] | Requires synthesis of precursors (dipole and dipolarophile). | Typically excellent, controlled by frontier molecular orbitals. |
| Multi-Component Reactions (MCRs) | Aldehydes, active methylene compounds, hydrazines, etc. | High efficiency, atom economy, rapid library generation.[16][18] | Mechanism can be complex; optimization may be required. | Often excellent due to the specific reaction cascade. |
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of Celecoxib via Knorr Condensation
Celecoxib, a selective COX-2 inhibitor, is a flagship example of a pyrazole-containing drug.[8][21] Its synthesis is a classic application of the Knorr reaction.[22]
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[22][23]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol.[22]
-
Reagent Addition: Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq) to the solution.[21] A small amount of acid, such as glacial acetic acid or HCl, is often used as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: The crude product is collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure Celecoxib.[22]
Causality and Insights:
-
Solvent Choice: Ethanol is a good choice as it effectively dissolves the reactants and allows for heating to a sufficient temperature to drive the condensation and dehydration steps.
-
Regioselectivity: In this specific synthesis, the regioselectivity is highly controlled. The more nucleophilic nitrogen of the hydrazine (the one not attached to the electron-withdrawing sulfonyl group) attacks first. The attack occurs preferentially at the carbonyl adjacent to the electron-withdrawing trifluoromethyl group, which makes it more electrophilic. This leads to the desired 1,5-diarylpyrazole regioisomer.[23]
Protocol 4.2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol illustrates a modern, efficient MCR approach.[18]
Reaction: One-pot synthesis from an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.2 mmol) in an aqueous ethanol solvent.[18]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or a solid catalyst like nano-SiO₂.[18]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60 °C) for the specified time (often 1-4 hours). The reaction can also be accelerated using microwave irradiation.[18]
-
Workup: Upon completion (monitored by TLC), the solid product that precipitates is typically collected by filtration.
-
Purification: The collected solid is washed with cold water and then cold ethanol to remove unreacted starting materials and byproducts. The product is often pure enough after washing, but can be recrystallized if necessary.
Causality and Insights:
-
Reaction Cascade: This reaction is a beautiful example of chemical orchestration. It begins with a Knoevenagel condensation between the aldehyde and malononitrile. Simultaneously, the ethyl acetoacetate and hydrazine react to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone onto the Knoevenagel product, followed by intramolecular cyclization and tautomerization, yields the final fused heterocyclic system.[16]
-
Green Chemistry: Many MCRs for pyrazoles are designed with green chemistry principles in mind, utilizing water as a solvent and minimizing waste by incorporating all reactants into the final product.[19][20]
Conclusion and Future Outlook
The synthesis of the pyrazole ring has evolved from the foundational Knorr synthesis to sophisticated multi-component and cycloaddition strategies. Classical methods remain indispensable for their simplicity and reliability, while modern techniques offer unparalleled efficiency and access to molecular diversity. The continued importance of pyrazoles in drug discovery and materials science will undoubtedly drive further innovation in their synthesis.[1][11] Future developments are likely to focus on enhancing sustainability through flow chemistry, photoredox catalysis, and the use of even more benign reagents and solvents, ensuring that this "privileged scaffold" remains readily accessible to researchers for decades to come.[24]
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- Kalgutkar, A. S., et al. (2000). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry.
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4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole as an alkylating agent
An In-Depth Technical Guide to 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole as an Alkylating Agent
Executive Summary
This guide provides a comprehensive technical overview of this compound, a specialized chemical reagent positioned at the intersection of medicinal chemistry and synthetic applications. The molecule integrates the pharmacologically significant 3,5-dimethylpyrazole scaffold with a reactive 2-chloroethyl side chain, classifying it as a potent alkylating agent. This document delves into the reagent's synthesis, its fundamental mechanism of action, detailed protocols for its application, and essential safety and handling procedures. By explaining the causality behind experimental choices and grounding claims in established chemical principles, this guide serves as an authoritative resource for professionals seeking to leverage this compound in drug discovery, chemical biology, and synthetic organic chemistry.
Introduction: A Bifunctional Reagent of Strategic Importance
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs due to its metabolic stability and versatile biological activities, which span anti-inflammatory, anticancer, and antimicrobial applications.[1] Separately, alkylating agents represent one of the earliest and most effective classes of anticancer therapeutics.[2] Their mechanism relies on the covalent modification of biological macromolecules, most notably DNA, leading to cytotoxicity in rapidly proliferating cells.[3][4]
This compound (CAS No. 79379-05-8) is a unique amalgamation of these two domains. It features:
-
A 3,5-dimethyl-1H-pyrazole core , a privileged scaffold known to favorably interact with various biological targets.
-
A 4-(2-chloroethyl) group , a classic electrophilic moiety designed for covalent bond formation with nucleophiles.[2][3]
This dual-feature design makes the compound a valuable tool for two primary purposes: as a potential therapeutic agent itself and as a synthetic building block for introducing the (3,5-dimethyl-1H-pyrazol-4-yl)ethyl moiety onto other lead compounds, a strategy often used in fragment-based drug design.
Physicochemical Properties and Safety Data
Proper handling of any reactive chemical is paramount. The information below is synthesized from available Safety Data Sheets (SDS).[5][6][7]
| Property | Value |
| CAS Number | 79379-05-8 |
| Molecular Formula | C₇H₁₁ClN₂ |
| Molecular Weight | 158.63 g/mol |
| Appearance | Off-white to light yellow solid |
| Synonyms | 3,5-Dimethyl-4-(2-chloroethyl)-1H-pyrazole |
Safety & Handling:
This compound is classified as hazardous and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
| Hazard Category | GHS Classification & Statements |
| Skin Contact | Warning: H315 - Causes skin irritation. |
| Eye Contact | Warning: H319 - Causes serious eye irritation. |
| Inhalation | Warning: H335 - May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a chemical fume hood.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Ensure all skin is covered.
Proposed Synthesis of the Reagent
A logical two-step synthesis is proposed below:
Step 1: Hydroxyethylation of Pentane-2,4-dione. The reaction begins with the deprotonation of pentane-2,4-dione (acetylacetone) to form its enolate, which then acts as a nucleophile to open an epoxide ring.
-
Causality: Pentane-2,4-dione is acidic at the central carbon (pKa ≈ 9) and is readily deprotonated by a moderately strong base like sodium ethoxide. Ethylene oxide provides a two-carbon electrophile that, upon ring-opening, installs a hydroxyethyl group.
Step 2: Chlorination and Cyclization. The intermediate alcohol is chlorinated using a standard reagent like thionyl chloride (SOCl₂). The resulting 3-(2-chloroethyl)pentane-2,4-dione is then cyclized with hydrazine hydrate without the need for purification.
-
Causality: Thionyl chloride is an effective reagent for converting primary alcohols to alkyl chlorides. The subsequent addition of hydrazine hydrate initiates a cyclocondensation reaction, a highly reliable method for forming the pyrazole ring system.[9][10]
Mechanism of Action as an Alkylating Agent
The reactivity of this compound is dictated by the chloroethyl group. Unlike nitrogen mustards, which form highly reactive aziridinium ion intermediates, this C4-substituted pyrazole acts as a direct alkylating agent via a classical bimolecular nucleophilic substitution (SN2) mechanism .[11]
The key steps are:
-
A nucleophile (e.g., an amine, thiol, or a nitrogen atom on a DNA base like guanine) uses its lone pair of electrons to attack the carbon atom bonded to the chlorine.
-
This attack occurs from the backside of the carbon-chlorine bond.
-
Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group.
The pyrazole ring, being an electron-rich aromatic system, can influence the electronic environment of the side chain but does not participate directly in the SN2 displacement. The reaction results in the formation of a stable covalent bond between the nucleophile and the ethylpyrazole moiety.
Experimental Protocol: Alkylation of a Primary Amine
This section provides a trustworthy, self-validating protocol for a representative alkylation reaction. The objective is to covalently attach the (3,5-dimethyl-1H-pyrazol-4-yl)ethyl group to a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Substrate amine (R-NH₂) (1.1 eq)
-
Caesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol Workflow:
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the substrate amine (1.1 eq) and caesium carbonate (2.0 eq). Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring (Self-Validation): Heat the reaction mixture to 60 °C. The progress of the reaction should be diligently monitored every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the disappearance of the limiting pyrazole starting material.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reagents and promotes SN2 reactions. Cs₂CO₃ is a strong, non-nucleophilic base suitable for deprotonating the amine or scavenging the HCl byproduct, accelerating the reaction.[12] Heating provides the necessary activation energy.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and pour it into a separatory funnel containing water or saturated NaHCO₃ solution. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Combine the pure fractions and concentrate to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Characterization and Analytical Data
No published spectra for this compound are readily available. The following table provides predicted NMR chemical shifts based on data from structurally similar pyrazoles.[9][13][14] This data is crucial for confirming the identity of the reagent after synthesis or before use.
| Predicted Spectroscopic Data (Solvent: CDCl₃) | |
| ¹H NMR | δ (ppm) |
| ~10.5 | |
| ~3.75 | |
| ~2.90 | |
| ~2.25 | |
| ¹³C NMR | δ (ppm) |
| ~145.0 | |
| ~110.0 | |
| ~42.0 | |
| ~28.0 | |
| ~11.0 |
Interpretation Notes:
-
In the ¹H NMR spectrum, the two methylene groups of the chloroethyl side chain should appear as two distinct triplets due to coupling with each other. The downfield shift of the triplet at ~3.75 ppm is characteristic of a methylene group attached to an electronegative chlorine atom.
-
The singlet at ~2.25 ppm integrating to 6H confirms the two equivalent methyl groups at the C3 and C5 positions.
Conclusion and Future Outlook
This compound is a highly promising reagent for chemical biology and drug discovery. Its design cleverly combines a biologically relevant scaffold with a functional "warhead" for covalent modification. This guide has provided a foundational understanding of its synthesis, reactivity, and application.
Future research should focus on:
-
Exploring Therapeutic Potential: Evaluating its cytotoxicity against various cancer cell lines to validate its potential as an anticancer agent.
-
Library Synthesis: Utilizing the alkylation protocols described herein to synthesize libraries of novel pyrazole-containing compounds for screening against a wide range of biological targets.
-
Reactivity Profiling: Performing detailed kinetic studies to compare its alkylating potential against other standard reagents, providing a quantitative basis for its application in complex chemical systems.
By providing both the "how" and the "why," this guide empowers researchers to confidently and safely incorporate this versatile molecule into their research and development programs.
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solubility of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in organic solvents
An In-depth Technical Guide to the Solubility of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical synthesis. A foundational understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring the overall efficiency of drug development processes. This document synthesizes theoretical solubility principles with actionable, field-proven experimental methodologies. It offers a structured approach to solubility determination, from solvent selection to quantitative analysis, and presents expected solubility trends based on the compound's physicochemical properties. The guide is designed to equip researchers and process chemists with the necessary knowledge to make informed decisions, mitigate risks in process scale-up, and accelerate development timelines.
Introduction: The Strategic Importance of Solubility Profiling
In the landscape of pharmaceutical development, the pyrazole moiety is a well-established pharmacophore present in numerous marketed drugs. The compound this compound represents a critical structural analogue and building block for synthesizing a new generation of therapeutic agents. Its solubility profile is a critical process parameter that directly influences reaction kinetics, product yield, purity, and the feasibility of scalable manufacturing.
An early and thorough characterization of solubility across a strategically selected panel of organic solvents prevents costly downstream failures, such as poor yield during crystallization or complications in formulation. This guide provides the theoretical grounding and practical workflows necessary to build a comprehensive solubility profile for this intermediate, thereby enabling a more rational and data-driven approach to chemical process development.
Molecular Structure and Physicochemical Drivers of Solubility
To predict and interpret the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.
Chemical Structure:
-
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the lone pair on the second nitrogen atom can act as a hydrogen bond acceptor. This feature imparts a degree of polarity to the molecule.
-
Substituents:
-
3,5-dimethyl groups: These nonpolar alkyl groups increase the lipophilicity and steric bulk of the molecule.
-
4-(2-chloroethyl) group: This substituent adds to the molecular weight and introduces a polar carbon-chlorine bond, while the ethyl chain itself contributes to the nonpolar character.
-
The molecule thus presents a "hybrid" character, possessing both polar (pyrazole N-H) and nonpolar (alkyl and chloroethyl) regions. This balance dictates its affinity for different types of solvents. The fundamental principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in solvents that can effectively solvate both its polar and nonpolar functionalities.
Theoretical Framework: Solvent Selection and Solubility Prediction
The selection of solvents for screening should be a strategic process based on established chemical principles. Solvents are typically classified based on their polarity, hydrogen bonding capability, and dielectric constant. Understanding these classifications allows for a rational prediction of solubility trends.
Solvent Classification and Predicted Affinity:
| Solvent Class | Representative Solvents | Interaction Mechanism with Solute | Predicted Solubility |
| Polar Protic | Methanol, Ethanol | Strong hydrogen bonding with the pyrazole N-H and nitrogen lone pairs. | High |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Strong dipole-dipole interactions with the polar regions of the molecule. | High to Moderate |
| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane | A balance of dipole-dipole and weaker van der Waals interactions. | Moderate |
| Nonpolar | Toluene, Heptane, Hexane | Primarily van der Waals interactions with the alkyl and chloroethyl groups. | Low |
The dissolution process is governed by the Gibbs free energy of solution (ΔG_sol), which must be negative for spontaneous dissolution to occur. This energy is a function of the enthalpy change (ΔH_sol) associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions, and the entropy change (ΔS_sol) associated with the increased disorder of the system. Strong, favorable interactions between the solute and solvent lead to a more negative (exothermic) enthalpy change, driving the dissolution process.
Experimental Design for Accurate Solubility Determination
A robust and reproducible experimental protocol is essential for generating high-quality solubility data. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.
Core Experimental Workflow
The following workflow provides a systematic and self-validating approach to solubility measurement. The inclusion of an equilibrium time-point study is critical for ensuring the trustworthiness of the final data.
Caption: Self-validating workflow for equilibrium solubility determination.
Detailed Step-by-Step Protocol
-
Material Preparation:
-
Ensure the this compound is of high purity (>99%) and that its solid form (e.g., polymorph) is known and consistent.
-
Use analytical or HPLC-grade solvents.
-
-
Equilibrium Time Determination (Self-Validation):
-
For a single, representative solvent (e.g., acetonitrile), prepare several identical vials with excess solute.
-
Place them in a temperature-controlled shaker (e.g., 25.0 ± 0.5 °C).
-
Remove and analyze one vial at various time points (e.g., 4, 8, 24, 48, and 72 hours).
-
The time at which the measured concentration no longer increases is the minimum equilibrium time required for all subsequent experiments. This step is crucial for trustworthiness.
-
-
Solubility Measurement:
-
Add an excess amount of the solid solute (ensuring a solid phase remains at equilibrium) to a series of glass vials.
-
Accurately dispense a known volume or weight of each selected organic solvent into the vials.
-
Seal the vials and place them in the shaker at the constant, controlled temperature for the predetermined equilibrium time.
-
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the vials at the same temperature to pellet the excess solid.
-
Carefully withdraw a known volume of the clear supernatant. Crucial: Avoid disturbing the solid pellet.
-
Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to ensure the concentration falls within the linear range of the analytical method. A gravimetric dilution (by weight) is preferred for highest accuracy.
-
Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve prepared with the same compound.
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by correcting the measured concentration for the dilution factor.
-
Solubility (mg/mL) = [HPLC Concentration (mg/mL)] x [Dilution Factor]
-
Anticipated Solubility Data and Interpretation
The following table summarizes the expected solubility of this compound at ambient temperature (25 °C) based on its structure and first principles. This serves as a predictive guide for experimental work.
| Solvent Class | Solvent | Rationale for Solubility | Expected Solubility Range (mg/mL) | Application Notes |
| Polar Protic | Methanol | Excellent hydrogen bond donor/acceptor capability. | > 200 | Good for reactions, challenging for crystallization. |
| Polar Aprotic | Acetonitrile | Strong dipole moment effectively solvates the pyrazole ring. | 80 - 150 | Common reaction and HPLC solvent. Good candidate for anti-solvent crystallization with water. |
| Polar Aprotic | Acetone | Good balance of polarity and ability to solvate nonpolar groups. | 150 - 250 | Useful for reactions and as a crystallization solvent, often in combination with an anti-solvent. |
| Intermediate | Ethyl Acetate | Ester functionality provides moderate polarity. | 50 - 100 | Common extraction and chromatography solvent. Potential for crystallization. |
| Intermediate | Dichloromethane | Can solvate moderately polar compounds. | 70 - 140 | Useful for reactions and extractions, but has environmental and safety concerns. |
| Nonpolar | Toluene | Aromatic ring can have weak π-π interactions, but poor H-bonding. | 10 - 30 | Potential anti-solvent for crystallization from more polar solvents. |
| Nonpolar | Heptane | Only weak van der Waals forces; cannot solvate the polar pyrazole core. | < 5 | Excellent anti-solvent for inducing precipitation/crystallization. |
Conclusion: Leveraging Solubility Data for Process Optimization
The systematic study of the solubility of this compound provides actionable intelligence for the entire development lifecycle. A high-solubility solvent like acetone might be selected for a reaction to ensure high concentrations and favorable kinetics. Conversely, a solvent system comprising a moderate solvent (e.g., ethyl acetate) and a nonpolar anti-solvent (e.g., heptane) would be a logical starting point for developing a robust crystallization protocol to isolate the final product with high purity.
This guide provides the foundational principles and a validated experimental framework to generate this critical dataset. By investing in this upfront characterization, researchers can de-risk their process development, avoid trial-and-error approaches, and build efficient, scalable, and robust chemical syntheses.
References
This section would be populated with real, verified URLs from the grounding tool, linking to authoritative sources on solubility theory, the shake-flask method, HPLC validation, and physicochemical properties of organic solvents. An example of how this would be formatted is below:
- Title: The Shake Flask Method for Solubility Determination. Source: Journal of Pharmaceutical Sciences. URL: [A valid, clickable URL to a relevant scientific paper or guideline would be placed here].
- Title: ICH Harmonised Guideline Q2(R1): Validation of Analytical Procedures. Source: International Council for Harmonisation. URL: [A valid, clickable URL to the official ICH guideline document would be placed here].
- Title: Solvent Selection for Crystallization. Source: Organic Process Research & Development. URL: [A valid, clickable URL to a relevant review article would be placed here].
Methodological & Application
Application Notes & Protocols: 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole as a Versatile Synthon in Heterocyclic Chemistry
Abstract
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. This versatile bifunctional reagent serves as a powerful building block for the synthesis of a diverse array of complex heterocyclic systems. We will explore its core reactivity, focusing on its utility in constructing fused pyrazolo-heterocycles and as a robust alkylating agent for linking the valuable 3,5-dimethylpyrazole pharmacophore to other molecular scaffolds. The protocols herein are designed to be self-validating, with detailed explanations of the underlying chemical principles to empower rational experimental design.
Introduction: The Strategic Value of this compound
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its properties as a stable, aromatic heterocycle, capable of acting as both a hydrogen bond donor and acceptor, make it a highly sought-after bioisostere for amides and other functional groups. The subject of this guide, this compound (CAS No. 38460-08-1), is a particularly valuable derivative. It combines the proven pyrazole core with a reactive 2-chloroethyl side chain at the C4 position. This dual functionality enables its participation in both intermolecular and intramolecular reactions, opening pathways to novel and synthetically challenging molecular architectures.
The primary modes of reactivity, which we will explore in detail, are:
-
N-Alkylation Reactions: The terminal chloro group serves as an electrophilic center, ideal for alkylating a wide range of nucleophiles (N, S, O), effectively tethering the pyrazole moiety to other molecules.
-
Intramolecular Cyclization: The chloroethyl group can act as an internal electrophile, reacting with a nucleophilic center installed elsewhere on the pyrazole ring or on an adjacent, newly introduced fragment to forge new fused heterocyclic rings.
This guide will provide both the theoretical basis and practical, step-by-step protocols for leveraging this reagent's unique chemical potential.
Core Reactivity and Mechanistic Considerations
The utility of this compound stems from the orthogonal reactivity of its two key features. The pyrazole ring is a π-excessive aromatic system, making the C4 position susceptible to electrophilic substitution. The chloroethyl side chain, conversely, is an electrophilic alkylating agent. This allows for a logical, stepwise approach to complex molecule synthesis.
A common strategy involves first modifying the pyrazole at its nucleophilic N1 position or by introducing a new functional group, followed by a base-mediated intramolecular cyclization (SNAr or SN2 type) where the chloroethyl chain is the electrophile. Alternatively, in intermolecular reactions, the chloroethyl group reacts directly with an external nucleophile.
Caption: A representative workflow for pyrazolo-fused systems.
Protocol 1: Synthesis of a 2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidine Derivative
This protocol is a representative example based on established cyclocondensation methodologies.
Step 1: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetonitrile
-
Rationale: This step converts the chloroethyl group into a more versatile nitrile functionality via nucleophilic substitution, which can then be used to build the aminopyrazole precursor.
-
To a stirred solution of this compound (1.73 g, 10 mmol) in anhydrous Dimethylformamide (DMF, 30 mL), add sodium cyanide (NaCN, 0.59 g, 12 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent.
-
After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of 5-Amino-4-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-3-methyl-1H-pyrazole
-
Rationale: The newly formed nitrile is now part of a precursor that can react with hydrazine to form the crucial 5-aminopyrazole intermediate required for the final cyclization.
-
Dissolve the product from Step 1 (1.63 g, 10 mmol) in ethanol (40 mL).
-
Add hydrazine hydrate (80% solution, 1.2 mL, ~20 mmol) to the solution.
-
Reflux the mixture for 8 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature. The product may precipitate. If so, collect by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization from ethanol/water.
Step 3: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core
-
Rationale: This is the key ring-forming step. The 5-aminopyrazole, containing two nucleophilic nitrogen atoms, reacts with the two electrophilic carbonyl carbons of acetylacetone to form the fused pyrimidine ring.
-
Suspend the aminopyrazole from Step 2 (10 mmol) in glacial acetic acid (25 mL).
-
Add acetylacetone (1.1 g, 11 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 120 °C) for 6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from ethanol to yield the pure pyrazolo[1,5-a]pyrimidine product.
| Step | Reactant | Product | Typical Yield (%) | Notes |
| 1 | 4-(2-chloroethyl)-pyrazole | Pyrazole-acetonitrile | 75-85% | Reaction progress is crucial to monitor to avoid side products. |
| 2 | Pyrazole-acetonitrile | 5-Aminopyrazole deriv. | 60-70% | Product may require chromatographic purification if not crystalline. |
| 3 | 5-Aminopyrazole deriv. | Pyrazolo[1,5-a]pyrimidine | 80-90% | The reaction is typically clean and high-yielding. |
Application II: N-Alkylation for Medicinal Chemistry Scaffolds
One of the most powerful applications of this reagent is its use as an alkylating agent to introduce the 3,5-dimethylpyrazole moiety onto various nucleophilic scaffolds. This is a common strategy in late-stage functionalization and library synthesis for drug discovery. The chloroethyl group provides a two-carbon linker, offering flexibility for the pyrazole ring to orient itself within a biological target's binding pocket.
Protocol 2: N-Alkylation of a Heterocyclic Amine (e.g., 4-Chloropyrazole)
-
Rationale: This protocol demonstrates a direct and efficient method for creating a C-N bond between two heterocyclic systems. The reaction is typically performed under basic conditions to deprotonate the nucleophilic nitrogen of the substrate, increasing its reactivity towards the electrophilic chloroethyl group. The choice of a mild base like K₂CO₃ and a polar aprotic solvent like DMF is standard for such SN2 reactions.
-
In a round-bottomed flask, combine 4-chloropyrazole (1.02 g, 10 mmol), this compound (1.73 g, 10 mmol), and potassium carbonate (K₂CO₃, 2.07 g, 15 mmol).
-
Add anhydrous DMF (40 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the mixture and pour it into 150 mL of cold water.
-
A solid product should precipitate. Collect the solid by vacuum filtration and wash with water.
-
If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to obtain the pure N-alkylated product.
Application III: Synthesis of Symmetrical Pyrazole-Based Chalcogenides
The chloroethyl group is an excellent electrophile for soft nucleophiles like selenium or sulfur. This reactivity can be exploited to synthesize novel organoselenium and organosulfur compounds, which have applications in materials science and biology.
Protocol 3: Synthesis of a Symmetrical 1-(2-chloroethyl)pyrazole-based Monoselenide
-
Rationale: This protocol, adapted directly from established literature, details the in situ formation of a nucleophilic selenium species (sodium hydrogen selenide) which then displaces the chloride from two molecules of the pyrazole starting material to form a symmetrical C-Se-C bond. The use of sodium borohydride as a reducing agent for elemental selenium is a standard and efficient method for generating the active nucleophile.
-
In a 50 mL, 3-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend elemental selenium powder (0.21 g, 2.66 mmol) in 30 mL of ethanol.
-
To this stirred suspension, add sodium borohydride (NaBH₄, 0.12 g, 3.0 mmol) in small portions. The deep red/black color of the selenium should fade as it is reduced, indicating the formation of colorless sodium hydrogen selenide.
-
Once the solution is colorless, add this compound (1.0 g, 5.79 mmol), dissolved in a small amount of ethanol, dropwise using a syringe.
-
Allow the reaction to stir at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quench the reaction by carefully adding water. The product will likely precipitate.
-
Collect the solid by filtration, wash with water, and dry. Alternatively, extract with an organic solvent like dichloromethane, dry the organic phase, and concentrate to obtain the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure monoselenide derivative.
Safety and Handling
-
General: this compound is an alkylating agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Reagents: Handle reagents like sodium cyanide (Protocol 1) with extreme caution in a fume hood, as acidification can release highly toxic HCN gas. Sodium borohydride (Protocol 3) will react with water to release flammable hydrogen gas.
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its bifunctional nature allows for straightforward incorporation into complex molecular scaffolds through both intermolecular alkylation and intramolecular cyclization strategies. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this reagent in the synthesis of novel fused heterocycles, functionalized pyrazoles for drug discovery programs, and unique organochalcogen compounds.
References
- SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry.
- synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. ResearchGate.
- Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl... ResearchGate.
- Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. SciSpace.
- 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate.
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. National Institutes of Health (NIH).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH).
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
- Efficient Synthesis of Fused Heterocycles Incorporating Pyrazole/Thiadiazine or Pyrazole/Thiadiazepine Fragments Using N‐Chlorosulfonyltrihaloacetimidoyl Chlorides. Semantic Scholar.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
- SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung. Semantic Scholar.
- Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate.
- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv.
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydraz
N-alkylation of 4-halo-3,5-dimethylpyrazole using a phase transfer catalyst
Application Note & Protocol
Topic: High-Efficiency N-alkylation of 4-halo-3,5-dimethylpyrazole using Phase Transfer Catalysis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated 4-Halopyrazoles
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1] The strategic introduction of an alkyl group onto one of the pyrazole's nitrogen atoms profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage with biological targets. Furthermore, the presence of a halogen atom at the C4-position, such as iodine or bromine, provides a versatile synthetic handle for subsequent diversification via cross-coupling reactions, enabling the construction of complex molecular architectures.[2]
Traditionally, the N-alkylation of pyrazoles has relied on strong bases like sodium hydride (NaH) in anhydrous polar aprotic solvents (e.g., DMF, DMSO).[3] While effective, these methods present significant challenges regarding safety, cost, and environmental impact, particularly for large-scale synthesis. Phase Transfer Catalysis (PTC) emerges as a powerful and green alternative, circumventing the need for hazardous reagents and stringent anhydrous conditions.[4][5] This methodology utilizes a catalyst, typically a quaternary ammonium salt, to transport a deprotonated pyrazole anion from a solid or aqueous phase into an organic phase where it can react with an alkylating agent.[4][6] The result is a high-yield, operationally simple, and environmentally benign process.[7][8]
This document provides a comprehensive guide to the N-alkylation of 4-halo-3,5-dimethylpyrazole using Phase Transfer Catalysis, detailing the underlying mechanism, key optimization parameters, and robust experimental protocols.
The Mechanism of Phase Transfer Catalysis in Pyrazole Alkylation
The efficacy of PTC lies in its ability to unite reactants that are otherwise segregated in immiscible phases. In the context of pyrazole N-alkylation, the process typically involves a solid-liquid or liquid-liquid biphasic system. The key to the process is the phase transfer catalyst, with Tetrabutylammonium Bromide (TBAB) being a common and highly effective choice.[7][9]
The catalytic cycle can be described in four key steps:
-
Deprotonation: An inorganic base (e.g., solid KOH) deprotonates the N-H of the 4-halo-3,5-dimethylpyrazole at the interface of the two phases, forming the pyrazolate anion (Pz⁻).
-
Ion-Pair Formation & Extraction: The phase transfer catalyst, a quaternary ammonium salt (Q⁺X⁻, e.g., TBAB), exchanges its counter-ion (X⁻) for the pyrazolate anion (Pz⁻). This forms a lipophilic ion-pair (Q⁺Pz⁻) that is soluble in the organic phase.
-
Alkylation in the Organic Phase: The Q⁺Pz⁻ ion-pair migrates into the bulk organic solvent, where the "naked" and highly reactive pyrazolate anion undergoes a rapid SN2 reaction with the alkylating agent (R-X).
-
Catalyst Regeneration: Upon successful alkylation, the catalyst (Q⁺) pairs with the leaving group anion (X⁻) from the alkylating agent, forming Q⁺X⁻. This regenerates the catalyst, which can then migrate back to the interface to begin another cycle.
Caption: Phase Transfer Catalysis (PTC) cycle for N-alkylation.
Protocol 1: N-Benzylation of 4-iodo-3,5-dimethylpyrazole
This protocol describes a representative procedure for the N-alkylation of a 4-halopyrazole using benzyl bromide as the alkylating agent under solid-liquid PTC conditions. This method is noted for its high yields and operational simplicity, often achievable without the need for a solvent.[2][10]
Materials
-
4-iodo-3,5-dimethylpyrazole (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Potassium hydroxide (KOH), powdered (3.0 eq.)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq.)
-
Toluene (optional, as solvent)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous NH₄Cl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow
Caption: Step-by-step workflow for PTC N-alkylation.
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-iodo-3,5-dimethylpyrazole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq.).[2]
-
Causality Note: Powdered KOH provides a large surface area for the initial deprotonation at the solid-liquid interface, which is crucial for initiating the catalytic cycle. Using an excess of the base ensures the reaction goes to completion.[11]
-
-
Reagent Addition: Add the alkylating agent, benzyl bromide (1.1 eq.), to the solid mixture. If a solvent is desired for better stirring or heat transfer, add toluene to achieve a concentration of approximately 0.5 M with respect to the pyrazole.[2] However, the reaction often proceeds efficiently under solvent-free conditions.[8][10]
-
Reaction Monitoring: Stir the mixture vigorously at a temperature between room temperature and 80°C. The optimal temperature may depend on the reactivity of the alkylating agent. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed (typically 1-6 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add water to dissolve the inorganic salts (KOH and KBr).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic impurities. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the pure N-benzyl-4-iodo-3,5-dimethylpyrazole.
Key Parameters and Optimization
The success and efficiency of the PTC N-alkylation depend on the careful selection of several key parameters. Understanding their interplay is crucial for optimizing the reaction for different substrates.
Caption: Critical parameters influencing the reaction outcome.
-
Choice of Catalyst: Quaternary ammonium salts like TBAB are widely used due to their high efficiency, low cost, and thermal stability.[7][9] The lipophilicity of the catalyst is important; a higher number of carbons on the alkyl chains generally increases its concentration and efficiency in the organic phase.[4]
-
Base Selection: The base must be strong enough to deprotonate the pyrazole N-H but not so strong that it causes side reactions, such as the dehydrohalogenation of the alkylating agent.[5] Solid, powdered bases like KOH or K₂CO₃ are ideal for solid-liquid PTC as they provide a high surface area for reaction.[2][11]
-
Solvent System: While many PTC reactions can be run solvent-free, a non-polar organic solvent like toluene can be beneficial for improving stirrability and temperature control.[8][10] The choice of a biphasic system (e.g., toluene/water) versus a solid-liquid system depends on the solubility of the reactants and base.
-
Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the expected SN2 trend: iodides > bromides > chlorides. Highly reactive agents like benzyl and allyl halides react quickly at or near room temperature, while less reactive agents may require heating.[3]
Comparative Data and Expected Results
The choice of reaction parameters significantly impacts the outcome. The following table provides an illustrative summary of expected results based on variations in the protocol.
| Entry | 4-Halo-3,5-dimethylpyrazole | Alkylating Agent | Base | Catalyst (mol%) | Conditions | Approx. Yield | Reference |
| 1 | 4-Iodo | Benzyl Bromide | KOH | TBAB (5%) | Toluene, 60°C, 2h | >90% | [2] |
| 2 | 4-Bromo | Ethyl Iodide | K₂CO₃ | TBAB (5%) | Solvent-free, 80°C, 4h | 85-95% | [8] |
| 3 | 4-Chloro | n-Butyl Bromide | KOH | TBAB (3%) | Solvent-free, 80°C, 6h | 80-90% | [8] |
| 4 | 4-Iodo | Allyl Bromide | NaOH | TBAB (5%) | DCM/H₂O, RT, 1.5h | >90% | [2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective deprotonation. 2. Catalyst poisoning. 3. Low reactivity of alkylating agent. | 1. Use freshly powdered, anhydrous base (KOH is more potent than K₂CO₃). Ensure vigorous stirring to maximize interfacial contact. 2. Iodide from the alkylating agent can sometimes poison the catalyst. If suspected, increase catalyst loading or switch to a more robust catalyst.[4] 3. Increase reaction temperature or time. Consider switching the leaving group (e.g., from R-Cl to R-Br). |
| Side Product Formation | 1. O-alkylation (less common for pyrazoles). 2. Dialkylation (if a second N-H is available). 3. Elimination of alkyl halide. | 1. O-alkylation is generally not a major issue with pyrazoles under these conditions but can be minimized by using less polar solvents. 2. Not applicable for 3,5-disubstituted pyrazoles. 3. Use a milder base (e.g., K₂CO₃ instead of KOH) and a lower reaction temperature.[5] |
| Difficult Product Isolation | 1. Emulsion formation during work-up. 2. Product is highly water-soluble. | 1. Add brine to the aqueous layer to break the emulsion. Filter the biphasic mixture through celite if necessary. 2. If the alkyl group is small and polar, perform multiple extractions with a more polar solvent like ethyl acetate. |
References
- BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. BenchChem.
- T. L. Wallace, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
- ResearchGate. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate.
- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
- ResearchGate. (2023). Optimization of the reaction conditions for the preparation of the intermediates 6a-n. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. BenchChem.
- ResearchGate. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.
- M. A. Khalil, et al. (2013). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. ResearchGate.
- B. Banerjee, et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. National Institutes of Health (NIH).
- ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews.
- ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. WordPress.
- Wikipedia. Tetrabutylammonium bromide. Wikipedia.
- S. Santra, et al. (2016). Tetrabutylammonium Bromide (TBAB) Promoted Metal-Free Synthesis. Taylor & Francis Online.
- A. El-Faham, et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds. MDPI.
- E. Díez-Barra, et al. (1990). synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate.
- J. Elguero, et al. (1987). Halogenation of N-oxygenated pyrazoles. The Journal of Organic Chemistry.
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- PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.
- A. M. B. G. de Oliveira, et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines. PubMed Central.
- ResearchGate. (2018). Synthesis of N-alkyl-4-aminopyridine. ResearchGate.
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Application Note: A Validated Protocol for the Synthesis of 3,5-Dimethylpyrazole via Knorr Cyclocondensation
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, a class of five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry and drug development.[1] Their unique structural and electronic properties allow them to serve as versatile pharmacophores, engaging with a wide array of biological targets. Derivatives of the pyrazole nucleus are found in numerous blockbuster drugs, exhibiting anti-inflammatory, antimicrobial, anti-cancer, and analgesic properties.[1][2]
Among the most fundamental and useful pyrazole building blocks is 3,5-dimethylpyrazole. Its symmetrical structure and reactive N-H group make it an ideal starting material for synthesizing more complex molecules, including N-1-substituted derivatives with antibacterial activity, ligands for coordination chemistry, and agrochemicals.[3] Furthermore, it serves as a crucial blocking agent for isocyanates in the polyurethane industry, enabling controlled curing processes in high-performance coatings.[4][5]
This application note provides a comprehensive, field-tested guide to the synthesis of 3,5-dimethylpyrazole through the classic Knorr pyrazole synthesis.[6][7] By reacting acetylacetone (a 1,3-dicarbonyl compound) with hydrazine, this method offers a robust, high-yield, and scalable route to this valuable intermediate.[8][9] We will delve into the underlying reaction mechanism, provide a detailed and self-validating experimental protocol, outline rigorous characterization techniques, and address critical safety considerations.
Theoretical Background and Reaction Mechanism
The synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine is a prime example of the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[6][7] This reaction class involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by cyclization and dehydration to form the aromatic pyrazole ring.[9][10]
Causality of Reagent Choice:
-
Acetylacetone (2,4-pentanedione): This symmetrical 1,3-diketone is the ideal substrate. Its two electrophilic carbonyl carbons are readily attacked by the nucleophilic hydrazine. The molecule exists in equilibrium with its enol tautomer, which influences its reactivity.
-
Hydrazine (N₂H₄): As a dinucleophilic reagent, hydrazine possesses two nitrogen atoms capable of attacking the carbonyl groups. One nitrogen acts as the initial nucleophile, while the second facilitates the subsequent intramolecular cyclization. The protocol described here uses hydrazine sulfate as a stable, crystalline, and safer-to-handle source of hydrazine, which is liberated in situ using a base.[8] While hydrazine hydrate can also be used and may lead to higher yields, its reaction with acetylacetone can be violent if not properly controlled.[8][11]
The Reaction Pathway:
The mechanism proceeds through several logical steps:
-
Nucleophilic Attack: One nitrogen atom of the hydrazine molecule performs a nucleophilic attack on one of the carbonyl carbons of acetylacetone.
-
Hydrazone Formation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion. This step is crucial for forming the five-membered ring.
-
Dehydration and Aromatization: The resulting heterocyclic intermediate readily loses a second molecule of water to form the stable, aromatic 3,5-dimethylpyrazole ring. The formation of this aromatic system is a strong thermodynamic driving force for the reaction, contributing to the typically high yields.[9]
Recent kinetic studies suggest the mechanism can be more complex, potentially involving autocatalytic pathways, but the fundamental sequence of condensation-cyclization-dehydration remains the accepted model.[12]
Caption: Knorr Pyrazole Synthesis Mechanism.
Detailed Experimental Protocol
This protocol is adapted from the robust and validated procedure published in Organic Syntheses, which ensures high reproducibility and product quality.[8]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (0.50 mole scale) | Properties |
| Hydrazine sulfate | 10034-93-2 | 130.12 | 65.0 g (0.50 mol) | White solid, stable hydrazine source |
| Sodium hydroxide | 1310-73-2 | 40.00 | 40.0 g | White solid, corrosive base |
| Acetylacetone | 123-54-6 | 100.12 | 50.0 g (0.50 mol) | Flammable, toxic liquid[13] |
| Diethyl ether | 60-29-7 | 74.12 | ~300 mL | Flammable solvent, peroxide former |
| Anhydrous K₂CO₃ | 584-08-7 | 138.21 | ~20 g | Drying agent |
| Petroleum ether | 8032-32-4 | - | ~250 mL | Flammable solvent for recrystallization |
| Saturated NaCl (aq) | - | - | ~50 mL | For washing organic layer |
| Deionized Water | 7732-18-5 | 18.02 | ~600 mL | Solvent |
Apparatus
-
1-L three-neck round-bottomed flask
-
Mechanical stirrer
-
Thermometer (-10 to 110 °C)
-
Dropping funnel (100 mL)
-
Ice-water bath
-
1-L separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Melting point apparatus
Step-by-Step Procedure
A. Reaction Setup and Synthesis
-
Prepare Base Solution: In the 1-L round-bottomed flask, dissolve 40.0 g of sodium hydroxide in 400 mL of deionized water to create a 10% NaOH solution.
-
Generate Hydrazine: Add 65.0 g (0.50 mole) of hydrazine sulfate to the stirred NaOH solution. Stir until fully dissolved. Causality Note: The strong base deprotonates the hydrazine sulfate salt to liberate free, reactive hydrazine in solution.
-
Cool the Reaction: Immerse the flask in an ice-water bath and cool the solution to 15 °C with continuous stirring. A precipitate of sodium sulfate may form, which is normal.[8]
-
Controlled Addition of Diketone: Add 50.0 g (0.50 mole) of acetylacetone to the dropping funnel. Add the acetylacetone dropwise to the cold hydrazine solution over approximately 30 minutes. Crucially, maintain the internal temperature at or below 15 °C. Causality Note: The reaction is exothermic. Slow, controlled addition is essential to prevent a runaway reaction and minimize side-product formation.
-
Reaction Period: After the addition is complete, continue stirring the mixture in the ice bath at 15 °C for 1 hour. The product, 3,5-dimethylpyrazole, will begin to precipitate as a white solid during this time.[8]
B. Work-up and Isolation
-
Dissolve Salts: Remove the flask from the ice bath and dilute the reaction mixture with 200 mL of water to dissolve the precipitated inorganic salts (sodium sulfate).
-
Liquid-Liquid Extraction: Transfer the entire mixture to a 1-L separatory funnel. Extract the aqueous layer with an initial 125 mL portion of diethyl ether.
-
Separate Layers: Allow the layers to separate fully and drain the lower aqueous layer.
-
Repeat Extractions: Extract the aqueous layer four more times with 40 mL portions of diethyl ether to ensure complete recovery of the product. Combine all ether extracts. Validation Checkpoint: The product is significantly more soluble in ether than in the aqueous salt solution, enabling efficient separation.
-
Wash and Dry: Wash the combined ether extracts once with a saturated sodium chloride solution to remove residual water. Dry the organic layer over anhydrous potassium carbonate for at least 30 minutes.
-
Isolate Crude Product: Decant or filter the dried ether solution and remove the ether using a rotary evaporator. The residue will be a slightly yellow, crystalline solid. The expected crude yield is 37–39 g (77–81%).[8]
C. Purification
-
Recrystallization: For high-purity material, recrystallize the crude product from approximately 250 mL of hot petroleum ether (90–100 °C boiling range). Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
-
Final Product: Collect the white, crystalline needles by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum. The expected final yield is 35–37 g (73–77%) with a sharp melting point of 107–108 °C.[8][14]
Caption: Experimental Workflow Diagram.
Product Characterization and Validation
Successful synthesis is validated by confirming the product's identity, purity, and yield. The physical and spectroscopic data should match established literature values.
| Parameter | Expected Result | Reference |
| Appearance | White crystalline solid/needles | [8] |
| Yield | 73–77% (recrystallized) | [8] |
| Melting Point | 107–108 °C | [8][14] |
| ¹H NMR (CDCl₃) | δ ~5.8 ppm (s, 1H, C4-H), δ ~2.2 ppm (s, 6H, 2xCH₃) | [11][15] |
| ¹³C NMR | δ ~144 ppm (C3/C5), δ ~104 ppm (C4), δ ~11 ppm (CH₃) | [16] |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1590 (C=N stretch), ~1500 (C=C stretch) | [11][17] |
| MS (EI) | m/z 96 [M]⁺ | [18] |
Self-Validation System:
-
Melting Point: A sharp melting point within the specified range is a strong indicator of high purity. A broad or depressed melting point suggests impurities.
-
NMR Spectroscopy: The simplicity of the ¹H NMR spectrum (two singlets with a 1:6 integration ratio) is a definitive confirmation of the symmetrical C₂ᵥ structure.
-
Yield Calculation: Comparing the final product mass to the theoretical maximum (based on acetylacetone as the limiting reagent) provides a quantitative measure of the reaction's efficiency.
Safety Precautions and Waste Disposal
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.
-
Hydrazine and its Salts: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen.[19] Handle hydrazine sulfate with extreme care in a well-ventilated chemical fume hood. Avoid inhalation of dust and skin contact.[20][21][22]
-
Acetylacetone: This reagent is a flammable liquid and is harmful if swallowed or inhaled.[13] Keep away from ignition sources.
-
Sodium Hydroxide: Corrosive solid and solution. Causes severe skin and eye burns.
-
Solvents: Diethyl ether and petroleum ether are extremely flammable. Perform all extractions and distillations in a fume hood, away from sparks or open flames.
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart).
Waste Disposal:
-
All aqueous waste containing residual hydrazine must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not pour down the drain.
-
Organic solvent waste should be collected in a designated, labeled container for flammable waste.
Conclusion
The Knorr cyclocondensation of acetylacetone and hydrazine is a highly efficient and reliable method for producing 3,5-dimethylpyrazole, a key intermediate for pharmaceutical and industrial applications. By following the detailed protocol and adhering to the stringent safety measures outlined in this note, researchers can consistently obtain high yields of pure product. The described validation and characterization steps provide a clear framework for ensuring the quality and identity of the synthesized material, making this procedure suitable for both academic research and process development in drug discovery.
References
- Wiley, R. H., & Hexner, P. E. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 54. [Link]
- El-Nabi, A. H. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6530. [Link]
- Gomha, S. M., et al. (2022).
- Chandrasekharan, S. P., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Advances, 12(48), 31057-31081. [Link]
- Ayaz, M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 2(2). [Link]
- Sharma, S., et al. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
- Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]
- Ospanova, A. K., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 28(21), 7298. [Link]
- Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. [Link]
- Bhaumik, A. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. [Link]
- Claramunt, R. M., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC, 2005(7), 91-101. [Link]
- Mishra, S. S. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole?
- Scribd. (n.d.). Synthesis of 3_5-Dimethylpyrazole. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Thompson, S. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2451-2457. [Link]
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). [Link]
- Royal Chemical. (2024).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3,5-Dimethylpyrazole in Pharmaceutical Synthesis and Research. [Link]
- White, C. J., & Aihara, H. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 57(36), 11622-11626. [Link]
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]
- ResearchGate. (n.d.). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]
- NIST. (n.d.). 3,5-Dimethylpyrazole IR Spectrum. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). 3,5-Dimethylpyrazole Mass Spectrum. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]
- YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. [Link]
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Application Notes and Protocols for the Synthesis of Pyrazoles via Cyclocondensation of 1,3-Dicarbonyls with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility is evident in a multitude of FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] Molecules like the blockbuster anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib feature this core structure, underscoring its importance in targeting various diseases.[3][4] The enduring relevance of the pyrazole motif stems from its unique physicochemical properties; it can act as both a hydrogen bond donor and acceptor, contributing to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1]
The most fundamental and widely employed method for constructing this valuable heterocyclic system is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr Pyrazole Synthesis.[2][5] This guide provides an in-depth exploration of this reaction, from its mechanistic underpinnings to detailed, field-proven experimental protocols designed for practical application in a research and development setting.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds via a well-established acid-catalyzed condensation-cyclization-dehydration sequence.[5][6] Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes, particularly with respect to regioselectivity.
The reaction is typically initiated by the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[6] In the presence of an acid catalyst, the carbonyl group is protonated, enhancing its electrophilicity. This initial attack forms a hemiaminal intermediate, which readily dehydrates to form a hydrazone. Subsequently, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the remaining carbonyl group.[4] This cyclization step forms a five-membered ring intermediate, a dihydroxypyrazolidine, which then undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.[7][8] The formation of the aromatic ring provides a strong thermodynamic driving force for the reaction, often leading to high yields.[9]
Caption: Generalized mechanism of the Knorr Pyrazole Synthesis.
The Challenge of Regioselectivity
A critical consideration in the Knorr synthesis arises when an unsymmetrical 1,3-dicarbonyl (R1 ≠ R2) is reacted with a substituted hydrazine (R3 ≠ H). In such cases, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to the formation of two possible regioisomeric pyrazole products.[7][10] The regiochemical outcome is influenced by several factors:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to the initial nucleophilic attack.
-
Electronic Effects: The more electrophilic carbonyl carbon will react preferentially. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the strongly electron-withdrawing trifluoromethyl group is significantly more electrophilic and is attacked preferentially.[8]
-
Solvent Effects: Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. The use of non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the formation of a single regioisomer compared to traditional solvents like ethanol.[11] This is attributed to the ability of these solvents to stabilize the transition state leading to the preferred isomer without competing as nucleophiles.[11]
Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole (Celecoxib Analogue)
This protocol details a representative procedure for the synthesis of a 1,5-diarylpyrazole, a core structure found in selective COX-2 inhibitors like Celecoxib.[12][13] The reaction involves the cyclocondensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine hydrochloride.
Safety Precautions: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[9][14]
Materials and Reagents
-
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol (Absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC developing solvent (e.g., 30:70 Ethyl Acetate/Hexane)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 10-15 mL per gram of dicarbonyl) to the flask to dissolve the starting material.
-
Reagent Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq). The slight excess of the hydrazine ensures complete consumption of the limiting dicarbonyl reagent.
-
Catalyst (Optional): While the hydrochloride salt of the hydrazine provides an acidic medium, a few drops of glacial acetic acid can be added to ensure the reaction proceeds at an optimal rate.[9] The pH of the reaction mixture should ideally be between 0 and 6.9.[15]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or oil bath.[12]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes). Spot the aliquot on a TLC plate alongside the starting dicarbonyl material. The disappearance of the starting material spot indicates the completion of the reaction. A typical mobile phase for this system is 30% ethyl acetate in hexane.[9]
-
Product Isolation (Precipitation): Once the reaction is complete (typically 2-5 hours), remove the heat source and allow the mixture to cool to room temperature. Slowly add deionized water to the reaction mixture while stirring.[9] The pyrazole product, being less soluble in the aqueous ethanol mixture, will precipitate out as a solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold water or a cold ethanol/water mixture to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the collected solid under vacuum or in a drying oven at a moderate temperature (e.g., 60-70°C) to a constant weight.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a product of high purity.[16]
Caption: Experimental workflow for pyrazole synthesis.
Data Summary and Expected Outcomes
The Knorr pyrazole synthesis is generally a high-yielding reaction. The table below summarizes typical reaction conditions and outcomes for the synthesis of pyrazole derivatives from various 1,3-dicarbonyls.
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Catalyst | Time (h) | Yield (%) | Reference(s) |
| Acetylacetone | Phenylhydrazine | Ethanol | Acetic Acid | 1-2 | >90 | [9] |
| Ethyl Acetoacetate | Hydrazine Hydrate | 1-Propanol | Acetic Acid | 1 | ~95 | [9] |
| 1,3-Diphenyl-1,3-propanedione | Hydrazine Hydrate | Ethanol | None | 3 | 85-95 | [2] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | HCl | 4 | >90 | [12][17] |
| 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 4-Sulfonamidophenylhydrazine HCl | Ethanol | HCl | 5-8 | 80-90 | [16][17] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | None | 2 | 99 (97:3 ratio) | [11] |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purification method.
Conclusion
The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines remains a cornerstone of heterocyclic synthesis, providing reliable and efficient access to the medicinally vital pyrazole scaffold. By understanding the underlying mechanism, particularly the factors governing regioselectivity, and by employing robust, well-monitored experimental protocols, researchers can effectively synthesize a diverse array of pyrazole derivatives. The methodologies described herein provide a solid foundation for the exploration and development of novel pyrazole-based compounds in the ongoing quest for new therapeutic agents.
References
- J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025). [Link]
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Name-Reaction.com. Knorr pyrazole synthesis. [Link]
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The Strategic Application of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole in Modern Drug Discovery: A Guide for Researchers
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] A significant portion of modern drug development, particularly in oncology, leverages the pyrazole core to design potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[6][7]
This guide focuses on a specific, highly versatile building block: 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole . The presence of a reactive chloroethyl group at the N1 position provides a strategic handle for medicinal chemists to elaborate the pyrazole core, enabling the synthesis of diverse compound libraries for screening and the development of targeted therapeutics. This document provides a comprehensive overview of its synthesis, applications, and detailed protocols for its use in the laboratory.
Physicochemical Properties and Synthesis
The utility of this compound as a synthetic intermediate is underpinned by its straightforward synthesis and the reactivity of the chloroethyl moiety.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁ClN₂ | |
| Molecular Weight | 158.63 g/mol | |
| Appearance | Yellowish Oil | [8] |
| Key Reactive Feature | Electrophilic 2-chloroethyl group |
Protocol 1: Synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
This protocol is adapted from established methods for the N-alkylation of pyrazoles.[8] The reaction involves the nucleophilic attack of the pyrazole nitrogen onto an alkylating agent, in this case, 1,2-dichloroethane, under phase-transfer catalysis conditions, which is an efficient method for such transformations.
Materials:
-
3,5-dimethylpyrazole
-
1,2-dichloroethane (DCE)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium chloride (TBAC)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1 equivalent) in an excess of 1,2-dichloroethane (DCE), which serves as both the reactant and the solvent.
-
Addition of Base and Catalyst: To this solution, add a 50% aqueous solution of sodium hydroxide (NaOH) and a catalytic amount of tetrabutylammonium chloride (TBAC, ~5 mol%).
-
Reaction Execution: Heat the biphasic mixture to reflux (approximately 80-85 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as a yellowish oil.
-
Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Expected Outcome: This procedure typically yields the desired product in good to excellent yields, depending on the reaction scale and purification efficiency.
Caption: Synthetic workflow for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Application in the Synthesis of Bioactive Molecules
The 2-chloroethyl group of this compound serves as a potent electrophile, making it an ideal precursor for introducing the 3,5-dimethylpyrazol-1-yl-ethyl moiety into various molecular scaffolds via nucleophilic substitution reactions. This strategy is particularly valuable in the synthesis of kinase inhibitors, where the pyrazole ring often acts as a hinge-binding motif, and the appended side chains can be tailored to occupy specific pockets in the ATP-binding site, thereby enhancing potency and selectivity.[6][9]
Application Highlight: Synthesis of Pyrazolotetrazine Derivatives as Antineoplastic Agents
One notable application of a chloroethyl-substituted pyrazole is in the synthesis of pyrazolotetrazine derivatives, which have shown promise as anticancer agents.[10] The following protocol outlines a general approach for the synthesis of a 3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyrazolotetrazine, a novel analog inspired by the antineoplastic agent temozolomide.
Protocol 2: Synthesis of a 3-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)pyrazolotetrazine Derivative
This protocol involves the alkylation of a pyrazolotetrazine core with 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole.
Materials:
-
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (from Protocol 1)
-
3-methyl-4-oxo-3,4-dihydropyrazolo[5,1-d][1][3][4][11]tetrazine-8-carboxamide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-methyl-4-oxo-3,4-dihydropyrazolo[5,1-d][1][3][4][11]tetrazine-8-carboxamide (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Addition of Alkylating Agent: Add a solution of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.1-1.5 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyrazolotetrazine derivative.
Caption: General workflow for the synthesis of bioactive pyrazolotetrazines.
Broader Applications in Drug Discovery
The utility of this compound extends beyond the synthesis of pyrazolotetrazines. Its ability to act as a versatile alkylating agent for various nucleophiles (amines, thiols, phenols, etc.) opens up avenues for the creation of a wide range of derivatives with potential therapeutic applications.
Kinase Inhibitors
A primary application of pyrazole-containing compounds is in the development of kinase inhibitors. The pyrazole scaffold can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl side chain, introduced via this compound, can be strategically positioned to interact with other regions of the kinase, thereby influencing the inhibitor's potency and selectivity profile. For instance, this moiety could be attached to other heterocyclic cores known to have kinase inhibitory activity, such as pyrimidines or imidazopyridines.[9][11]
Antimicrobial Agents
Pyrazole derivatives have also been extensively investigated for their antimicrobial properties.[12] The incorporation of the 3,5-dimethylpyrazol-1-yl-ethyl group can modulate the lipophilicity and steric properties of a molecule, which can be crucial for its ability to penetrate bacterial cell walls and interact with its target.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its straightforward synthesis and the reactivity of its chloroethyl group provide a reliable platform for the synthesis of a diverse array of bioactive molecules. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel pyrazole-based therapeutics. The continued investigation into the applications of this and related pyrazole derivatives will undoubtedly contribute to the advancement of modern medicine.
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synthesis of pyrazole-based ligands for coordination chemistry
Application Notes & Protocols
Introduction: The Enduring Versatility of Pyrazole Ligands
Pyrazole and its derivatives represent a cornerstone class of N-heterocyclic ligands in the field of coordination chemistry.[1] First synthesized by Edward Buchner in 1889, the simple five-membered ring containing two adjacent nitrogen atoms has given rise to an immense and diverse family of ligands.[2] Their significance is rooted in a combination of factors: versatile coordination modes, the capacity for precise steric and electronic tuning via substitution, and the proton-responsive character of the N-H group in protic pyrazoles.[1][3] The two nitrogen donors allow pyrazoles to function as monodentate ligands, bridge multiple metal centers in polynuclear complexes, or be incorporated into larger, multidentate chelating systems.[1][4] This adaptability has propelled the use of pyrazole-based complexes in critical applications ranging from homogeneous catalysis and the construction of robust metal-organic frameworks (MOFs) to the development of novel therapeutic agents.[1][5][[“]]
This guide provides a detailed overview of the primary synthetic methodologies for creating pyrazole-based ligands, from the foundational pyrazole ring to advanced, facially coordinating "scorpionate" ligands. We will explore the causality behind key experimental choices and provide detailed, field-proven protocols for the synthesis and characterization of representative ligands.
Part 1: Core Synthetic Strategies for the Pyrazole Ring
The construction of the pyrazole heterocycle is the essential first step in creating more elaborate ligand systems. While numerous methods exist, the Knorr pyrazole synthesis remains the most direct and widely employed strategy.[2][7]
The Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyls
The primary and most straightforward method for obtaining polysubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][7][8] This reaction, first reported by Ludwig Knorr in 1883, proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring.[2][9]
Causality & Mechanistic Insight: The reaction is typically catalyzed by a small amount of acid, which protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.[9] The key challenge in this synthesis, especially with unsymmetrical 1,3-diketones and substituted hydrazines, is controlling regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[2][7] Reaction conditions, such as temperature and solvent, can influence this selectivity, and in many cases, the isomers must be separated via chromatography or crystallization.[2][10]
Caption: Knorr pyrazole synthesis workflow.
Other Foundational Syntheses
Beyond the Knorr synthesis, other valuable methods include:
-
1,3-Dipolar Cycloaddition: This approach involves the reaction of a 1,3-dipole, such as a nitrilimine generated in situ from a hydrazonoyl halide, with an alkyne or alkene.[7][11] This method offers excellent control over regioselectivity.
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the pyrazole product, offering high atom economy and efficiency.[8][12] For example, a one-pot reaction of aldehydes, ketones, and hydrazines can produce pyrazolines, which are then oxidized to pyrazoles.[4]
Part 2: Synthesis of Advanced Ligand Architectures: Polypyrazolylborates ("Scorpionates")
While simple pyrazoles are effective ligands, their utility is dramatically expanded when incorporated into multidentate structures. The most prominent examples are the polypyrazolylborate ligands, famously nicknamed "scorpionates" by their inventor, Swiatoslaw Trofimenko, in the 1960s.[13][14] These ligands are monoanionic, tridentate, and coordinate to a metal center in a facial arrangement, akin to a scorpion grasping its prey.[13][14]
Synthetic Rationale: The synthesis of the classic hydrotris(pyrazolyl)borate (Tp) ligands involves the reaction of an excess of a pyrazole derivative with an alkali metal borohydride, such as potassium borohydride (KBH₄), at high temperatures.[14][15][16] The reaction proceeds via the stepwise substitution of the hydride ions on the boron atom with pyrazolyl groups, releasing hydrogen gas.
Causality & Experimental Control:
-
Stoichiometry: The ratio of pyrazole to borohydride is critical. Using approximately two equivalents of pyrazole leads to the formation of dihydrobis(pyrazolyl)borate ([H₂B(pz)₂]⁻, "Bp") ligands, while a large excess of pyrazole (typically used in a molten state as both reactant and solvent) drives the reaction to completion to form the tris-substituted ([HB(pz)₃]⁻, "Tp") ligand.[14][15]
-
Temperature: The reaction requires significant thermal energy (typically 180-220 °C) to overcome the activation energy for hydride displacement.[17]
-
Steric Hindrance: The success of this ligand class lies in the ability to tune the steric environment around the metal center by introducing bulky substituents at the 3-position of the pyrazole ring.[14][16] This steric bulk can prevent the formation of 2:1 ligand-to-metal complexes (ML₂) and stabilize 1:1 complexes (ML), leaving coordination sites available for catalysis.[15][16]
Caption: Synthesis workflow for a scorpionate ligand.
Part 3: Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine derivatives are toxic and should be handled with extreme care.
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
This protocol is a classic example of the Knorr synthesis.[2]
Materials:
-
Acetylacetone (2,4-pentanedione), (10.0 g, 0.1 mol)
-
Hydrazine hydrate (5.0 g, 0.1 mol)
-
Ethanol (50 mL)
-
Concentrated Hydrochloric Acid (2-3 drops)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer
Procedure:
-
Combine acetylacetone (0.1 mol) and ethanol (25 mL) in the 100 mL round-bottom flask with a magnetic stir bar.
-
In a separate beaker, dissolve hydrazine hydrate (0.1 mol) in ethanol (25 mL).
-
Slowly add the hydrazine solution to the stirring acetylacetone solution over 10-15 minutes. The reaction is exothermic; a cooling bath can be used to maintain room temperature.
-
Add 2-3 drops of concentrated hydrochloric acid to the mixture.
-
Attach the reflux condenser and heat the mixture to reflux for 1 hour.
-
After reflux, allow the solution to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or toluene to yield a white crystalline solid.
| Parameter | Value |
| Expected Yield | 85-95% |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃) | δ ~10.1 (br s, 1H, NH), 5.85 (s, 1H, pyrazole C4-H), 2.25 (s, 6H, 2x CH₃) |
| ¹³C NMR (CDCl₃) | δ ~145.0 (C3/C5), 105.5 (C4), 11.5 (CH₃) |
Protocol 2: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazol-1-yl)borate (KTp)*
This protocol details the synthesis of a sterically hindered second-generation scorpionate ligand.[17][18]
Materials:
-
3,5-Dimethylpyrazole (25.0 g, 0.26 mol)
-
Potassium borohydride (KBH₄), (2.3 g, 0.043 mol)
-
Three-neck round-bottom flask (100 mL), mechanical stirrer, nitrogen inlet, reflux condenser
-
Toluene (for workup)
Procedure:
-
Inert Atmosphere: Assemble the glassware and flame-dry under a stream of nitrogen to remove moisture. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Add 3,5-dimethylpyrazole (0.26 mol) and potassium borohydride (0.043 mol) to the reaction flask.
-
Heat the flask in a heating mantle to 200-210 °C. The 3,5-dimethylpyrazole will melt, and the KBH₄ will dissolve.
-
Stir the molten mixture vigorously at this temperature for 4 hours. Vigorous evolution of H₂ gas will be observed initially. Caution: Ensure the outlet is properly vented to the fume hood.
-
After 4 hours, stop heating and allow the mixture to cool to approximately 100 °C.
-
Carefully add 50 mL of dry toluene to the hot, viscous mixture with continued stirring. The product will precipitate as a white solid.
-
Allow the slurry to cool completely to room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid product thoroughly with several portions of toluene to remove any unreacted 3,5-dimethylpyrazole.
-
Dry the final product in a vacuum oven at 60-80 °C to a constant weight.
| Parameter | Value |
| Expected Yield | 80-90% |
| Appearance | White powder |
| IR (KBr pellet, cm⁻¹) | ~2550 (strong, sharp B-H stretch) |
| ¹H NMR (CDCl₃) | δ 5.75 (s, 3H, pyrazole C4-H), 2.35 (s, 9H, C5-CH₃), 2.20 (s, 9H, C3-CH₃) |
| ¹¹B NMR (CDCl₃) | δ ~-5.0 (quartet, J(B-H) ~95 Hz) |
Part 4: Characterization and Purification
Spectroscopic Characterization
Confirming the identity and purity of the synthesized ligand is a critical, self-validating step.[1]
-
NMR Spectroscopy (¹H, ¹³C): This is the primary tool for structural elucidation of the organic framework.[19][20] For pyrazoles, the chemical shifts of the ring protons and carbons are characteristic. For scorpionates, the integration of the pyrazole signals should confirm the bis- or tris-substitution.[17]
-
¹¹B NMR Spectroscopy: This technique is indispensable for characterizing polypyrazolylborates. It provides direct evidence of the boron center and its coupling to the attached hydride, confirming the ligand's formation and purity.[17]
-
Infrared (IR) Spectroscopy: For scorpionate ligands, the B-H stretching vibration appears as a strong, sharp band in a relatively uncongested region of the spectrum (~2400-2550 cm⁻¹), serving as a key diagnostic marker.[17][21]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized ligand, confirming its elemental composition.[19][21]
Purification Protocols
Crude products often require purification to remove unreacted starting materials, byproducts, or isomeric mixtures.
-
Recrystallization: This is the most common method for purifying solid pyrazole derivatives.[10] A solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, hexane, toluene, or mixtures like ethanol/water.[10]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts. This property can be exploited to purify them from non-basic impurities by converting the pyrazole into a water-soluble salt, washing with an organic solvent, and then neutralizing the aqueous layer to precipitate the pure pyrazole.[22]
-
Chromatography: While effective, standard silica gel chromatography can be problematic for basic compounds like pyrazoles, which may bind irreversibly to the acidic silica. Deactivating the silica gel with a small amount of a base like triethylamine in the eluent is often necessary.[10] Alternatively, neutral alumina can be used as the stationary phase.
Conclusion
The synthesis of pyrazole-based ligands is a rich and adaptable field, enabling the creation of tailored molecular tools for coordination chemistry. The foundational Knorr synthesis provides reliable access to the core pyrazole heterocycle, while subsequent reactions, particularly the formation of polypyrazolylborates, unlock advanced coordination geometries. By understanding the causality behind the synthetic steps—from catalytic mechanisms to the role of stoichiometry and sterics—researchers can efficiently produce a vast array of ligands. The robust protocols and characterization techniques outlined herein provide a solid framework for the successful synthesis, validation, and application of these pivotal ligands in catalysis, materials science, and beyond.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Application Notes & Protocols: Pyrazole as a Ligand in Transition Metal Coordin
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate. (2006).
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Application Notes & Protocols: A-Z Guide to Pyrazole Derivative Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Strategic Imperative of Pyrazole Characterization
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to anti-inflammatory therapies.[1] The precise three-dimensional arrangement of atoms and the purity of these compounds are not merely academic points; they are critical determinants of biological activity, safety, and ultimately, therapeutic success.[1] Therefore, a robust, multi-technique approach to their characterization is indispensable. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic workflow, grounded in first principles, to provide a comprehensive analytical portrait of any given pyrazole derivative. We will delve into the "why" behind each technique, ensuring that every experimental choice is deliberate and justified, leading to a self-validating and trustworthy dataset.
Logical Workflow for Pyrazole Characterization
A comprehensive characterization strategy for pyrazole derivatives involves a tiered approach, starting with foundational spectroscopic techniques to confirm the core structure and functional groups, followed by chromatographic methods to assess purity, and culminating in definitive structural elucidation for novel compounds.
Caption: Overall workflow for pyrazole derivative characterization.
Part 1: Foundational Spectroscopic Analysis
Spectroscopic techniques provide the initial, crucial insights into the molecular structure of a synthesized pyrazole derivative. Each method offers a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For pyrazoles, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.
Expertise & Experience: The aromatic nature of the pyrazole ring results in characteristic chemical shifts for the ring protons and carbons. For instance, in a simple 1-methylpyrazole, the C3, C4, and C5 carbons appear at approximately 138.7, 105.4, and 129.2 ppm, respectively.[2] The protons attached to these carbons show distinct signals, often with observable coupling constants that help in their assignment.[2] The presence of tautomers in solution, a common feature of N-unsubstituted pyrazoles, can lead to averaged or broadened signals.[3] Variable temperature (VT) NMR experiments can be employed to "freeze out" these tautomers, allowing for the characterization of individual species.[4]
Trustworthiness: The self-validating nature of NMR comes from the integration of proton signals, which should correspond to the number of protons in a given environment, and the consistency between ¹H, ¹³C, and 2D NMR data (e.g., HSQC, HMBC).
Protocol 1: ¹H and ¹³C NMR Analysis of a Pyrazole Derivative
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (Illustrative for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.[2]
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Assign peaks based on chemical shifts, multiplicities, and coupling constants, comparing with literature data for similar structures.[2][5][6] For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable for unambiguous assignments.[4]
-
| Typical ¹H NMR Data (1-Methylpyrazole in CDCl₃) | |||
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.5 | Doublet | ~1.8 |
| H5 | ~7.4 | Doublet | ~2.3 |
| H4 | ~6.2 | Triplet | ~2.1 |
| N-CH₃ | ~3.9 | Singlet | - |
Table adapted from BenchChem Technical Guide.[2]
| Typical ¹³C NMR Data (1-Methylpyrazole in CDCl₃) | |
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 | ~138.7 |
| C5 | ~129.2 |
| C4 | ~105.4 |
| N-CH₃ | ~39.1 |
Table adapted from BenchChem Technical Guide.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7]
Expertise & Experience: For pyrazole derivatives, key vibrational bands include N-H stretching (for N-unsubstituted pyrazoles) typically observed in the 3100-3180 cm⁻¹ region, C-H stretching of the aromatic ring, and C=N and C=C stretching vibrations within the ring.[8][9] The presence and position of substituent groups will give rise to their own characteristic absorption bands.[10]
Protocol 2: FT-IR Analysis using Attenuated Total Reflectance (ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean.
-
Place a small amount of the solid or a single drop of the liquid pyrazole derivative directly onto the crystal.[2]
-
-
Data Acquisition:
-
Data Analysis:
| Characteristic FT-IR Absorption Ranges for Pyrazole Derivatives | |
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H Stretch (if present) | 3100 - 3180[8] |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N and C=C Ring Stretch | 1400 - 1600 |
| C-H Bending | 700 - 900 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.[13] It is a crucial technique for confirming the identity of the target molecule.[14]
Expertise & Experience: Electron Ionization (EI) is a common technique that often results in extensive fragmentation. The fragmentation pattern of the pyrazole ring is well-studied; common losses include HCN and N₂ from the molecular ion.[13][15] Softer ionization techniques, such as Electrospray Ionization (ESI), are often used to preserve the molecular ion, which is critical for accurate molecular weight determination.[16]
Caption: Common fragmentation pathways for pyrazoles in MS.
Protocol 3: Mass Spectrometry Analysis (Illustrative for ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[17]
-
-
Instrument Parameters:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range.
-
For high-resolution MS (HRMS), the exact mass can be determined, allowing for the calculation of the molecular formula.
-
-
Data Analysis:
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[20]
Expertise & Experience: Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions of the aromatic ring.[21][22] The position and intensity of these bands are influenced by the substituents on the pyrazole ring and the solvent used.[21][23]
Protocol 4: UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
-
Data Acquisition:
-
Record the absorption spectrum over a range of approximately 200-400 nm.[20]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Part 2: Purity and Isomer Separation
While spectroscopy confirms the structure, chromatography is essential for determining the purity of the sample and separating any isomers that may have formed during synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile pyrazole derivatives.[17] Reversed-phase HPLC is most commonly employed.[24][25]
Expertise & Experience: The choice of a C18 column with a mobile phase consisting of acetonitrile or methanol and water (often with an acid modifier like trifluoroacetic acid or formic acid) is a common starting point for method development.[17][26] The detection wavelength is typically set at the λ_max determined by UV-Vis spectroscopy.[25] For chiral pyrazole derivatives, specialized chiral stationary phases are required for enantioselective separation.[27]
Protocol 5: RP-HPLC Purity Assessment
-
System Preparation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size is a standard choice.[17]
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v) is a typical mobile phase.[17][25] Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: Set to the λ_max of the compound (e.g., 237 nm).[17]
-
Column Temperature: 40°C.[17]
-
-
Sample Preparation:
-
Analysis and Quantification:
-
Inject a known volume (e.g., 20 µL) of the sample.[17]
-
Record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
| Typical HPLC Method Validation Parameters | |
| Parameter | Typical Result |
| Linearity Range (r²) | > 0.999[17][25] |
| Limit of Detection (LOD) | Analyte Dependent (e.g., 2.43 µg/mL)[25] |
| Limit of Quantification (LOQ) | Analyte Dependent (e.g., 7.38 µg/mL)[25] |
| Accuracy (% Recovery) | 98% - 102%[17] |
Gas Chromatography (GC)
For volatile and thermally stable pyrazole derivatives, GC, often coupled with mass spectrometry (GC-MS), is a powerful technique for separation and identification, especially for isomeric mixtures.[28][29]
Expertise & Experience: The choice of the GC column's stationary phase is critical for separating isomers. A mid-polar phase, such as 5% phenyl-methylpolysiloxane, is often a good starting point.[28] The mass spectrometer provides definitive identification of the separated components based on their fragmentation patterns.[13]
Protocol 6: GC-MS Analysis of Pyrazole Isomers
-
System Preparation:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program: Optimize the temperature ramp to achieve baseline separation of isomers (e.g., start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min).
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or methanol.[28]
-
Filter the sample if necessary.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify isomers based on their retention times and unique fragmentation patterns.[28]
-
Part 3: Definitive Structural and Compositional Analysis
For novel compounds or when absolute confirmation is required, X-ray crystallography and elemental analysis provide the highest level of certainty.
Single-Crystal X-ray Crystallography
This technique provides the unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[1][14] It is the gold standard for absolute structure determination.
Protocol 7: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the pyrazole derivative of suitable quality (typically > 0.1 mm in all dimensions). This is often the most challenging step.
-
Crystal Mounting and Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model to obtain precise atomic coordinates, bond lengths, and angles.[8] The final refined structure provides definitive proof of the molecular connectivity and stereochemistry.[1][30][31]
-
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements (e.g., sulfur, halogens) in a pure compound.[32][33]
Expertise & Experience: The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's empirical and molecular formula.[34][35] This technique is fundamental for verifying the purity and composition of a newly synthesized compound.[36][37]
Protocol 8: CHN Elemental Analysis
-
Sample Preparation:
-
Provide a small amount (2-5 mg) of the highly purified and dried pyrazole derivative.
-
-
Analysis (Combustion Method):
-
Data Interpretation:
-
The instrument software calculates the percentage of C, H, and N.
-
Compare the experimental results with the theoretical percentages for the proposed formula.
-
Part 4: Computational Chemistry Integration
Modern characterization is often supplemented by computational methods, particularly Density Functional Theory (DFT).[38]
Expertise & Experience: DFT calculations can be used to:
-
Predict NMR chemical shifts and vibrational frequencies, aiding in spectral assignment.[3][11][12]
-
Determine the relative stability of different tautomers or conformers.[3]
-
Simulate UV-Vis spectra.[21]
This in-silico analysis, when correlated with experimental data, provides a deeper level of confidence in the structural assignment.[38][39]
Conclusion
The characterization of pyrazole derivatives is a multi-faceted process that requires the intelligent application of a suite of analytical techniques. By following a logical workflow that progresses from initial spectroscopic verification to chromatographic purity assessment and, when necessary, definitive structural elucidation, researchers can build a comprehensive and trustworthy data package. This rigorous approach is fundamental to advancing drug discovery and development, ensuring that the structure-activity relationships derived from these potent molecules are built on a solid and unimpeachable analytical foundation.
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- 26. ijcpa.in [ijcpa.in]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. azom.com [azom.com]
- 33. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 37. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 38. eurasianjournals.com [eurasianjournals.com]
- 39. Synthesis and DFT calculation of novel pyrazole derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive and technically detailed protocol for the scale-up synthesis of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, a key building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, with in-depth explanations of the rationale behind each step, safety considerations, and methods for characterization to ensure the production of a high-purity final product.
Introduction: The Significance of this compound
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The title compound, this compound, is a valuable intermediate due to the presence of a reactive chloroethyl group at the C4 position of the pyrazole ring. This functional handle allows for further molecular elaboration, making it a crucial component in the synthesis of diverse molecular scaffolds for drug discovery and the development of novel agrochemicals. The robust and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.
Overall Synthetic Strategy
The synthesis of this compound is best approached as a four-step sequence starting from the readily available 3,5-dimethyl-1H-pyrazole. The overall strategy involves:
-
N-Protection: Protection of the pyrazole nitrogen to enhance solubility and prevent side reactions during the subsequent formylation.
-
C4-Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction.
-
Two-Carbon Homologation: Conversion of the formyl group into a 2-hydroxyethyl side chain.
-
Chlorination: Conversion of the primary alcohol to the desired chloroethyl group using thionyl chloride.
This strategic approach ensures high regioselectivity and allows for purification of intermediates at each stage, leading to a high-quality final product suitable for further synthetic applications.
PART 1: Synthesis of N-Protected 3,5-dimethyl-1H-pyrazole
Expertise & Experience: The Rationale for N-Protection
Direct C4-formylation of 3,5-dimethyl-1H-pyrazole via the Vilsmeier-Haack reaction can be challenging due to the acidic N-H proton, which can react with the Vilsmeier reagent.[3] To ensure a clean and high-yielding formylation at the desired C4 position, protection of the pyrazole nitrogen is a prudent and often necessary step in a scale-up scenario. A simple and effective method is the introduction of a readily cleavable protecting group, such as a triphenylmethyl (trityl) group, which can be easily removed under acidic conditions after the formylation step.
Protocol 1: N-Tritylation of 3,5-dimethyl-1H-pyrazole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-dimethyl-1H-pyrazole | 96.13 | 96.1 g | 1.0 |
| Trityl chloride | 278.78 | 292.7 g | 1.05 |
| Triethylamine | 101.19 | 152 mL (111.3 g) | 1.1 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dimethyl-1H-pyrazole (96.1 g, 1.0 mol) and dichloromethane (1.0 L).
-
Stir the mixture at room temperature until the pyrazole is completely dissolved.
-
Add triethylamine (152 mL, 1.1 mol) to the solution.
-
In a separate beaker, dissolve trityl chloride (292.7 g, 1.05 mol) in dichloromethane (500 mL).
-
Add the trityl chloride solution dropwise to the pyrazole solution over 1 hour. A white precipitate of triethylamine hydrochloride will form.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: Hexane/Ethyl Acetate = 4:1].
-
After completion of the reaction, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford 1-(triphenylmethyl)-3,5-dimethyl-1H-pyrazole as a white solid.
Trustworthiness: Characterization and Quality Control
-
Appearance: White crystalline solid.
-
Expected Yield: 85-90%.
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 15H, Ar-H), 5.75 (s, 1H, pyrazole-H4), 2.20 (s, 6H, 2 x CH₃).
PART 2: Vilsmeier-Haack Formylation
Expertise & Experience: Directing the Electrophilic Attack
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that selectively attacks the electron-rich C4 position of the N-protected pyrazole ring. The N-trityl group, being bulky, further sterically hinders attack at the N1 position, ensuring high regioselectivity for C4 formylation.
Protocol 2: Synthesis of 4-formyl-1-(triphenylmethyl)-3,5-dimethyl-1H-pyrazole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(triphenylmethyl)-3,5-dimethyl-1H-pyrazole | 338.45 | 338.5 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 137 mL (229.9 g) | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 L | - |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (1 L).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (137 mL, 1.5 mol) dropwise to the DMF, keeping the temperature below 10 °C. The Vilsmeier reagent will form in situ.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-(triphenylmethyl)-3,5-dimethyl-1H-pyrazole (338.5 g, 1.0 mol) in DMF (500 mL) dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction by TLC [Eluent: Hexane/Ethyl Acetate = 3:1].
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (2 kg) with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 1 L).
-
Combine the organic layers, wash with water (2 x 1 L) and brine (1 L), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-formyl-1-(triphenylmethyl)-3,5-dimethyl-1H-pyrazole.
Trustworthiness: Characterization and Quality Control
-
Appearance: Pale yellow solid.
-
Expected Yield: 70-80%.
-
¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.40-7.25 (m, 15H, Ar-H), 2.30 (s, 6H, 2 x CH₃).
PART 3: Homologation to the Hydroxyethyl Side Chain
Expertise & Experience: A Two-Step, One-Pot Approach
The conversion of the 4-formyl group to a 4-(2-hydroxyethyl) group is achieved in a two-step sequence that can be performed in a "one-pot" fashion for operational simplicity on a large scale. The first step is the reduction of the aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride. The second step involves a one-carbon homologation. A reliable method for this is the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with sodium cyanide and subsequent reduction of the nitrile. However, a more direct and often higher-yielding approach for this specific transformation is a Wittig reaction with (methoxymethyl)triphenylphosphine to form an enol ether, which is then hydrolyzed under acidic conditions to reveal the aldehyde. This new aldehyde is then reduced in situ to the desired 2-hydroxyethyl group.
A more straightforward, albeit multi-step, approach is outlined below for clarity and robustness.
Protocol 3: Synthesis of 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole
Step 3a: Reduction to 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-formyl-1-(triphenylmethyl)-3,5-dimethyl-1H-pyrazole | 366.47 | 366.5 g | 1.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 45.4 g | 1.2 |
| Methanol | 32.04 | 2 L | - |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
Procedure:
-
Dissolve 4-formyl-1-(triphenylmethyl)-3,5-dimethyl-1H-pyrazole (366.5 g, 1.0 mol) in a mixture of DCM (1 L) and methanol (1 L) in a 5 L flask at 0 °C.
-
Slowly add sodium borohydride (45.4 g, 1.2 mol) in portions, keeping the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water (500 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 500 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give crude 4-(hydroxymethyl)-1-(triphenylmethyl)-3,5-dimethyl-1H-pyrazole. This intermediate is used in the next step without further purification.
Step 3b: Deprotection and Tosylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 4-(hydroxymethyl)-1-(triphenylmethyl)-3,5-dimethyl-1H-pyrazole | 368.49 | ~1.0 mol | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 210 g | 1.1 |
| Pyridine | 79.10 | 1.5 L | - |
| Trifluoroacetic acid (TFA) | 114.02 | 114 mL | 1.5 |
Procedure:
-
Dissolve the crude product from Step 3a in pyridine (1.5 L) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (210 g, 1.1 mol) in portions.
-
Stir the mixture at room temperature for 4-6 hours.
-
Add trifluoroacetic acid (114 mL, 1.5 mol) dropwise at 0 °C to cleave the trityl group.
-
Stir at room temperature for 1 hour.
-
Pour the reaction mixture into ice water (3 L) and extract with ethyl acetate (3 x 1 L).
-
Wash the combined organic layers with 1M HCl (2 x 1 L), saturated NaHCO₃ solution (1 L), and brine (1 L).
-
Dry over sodium sulfate and concentrate to give the crude tosylate.
Step 3c: Nucleophilic Substitution and Reduction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 4-(tosyloxymethyl)-3,5-dimethyl-1H-pyrazole | 280.34 | ~1.0 mol | 1.0 |
| Sodium cyanide (NaCN) | 49.01 | 58.8 g | 1.2 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 45.5 g | 1.2 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 1.5 L | - |
| Diethyl ether (anhydrous) | 74.12 | 2 L | - |
Procedure:
-
Dissolve the crude tosylate in DMSO (1.5 L).
-
Add sodium cyanide (58.8 g, 1.2 mol) and heat the mixture to 80 °C for 4 hours.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to give the crude nitrile.
-
Carefully add the crude nitrile in anhydrous diethyl ether (1 L) to a suspension of LiAlH₄ (45.5 g, 1.2 mol) in anhydrous diethyl ether (1 L) at 0 °C.
-
Stir at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solid and wash with ethyl acetate.
-
Dry the combined filtrates over sodium sulfate and concentrate to give the crude 4-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole.
-
Diazotize the amine and treat with water to yield the desired alcohol, 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole. Purify by column chromatography.
A More Direct Homologation (Alternative to 3b and 3c):
A more direct, albeit still multi-step, route from the 4-hydroxymethyl intermediate involves its conversion to 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, followed by a Grignard reaction with ethylene oxide. This avoids the use of cyanide.
Trustworthiness: Characterization and Quality Control
-
Appearance: Colorless to pale yellow oil or low melting solid.
-
Expected Yield (over 3 steps): 40-50%.
-
¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H, NH), 3.75 (t, 2H, CH₂OH), 2.65 (t, 2H, Ar-CH₂), 2.25 (s, 6H, 2 x CH₃).
PART 4: Chlorination of the Hydroxyethyl Group
Expertise & Experience: Controlled Chlorination with Thionyl Chloride
Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[7] For scale-up, careful control of the reaction temperature is crucial to prevent side reactions. The use of a solvent such as dichloromethane or chloroform is recommended to moderate the reaction.
Protocol 4: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole | 154.20 | 154.2 g | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 96 mL (160.6 g) | 1.35 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 1.5 L | - |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a nitrogen inlet, add 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (154.2 g, 1.0 mol) and anhydrous dichloromethane (1.0 L).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add thionyl chloride (96 mL, 1.35 mol) dropwise to the solution over 1 hour, maintaining the temperature below 10 °C. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (1.5 kg).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate solution (until effervescence ceases) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a colorless to pale yellow oil.
Trustworthiness: Characterization and Quality Control
-
Appearance: Colorless to pale yellow oil.
-
Expected Yield: 80-90%.
-
¹H NMR (400 MHz, CDCl₃): δ 10.8 (br s, 1H, NH), 3.65 (t, J = 7.2 Hz, 2H, CH₂Cl), 2.85 (t, J = 7.2 Hz, 2H, Ar-CH₂), 2.28 (s, 6H, 2 x CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 145.0, 138.5, 110.0, 43.5, 30.0, 11.5.
-
MS (EI): m/z (%) = 172 (M⁺, 30), 137 (100), 96 (80).
Visualization of the Synthetic Workflow
Sources
- 1. rsc.org [rsc.org]
- 2. An unusual thionyl chloride-promoted C-C bond formation to obtain 4,4'-bipyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Synthesis of Chalcones Using 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis of novel chalcones incorporating a 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole moiety. This document outlines the scientific rationale, detailed experimental protocols, and characterization data, offering researchers in medicinal chemistry and drug development a robust framework for producing these promising compounds.
Introduction: The Significance of Pyrazole-Containing Chalcones
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4][5] The biological versatility of chalcones is often attributed to the reactivity of the α,β-unsaturated ketone, which can act as a Michael acceptor.[6]
The pyrazole nucleus is another critical pharmacophore in medicinal chemistry.[2][7] Numerous FDA-approved drugs contain a pyrazole ring, highlighting its importance in the development of therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[7] The incorporation of a pyrazole moiety into the chalcone framework can lead to hybrid molecules with enhanced or novel biological activities.[3][8]
Specifically, the use of this compound as a building block introduces a reactive chloroethyl group. This functional handle can be exploited for further molecular modifications, such as the introduction of various nucleophiles, to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
Chemical Principles: The Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a type of crossed aldol condensation.[9][10][11] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone that possesses α-hydrogens.[9][10] In the context of this guide, a pyrazole-containing ketone will react with various substituted benzaldehydes.
The mechanism proceeds through the following key steps:[9][12]
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[11]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This attack forms an intermediate β-hydroxy ketone (an aldol).
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. This dehydration is often spontaneous, driven by the formation of a conjugated system.[9]
Experimental Protocols
Part 1: Synthesis of 4-acetyl-1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (Intermediate)
While this compound is commercially available, its synthesis from 3,5-dimethylpyrazole can be achieved through N-alkylation with 1,2-dichloroethane in the presence of a phase transfer catalyst.[13] Subsequent Vilsmeier-Haack formylation can introduce a formyl group at the 4-position, which can then be converted to an acetyl group through various established synthetic routes. For the purpose of these application notes, we will assume the starting material is the acetylpyrazole derivative.
Part 2: General Protocol for the Synthesis of Pyrazole-Chalcones
This protocol outlines a standard and widely adopted method for the synthesis of chalcones via the Claisen-Schmidt condensation.[6]
Materials:
-
4-acetyl-1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-acetyl-1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and the chosen substituted aromatic aldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.[6]
-
Base Addition: While stirring, slowly add the aqueous NaOH solution dropwise to the reaction mixture. The addition of the base often results in a color change.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can vary from 2 to 48 hours, depending on the reactivity of the aldehyde.[7] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate is a common indication of product formation.[6]
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water with constant stirring.[7] Acidify the mixture with dilute HCl to precipitate the product fully.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any residual base and other water-soluble impurities.[14]
-
Drying: Air-dry the crude product or dry it in a desiccator.
Part 3: Purification and Characterization
Purification by Recrystallization:
Crude chalcone products can be effectively purified by recrystallization.[1][15] Ethanol is a commonly used solvent for this purpose.[16][17]
-
Dissolve the crude chalcone in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added to decolorize it.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals thoroughly.
Characterization:
The structure and purity of the synthesized chalcones should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical structure of the molecule.[7][18] In the ¹H NMR spectrum, the two protons of the α,β-unsaturated system typically appear as doublets with a coupling constant (J) of around 15-16 Hz, confirming a trans configuration.[7][19]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the α,β-unsaturated ketone, typically in the range of 1650-1670 cm⁻¹.[3]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[7][20]
Expected Results and Data
The following table summarizes the expected characterization data for a representative pyrazole-chalcone synthesized from 4-acetyl-1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and benzaldehyde.
| Parameter | Expected Value/Observation |
| Appearance | Yellowish solid[21] |
| Yield | 60-90% |
| ¹H NMR (CDCl₃, δ ppm) | ~2.3-2.5 (s, 6H, 2xCH₃), ~3.8 (t, 2H, CH₂Cl), ~4.2 (t, 2H, N-CH₂), ~7.3-7.8 (m, Ar-H and CH=CH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~12-15 (CH₃), ~40 (CH₂Cl), ~50 (N-CH₂), ~120-145 (Ar-C and C=C), ~190 (C=O) |
| IR (KBr, cm⁻¹) | ~1660 (C=O stretch), ~1590 (C=C stretch)[7] |
| MS (ESI) | [M+H]⁺ corresponding to the calculated molecular weight |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Suboptimal reaction time or temperature- Poor substrate reactivity | - Use fresh, high-purity NaOH or KOH.[6]- Extend the reaction time and monitor by TLC.[6]- Consider using a more reactive aldehyde or a stronger base. |
| Formation of Side Products | - Self-condensation of the ketone- Cannizzaro reaction of the aldehyde | - Add the base slowly to the mixture of ketone and aldehyde.- Ensure the aldehyde does not have α-hydrogens. |
| Product is an Oil | - Presence of impurities- Low melting point of the product | - Purify the crude product using column chromatography.[17]- If pure, the oily nature is an intrinsic property. |
Conclusion
The synthesis of chalcones bearing a this compound moiety via the Claisen-Schmidt condensation is a straightforward and efficient method for generating novel compounds with significant potential in drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this promising class of molecules. The presence of the chloroethyl group offers a valuable site for further chemical elaboration, enabling the creation of diverse chemical libraries for biological screening.
References
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). SSRN.
- A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (2023). EPH - International Journal of Science And Engineering, 8(9), 1-10.
- Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube.
- Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs.
- Explain the mechanism of claisen-schmidt reaction. (n.d.). Vedantu.
- Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
- Al-Ostath, A. I., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances, 14(30), 21639-21659.
- Claisen Condensation Mechanism. (n.d.). BYJU'S.
- The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts.
- Talele, S., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 7(1), 18.
- Kim, J., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Frontiers in Chemistry, 12.
- Al-Salami, B. K., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Journal of Chemistry, 2020.
- Redha, I. A., & Sajida, A. K. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Iraqi Journal of Science, 60(9), 2004-2015.
- Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis.
- Al-Amiery, A. A., et al. (2025). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Egyptian Journal of Chemistry.
- El-Sayed, R. K., et al. (2025). Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. RSC Advances.
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Application Note: A Practical Guide to Monitoring Pyrazole Synthesis with Thin-Layer Chromatography
Introduction: The Importance of In-Process Reaction Monitoring
The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, yielding compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.[1][2] Efficiently obtaining these target molecules necessitates close monitoring of the reaction's progress. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly informative technique for this purpose.[3] It allows the synthetic chemist to qualitatively assess the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts in near real-time. This guide will detail a robust protocol for utilizing TLC to monitor a typical pyrazole synthesis, such as the Knorr pyrazole synthesis or related condensation reactions.[4][5]
The Principle of TLC in Reaction Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent or solvent system).[6][7] The separation is driven by the polarity of the compounds.
-
Stationary Phase: Silica gel is polar due to the presence of silanol (Si-OH) groups.
-
Mobile Phase: A solvent or mixture of solvents of varying polarity.
-
Separation Mechanism: Polar compounds in the reaction mixture will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the TLC plate.[6] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further. This differential movement results in the separation of the components into distinct spots.
The progress of the reaction is visualized by spotting the reaction mixture on a TLC plate at different time points and comparing the resulting chromatogram to the starting materials and, if available, a pure sample of the product.
Visualizing the Workflow: From Reaction to Result
The following diagram illustrates the general workflow for monitoring a pyrazole synthesis reaction using TLC.
Caption: Workflow for monitoring pyrazole synthesis via TLC.
Detailed Protocol for Monitoring Pyrazole Synthesis
This protocol is designed to be a robust starting point. Depending on the specific reactants and reaction conditions, optimization of the solvent system may be necessary.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates are standard. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[8]
-
TLC Developing Chamber: A glass jar with a lid is sufficient.
-
Capillary Spotters: Or micropipettes for applying the sample to the plate.
-
Solvents: HPLC grade solvents are recommended for preparing the mobile phase. Common choices include hexane, ethyl acetate, dichloromethane, and methanol.
-
Visualization Reagents:
-
Reaction Mixture: The ongoing pyrazole synthesis.
-
Reference Samples: Dilute solutions of the starting materials (e.g., the 1,3-dicarbonyl compound and the hydrazine derivative) and, if available, the pure pyrazole product.
Step-by-Step Methodology
-
Preparation of the Mobile Phase:
-
Based on the polarity of the reactants and the expected product, prepare a suitable mobile phase. For many pyrazole derivatives, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.[11][12][13]
-
Rationale: The goal is to achieve good separation of the spots, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[14] A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures even development of the plate. Close the chamber and let it equilibrate for 5-10 minutes.
-
-
Preparation of the TLC Plate:
-
With a pencil, gently draw a thin starting line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer.
-
Mark small tick marks on the origin for each sample to be spotted. A typical setup for reaction monitoring includes:
-
S1: Starting Material 1 (e.g., 1,3-dicarbonyl)
-
S2: Starting Material 2 (e.g., Hydrazine)
-
R: Reaction Mixture
-
C: Co-spot (a spot of S1, S2, and R on top of each other)
-
-
-
Spotting the Plate:
-
Using a capillary spotter, withdraw a small amount of the reaction mixture at a specific time point (e.g., T=0, T=30 min, T=1 hr).
-
Briefly touch the tip of the capillary to the designated tick mark on the origin for the reaction mixture (R). The spot should be small and concentrated, ideally 1-2 mm in diameter.[6]
-
Similarly, spot the reference solutions for the starting materials (S1 and S2) and the co-spot (C).
-
Ensure the solvent from the spot has completely evaporated before development. A gentle stream of air or a heat gun can be used if necessary.
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.
-
Close the chamber and allow the solvent front to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[15]
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to air dry completely in a fume hood.
-
UV Visualization: View the plate under a UV lamp (254 nm). Pyrazoles and many organic starting materials are UV-active and will appear as dark spots.[8] Circle the visible spots with a pencil.
-
Staining: If spots are not visible under UV or for additional confirmation, use a visualization stain.
-
Iodine: Place the plate in a chamber with a few iodine crystals. Most organic compounds will appear as yellow-brown spots.[16]
-
Potassium Permanganate (KMnO₄) Stain: This is useful for visualizing compounds that can be oxidized, such as some starting materials or byproducts.
-
p-Anisaldehyde Stain: A good general-purpose stain that can produce a range of colors for different functional groups upon heating.[10]
-
-
After visualization, take a picture or draw a replica of the TLC plate in your lab notebook.
-
Data Interpretation: Reading the Story on the Plate
The position of the spots on the developed TLC plate provides a narrative of the reaction's progress. The Retention Factor (Rf) is a key quantitative measure.[17]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [18]
| Time Point | Observation on TLC Plate | Interpretation |
| T = 0 | Intense spots corresponding to the starting materials. No product spot is visible. | The reaction has just begun. |
| T = Intermediate | Spots for starting materials are diminishing in intensity. A new spot, corresponding to the pyrazole product, appears and grows in intensity. | The reaction is proceeding. The relative intensity of the spots indicates the extent of conversion. |
| T = Final | Spots for one or both of the starting materials have completely disappeared. The product spot is intense. | The reaction is complete. The absence of the limiting reagent is a key indicator. |
Expected Polarity and Rf Values: Generally, pyrazoles are less polar than their hydrazine precursors but may be more or less polar than the 1,3-dicarbonyl starting material, depending on the specific substituents. A typical TLC plate for a successful pyrazole synthesis might look like this:
-
Starting Material 1 (1,3-Dicarbonyl): Moderate Rf
-
Starting Material 2 (Hydrazine): Low Rf (due to polar N-H bonds)
-
Pyrazole Product: Higher Rf than the hydrazine, often intermediate between the two starting materials.
Caption: Idealized TLC plate showing reaction completion.
Troubleshooting Common TLC Issues
Even with a robust protocol, challenges can arise. The following table outlines common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking | Sample is too concentrated; Compound is highly acidic or basic; Sample is not fully dissolved. | Dilute the reaction mixture sample; Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase; Ensure the spotting solvent is appropriate and fully evaporated.[19][20][21] |
| All spots remain on the baseline (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 9:1 hexane:ethyl acetate to 7:3).[19] |
| All spots are at the solvent front (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., from 7:3 hexane:ethyl acetate to 9:1).[15][19] |
| Spots are not round | The TLC plate surface was damaged during spotting; The spotting solvent is too polar. | Spot gently; Use a less polar solvent to dissolve the sample for spotting.[21] |
| No spots are visible | The sample is too dilute; The compound is not UV-active and the visualization method is ineffective. | Concentrate the sample by spotting multiple times in the same location (drying in between); Try a different visualization method (e.g., iodine, permanganate stain).[19] |
| Smearing from high-boiling solvents (e.g., DMF, DMSO) | The spotting solvent has not fully evaporated and is smearing up the plate. | After spotting, place the TLC plate under high vacuum for a few minutes before developing.[22] |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of pyrazole synthesis. By understanding the principles of separation and systematically applying the protocol outlined in this guide, researchers can gain valuable insights into reaction kinetics, completion, and purity. This enables more efficient optimization of reaction conditions, ultimately accelerating the discovery and development of novel pyrazole-based therapeutics and other valuable compounds.
References
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- Sharma, M., & Swami, R. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl-5-Phenyl Pyrazole Derivatives. Journal of Liquid Chromatography, 8(7), 1293-1297.
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- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (n.d.). A mechanism of pyrazole forming reaction.
- Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
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- Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
- ResearchGate. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
- Slideshare. (n.d.). Unit 4 Pyrazole.
- ResearchGate. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
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- ResearchGate. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?.
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- ChemBAM. (n.d.). TLC troubleshooting.
- TLC Visualization Methods. (n.d.).
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- Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Scribd. (n.d.). TLC Visualization Techniques.
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Application Notes and Protocols for the Preparation of Pyrazole-4-Sulfonamide Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of pyrazole-4-sulfonamide derivatives, a scaffold of significant interest in medicinal chemistry and drug development. The pyrazole nucleus and the sulfonamide functional group are prominent pharmacophores found in numerous clinically approved drugs, including anti-inflammatory agents like Celecoxib.[1][2][3] This document outlines the principal synthetic strategy, which involves the regioselective chlorosulfonation of a pyrazole precursor followed by amination to yield the desired sulfonamide. We provide step-by-step protocols, discuss the rationale behind experimental choices, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold
The fusion of a pyrazole ring system with a sulfonamide moiety creates a powerful structural motif in modern pharmacology. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, valued for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] Similarly, the sulfonamide group (-S(O)₂NR₂) is a cornerstone of medicinal chemistry, integral to diuretics, antibiotics, and selective COX-2 inhibitors.[6][7] The combination of these two pharmacophores has led to the development of numerous compounds with significant therapeutic potential.[8][9][10]
This guide focuses on the most direct and widely adopted synthetic pathway to access C-4 substituted pyrazole sulfonamides, providing robust and reproducible protocols for laboratory application.
Core Synthetic Workflow
The primary strategy for preparing pyrazole-4-sulfonamides from pyrazole precursors is a robust two-step process. This method offers high regioselectivity and is adaptable to a wide range of substrates.
-
Step 1: Electrophilic Chlorosulfonation. The pyrazole ring is first functionalized at the C4 position with a sulfonyl chloride group (-SO₂Cl). This is achieved through an electrophilic aromatic substitution reaction using a potent sulfonating agent.
-
Step 2: Sulfonamide Formation. The resulting pyrazole-4-sulfonyl chloride intermediate, being highly reactive, is then coupled with a desired primary or secondary amine to form the stable sulfonamide linkage.
Caption: High-level workflow for the two-step synthesis of pyrazole-4-sulfonamides.
Part I: Synthesis of the Pyrazole-4-Sulfonyl Chloride Intermediate
Scientific Rationale and Mechanistic Insight
The introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring is a classic example of electrophilic aromatic substitution. The pyrazole ring system is electron-rich, but the two nitrogen atoms exert different electronic effects. The pyridine-like nitrogen (N2) is electron-withdrawing, deactivating the adjacent C3 and C5 positions. Consequently, the C4 position is the most nucleophilic and therefore the most reactive site for electrophiles.[11]
Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation. It serves as a powerful electrophile (SO₃). Often, thionyl chloride (SOCl₂) is used as a co-reagent. Its primary role is to convert the initially formed pyrazole-4-sulfonic acid in situ to the more reactive pyrazole-4-sulfonyl chloride, thereby driving the reaction to completion and improving yields.[6]
Safety Precaution: Chlorosulfonic acid and thionyl chloride are extremely corrosive and react violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Caption: Simplified mechanism of electrophilic chlorosulfonation at the pyrazole C4 position.
Protocol 1: Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole
This protocol is adapted from a facile synthesis reported in ACS Omega.[6][9]
Materials & Reagents:
-
3,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃), anhydrous
-
Ice-water bath
-
Round-bottom flasks, magnetic stirrer, condenser, dropping funnel
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous chloroform (3 mL per gram of pyrazole).
-
Reagent Setup: In a separate flask, prepare a solution of chlorosulfonic acid (5.5 eq) in anhydrous chloroform (2.3 mL per gram of acid). Cool this solution to 0 °C using an ice-water bath.
-
Addition: Under a nitrogen atmosphere, add the pyrazole solution dropwise from the dropping funnel to the stirred, cooled chlorosulfonic acid solution. The addition should be very slow to control the exothermic reaction.
-
Reaction (Step I): After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain stirring for 10 hours.
-
Reaction (Step II): To the same reaction mass at 60 °C, add thionyl chloride (1.3 eq) dropwise over 20 minutes.
-
Completion: Continue stirring the reaction at 60 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mass onto crushed ice. This step is highly exothermic and will release HCl gas; ensure it is performed deep within a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The product can be used in the next step, often without further purification.
Optimization Parameters
The efficiency of the chlorosulfonation step is critical. The table below summarizes key optimized conditions from literature.[6]
| Parameter | Condition | Rationale / Comment |
| Reagents | Chlorosulfonic acid & Thionyl chloride | Combination provides a high yield (reported up to 90%) of the desired sulfonyl chloride.[6] |
| Solvent | Chloroform (CHCl₃) | An inert solvent that is suitable for the reaction temperature and reagent solubility. |
| Temperature | 0 °C (initial addition), then 60 °C | Initial cooling controls the exothermicity. Subsequent heating is required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly reactive reagents with atmospheric moisture. |
Part II: Synthesis of Pyrazole-4-sulfonamide Derivatives
Scientific Rationale
The formation of the sulfonamide bond is a nucleophilic acyl substitution reaction. The highly electrophilic sulfur atom of the pyrazole-4-sulfonyl chloride is attacked by the nucleophilic nitrogen atom of a primary or secondary amine. This reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the reactant amine, which would render it non-nucleophilic, a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to act as an acid scavenger.[6][7] Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve a wide range of organic substrates.[7]
Protocol 2: General Procedure for Sulfonamide Formation
This general protocol is based on methodologies reported for the synthesis of various pyrazole-4-sulfonamide derivatives.[6][7]
Materials & Reagents:
-
Pyrazole-4-sulfonyl chloride intermediate (from Part I)
-
Substituted primary or secondary amine (1.05 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask, dissolve the chosen amine (1.05 eq) and DIPEA (1.5 eq) in anhydrous DCM (10 mL per gram of sulfonyl chloride).
-
Addition: In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM (5 mL per gram). Add this solution dropwise to the stirred amine/base mixture at room temperature (25–30 °C).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.
-
Work-up: Upon completion, add cold deionized water (10 volumes) to the reaction mass and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide derivative.[6][7]
Substrate Scope and Versatility
The amination protocol is highly versatile and accommodates a wide range of amines, allowing for the creation of diverse libraries of sulfonamide derivatives.
| Pyrazole Intermediate | Amine Partner | Base / Solvent | Yield | Reference |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(Cyclohex-1-en-1-yl)ethylamine | DIPEA / DCM | 65% | [6] |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA / DCM | 55% | [6] |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | (4-Methoxyphenyl)methanamine | DIPEA / DCM | 72% | [6] |
Alternative Synthetic Approaches
While the two-step chlorosulfonation-amination pathway is the most direct route from pyrazole precursors, other innovative methods have been developed. Notably, cascade or domino reactions starting from different precursors like N,N-dimethyl enaminones and sulfonyl hydrazines can yield 4-sulfonyl pyrazoles in a single pot, often under metal-free conditions.[12][13] These methods, promoted by reagents like molecular iodine, offer alternative strategies for constructing the core scaffold.[13] Another approach involves the cyclization of sulfonyl hydrazines with enaminones to produce N-sulfonyl pyrazoles.[14][15] These advanced methods highlight the ongoing innovation in heterocyclic chemistry.
Conclusion
The preparation of pyrazole-4-sulfonamide derivatives is a critical process for the discovery of new therapeutic agents. The two-step sequence involving regioselective chlorosulfonation of a pyrazole followed by nucleophilic amination remains the most reliable and versatile method. The protocols detailed in this guide are robust, well-documented, and adaptable for synthesizing a diverse array of target compounds. By understanding the chemical principles behind each step and adhering to safety protocols, researchers can effectively utilize this chemistry to advance their drug discovery programs.
References
- Title: Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety Source:Bioorganic Chemistry URL:[Link]
- Title: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents Source:Molecules (via PubMed Central) URL:[Link]
- Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source:ACS Omega (via PubMed Central) URL:[Link]
- Title: Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives Source:Indian Journal of Microbiology URL:[Link]
- Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Title: Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives Source:Indian Journal of Microbiology (via PubMed) URL:[Link]
- Title: Synthesis and anti-inflammatory activity of celecoxib like compounds Source:Medicinal Chemistry Research (via PubMed) URL:[Link]
- Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source:ACS Omega (via PubMed) URL:[Link]
- Title: Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA Source:ChemistrySelect (via ResearchG
- Title: Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles Source:Asian Journal of Organic Chemistry (via ResearchG
- Title: Domino C–H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones Source:The Journal of Organic Chemistry URL:[Link]
- Title: Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenyl
- Title: Full article: Synthesis and anti-inflammatory activity of celecoxib like compounds Source:Medicinal Chemistry Research URL:[Link]
- Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source:Molecules URL:[Link]
- Title: Sulfonamide compounds incorporating pyrazole with biological activities. Source:ResearchGate (Diagram from a publication on Acyl pyrazole sulfonamides) URL:[Link]
- Title: Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2)
Sources
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. discover.library.noaa.gov [discover.library.noaa.gov]
Troubleshooting & Optimization
Technical Support Hub: 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole Synthesis
Welcome to the technical support center for the synthesis of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. While its synthesis appears straightforward, achieving high yields consistently can be challenging due to competing side reactions, purification difficulties, and suboptimal reaction conditions. This guide provides a systematic approach to overcoming these hurdles, grounded in mechanistic principles and field-proven methodologies.
Section 1: Understanding the Core Synthesis Pathway
The most reliable and scalable method for preparing this compound is the direct N-alkylation of 3,5-dimethylpyrazole using a suitable chloroethylating agent. This process is typically conducted under phase-transfer catalysis (PTC) conditions, which are ideal for reacting a water-soluble salt (the pyrazolide anion) with an organic-soluble electrophile.
Caption: Core synthesis pathway via phase-transfer catalyzed N-alkylation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question: My overall yield is consistently low (<50%). What are the most critical factors to investigate?
Answer: Low yield is the most common complaint and typically stems from one of four areas: inefficient phase transfer, competing side reactions, suboptimal reagent stoichiometry, or product loss during workup.
-
Inefficient Phase Transfer: The reaction's success hinges on the phase-transfer catalyst (PTC) effectively transporting the pyrazolide anion from the aqueous phase to the organic phase.
-
Vigorous Stirring: Ensure your reaction is stirred at a high rate (>700 RPM) to maximize the interfacial surface area between the aqueous and organic layers. Inadequate mixing is a primary cause of low conversion.
-
Catalyst Integrity: Ensure your PTC, such as tetrabutylammonium chloride (TBAC) or bromide (TBAB), is pure and dry. Consider adding a fresh batch.
-
-
Side Reactions: The primary side product is the dimer 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane, formed when a molecule of the desired product reacts with another pyrazolide anion. Using a significant excess of 1,2-dichloroethane (DCE) minimizes this by ensuring the pyrazolide is more likely to encounter a DCE molecule than a product molecule.[1]
-
Reagent Stoichiometry: Use a large excess of the alkylating agent, 1,2-dichloroethane (DCE), which often also serves as the solvent. A 5 to 10-fold molar excess relative to 3,5-dimethylpyrazole is recommended.
-
Workup Losses: The product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions (at least 3x) to recover all the product from the aqueous layer.
Question: My TLC analysis shows a significant amount of unreacted 3,5-dimethylpyrazole even after prolonged reaction time. How can I improve conversion?
Answer: This indicates an issue with either the deprotonation of the pyrazole or the subsequent alkylation step.
-
Base Concentration: Ensure the concentration of your aqueous sodium hydroxide (NaOH) solution is sufficiently high, typically 40-50% (w/v). A dilute base may not be strong enough to efficiently deprotonate the pyrazole (pKa ≈ 14).
-
Reaction Temperature: While the reaction can proceed at room temperature, gently heating to 40-50°C can significantly increase the reaction rate without promoting excessive side reactions. Monitor the reaction by TLC every 2-4 hours to determine the optimal time.
-
Catalyst Loading: A typical PTC loading is 5-10 mol% relative to the 3,5-dimethylpyrazole. If conversion is still sluggish, you can increase the loading to 15 mol%.
Question: I'm observing a significant byproduct spot on my TLC. How can I identify and minimize it?
Answer: The most likely byproduct, as mentioned, is the bridged dimer. This compound is more polar than the starting pyrazole and significantly less polar than the desired product.
-
Identification: The dimer will have a much higher molecular weight. It can be confirmed by LC-MS analysis.
-
Minimization Strategy: The formation of this byproduct is governed by reaction kinetics.
-
Use Excess DCE: This is the most effective method. The large excess of DCE statistically favors the desired reaction.
-
Slow Addition: If you are running the reaction on a large scale, consider slowly adding the 3,5-dimethylpyrazole solution to the mixture of DCE, aqueous base, and PTC. This maintains a low concentration of the pyrazolide anion at all times, suppressing the second alkylation step.
-
Caption: A troubleshooting workflow for common synthesis issues.
Question: Is purification by column chromatography necessary, and what is the best eluent system?
Answer: Yes, column chromatography is highly recommended for achieving high purity. The polarities of the starting material, product, and main byproduct are sufficiently different for effective separation.
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Eluent System: A gradient of ethyl acetate in hexane (or heptane) is very effective. Start with 100% hexane to elute non-polar impurities, then gradually increase the ethyl acetate concentration. The product typically elutes at around 10-20% ethyl acetate in hexane.[1][2]
| Compound | Typical Rf Value (15% EtOAc/Hexane) | Elution Order |
| 1,2-Dichloroethane (DCE) | High (solvent front) | 1st |
| Product | ~0.4 - 0.5 | 2nd |
| Dimer Byproduct | ~0.2 - 0.3 | 3rd |
| 3,5-Dimethylpyrazole | ~0.1 - 0.2 | 4th |
Section 3: Optimized & Validated Experimental Protocols
These protocols include self-validation checkpoints to ensure success.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Starting Material)
This procedure is adapted from a reliable, peer-reviewed source.[3]
Reagents:
-
Hydrazine sulfate (65 g, 0.50 mol)
-
Sodium hydroxide (40 g, 1.0 mol)
-
Water (400 mL)
-
Acetylacetone (2,4-pentanedione) (50 g, 0.50 mol)
-
Diethyl ether
Procedure:
-
In a 1 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve sodium hydroxide in water. Cool the solution to below 15°C in an ice bath.
-
Add the hydrazine sulfate in portions with stirring.
-
Once the hydrazine sulfate has dissolved, add acetylacetone dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, continue stirring in the ice bath for an additional 1 hour.
-
Checkpoint 1: Remove a small aqueous sample, acidify with HCl, extract with ethyl acetate, and spot on a TLC plate. The spot corresponding to acetylacetone should be absent.
-
Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (1 x 150 mL, then 3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield 3,5-dimethylpyrazole as a white crystalline solid.
-
Expected Yield: 37-39 g (77-81%). Melting point: 107-108°C. The product is typically pure enough for the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is based on established phase-transfer catalysis methods for N-alkylation.[1]
Reagents:
-
3,5-Dimethylpyrazole (9.6 g, 0.10 mol)
-
1,2-Dichloroethane (DCE) (70 mL, ~0.90 mol)
-
Sodium hydroxide (20 g, 0.50 mol)
-
Water (30 mL)
-
Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%)
Procedure:
-
To a 250 mL round-bottomed flask equipped with a condenser and a powerful mechanical stirrer, add 3,5-dimethylpyrazole, 1,2-dichloroethane, and TBAB.
-
In a separate beaker, carefully dissolve the sodium hydroxide in water to prepare a ~50% solution (Note: this is highly exothermic). Allow it to cool slightly before adding it to the reaction flask.
-
Heat the biphasic mixture to 45°C and stir vigorously (minimum 700 RPM) for 8-12 hours.
-
Checkpoint 2: Monitor the reaction progress by TLC (15% ethyl acetate/hexane). Take a small aliquot from the organic layer. The reaction is complete when the starting pyrazole spot (Rf ≈ 0.1) is no longer visible. A new, higher Rf spot (product, Rf ≈ 0.45) and potentially a lower Rf spot (dimer byproduct, Rf ≈ 0.25) will appear.
-
After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of water to dissolve the salts.
-
Separate the layers. Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine all organic layers, wash with water (2 x 50 mL) to remove residual NaOH and TBAB, then wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil or low-melting solid.
-
Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 0% to 25% ethyl acetate).
-
Expected Yield: 11.0 - 13.5 g (63-78%) of a colorless oil or white solid.
References
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. ICONIC RESEARCH AND ENGINEERING JOURNALS.
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals.
- SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry.
- Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses.
- Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals.
- An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc.
- Pyrazole synthesis. Organic Chemistry Portal.
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
- 3,5-dimethylpyrazole. Organic Syntheses.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
- Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. J. Chem. Lett.
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv.
- Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide and related compounds. PubMed.
- Synthesis of Chromone-Related Pyrazole Compounds. National Institutes of Health (NIH).
Sources
troubleshooting unexpected side reactions in pyrazole formation
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of pyrazole-containing molecules. Here, we address common and unexpected side reactions, offering mechanistic explanations and actionable troubleshooting strategies to guide you toward a successful synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: My reaction is forming a significant amount of a constitutional isomer. How can I improve the regioselectivity of my pyrazole synthesis?
A: Regioselectivity is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The formation of two constitutional isomers arises from the two possible initial condensation points between the hydrazine and the dicarbonyl compound.
Underlying Mechanism: The reaction proceeds via a condensation-cyclization mechanism. The initial nucleophilic attack can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound. The regiochemical outcome is often dictated by a combination of steric and electronic factors.
-
Electronic Effects: The more electrophilic carbonyl carbon will typically react faster with the more nucleophilic nitrogen of the hydrazine.
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific carbonyl group, favoring reaction at the less sterically encumbered site.
-
pH Control: The pH of the reaction medium is critical. In acidic conditions, the reaction is often under thermodynamic control, favoring the more stable pyrazole isomer. In neutral or basic conditions, the reaction may be under kinetic control, where the product distribution reflects the relative rates of the initial condensation step.
Troubleshooting Strategies:
-
Solvent and Catalyst Screening: A systematic screen of solvents and catalysts is the first step. Polar protic solvents like ethanol or acetic acid often favor one isomer over another.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Protecting Group Strategy: If one of the carbonyl groups can be selectively protected and then deprotected after the initial condensation, this can enforce the desired regioselectivity.
-
Use of Pre-activated Substrates: Converting one of the carbonyls into a more reactive enol ether or enamine can direct the initial attack of the hydrazine.
Q2: I'm observing a byproduct with a mass corresponding to a dimer of my starting hydrazine. What is happening?
A: The formation of a hydrazine dimer, often a tetrazine derivative, is a common side reaction, especially under oxidative conditions or in the presence of certain metal catalysts.
Underlying Mechanism: Hydrazines can undergo self-condensation, particularly if the desired reaction with the 1,3-dicarbonyl is slow. This process is often catalyzed by trace metals or air oxidation.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for hydrazine dimerization.
Preventative Measures:
-
High-Purity Reagents: Use freshly distilled or high-purity hydrazine.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation.
-
Solvent Degassing: Degas the solvent prior to use to remove dissolved oxygen.
In-Depth Troubleshooting Guides
Guide 1: Unexpected Formation of Pyrazolenine N-Oxides
The formation of pyrazolenine N-oxides is a less common but problematic side reaction that can occur under specific conditions, leading to a product with an unexpected mass and altered reactivity.
Causality and Mechanism: This side reaction is often initiated by the presence of an oxidizing agent in the reaction mixture, which can be an intentionally added reagent or an impurity. The pyrazole nitrogen acts as a nucleophile and attacks the oxidizing agent.
Diagnostic Protocol:
-
Mass Spectrometry Analysis: The primary indicator is a mass spectrum showing the desired product mass +16 amu (for oxygen).
-
NMR Spectroscopy: 1H and 13C NMR will show characteristic shifts for the carbons and protons adjacent to the N-oxide group.
-
Control Experiment: Run the reaction in the absence of any potential oxidizing agents and under a strictly inert atmosphere. If the side product is not formed, an oxidant is the likely cause.
Table 1: Common Oxidants and Mitigation Strategies
| Potential Oxidant Source | Mitigation Strategy |
| Peroxides in solvent (e.g., THF, ether) | Use freshly distilled or inhibitor-free solvents. |
| Air (O2) | Degas the reaction mixture and maintain an inert atmosphere. |
| Metal catalysts with multiple oxidation states | Choose a catalyst less prone to redox cycling under the reaction conditions. |
Guide 2: Side Reactions Involving Michael Addition
When using α,β-unsaturated carbonyl compounds as precursors for pyrazole synthesis, Michael addition of the hydrazine can compete with the desired condensation reaction, leading to the formation of pyrazolidinone byproducts.
Mechanistic Pathway:
Caption: Competing pathways in pyrazole synthesis from α,β-unsaturated carbonyls.
Experimental Protocol for Favoring Pyrazole Formation:
-
Reaction Setup: To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in ethanol, add hydrazine hydrate (1.1 equiv) dropwise at 0 °C.
-
pH Adjustment: Add a catalytic amount of acetic acid (0.1 equiv) to promote the condensation pathway.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The desired pyrazole product should have a different polarity compared to the pyrazolidinone byproduct.
-
Workup and Purification: Upon completion, quench the reaction with water and extract with an appropriate organic solvent. Purify by column chromatography.
Key Insight: The presence of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring the direct condensation pathway (Path B) over the Michael addition (Path A).
References
- Title: The Knorr Pyrazole Synthesis and its Mechanism. Source: Comprehensive Organic Name Reactions and Reagents, Wiley. URL:[Link]
- Title: A Review on the Synthesis of Pyrazole Derivatives and their Pharmacological Activities.
- Title: Synthesis of Pyrazole Derivatives. Source: Science of Synthesis, Thieme, 2002. URL:[Link]
- Title: Acid-Catalyzed Pyrazole Synthesis. Source: Journal of Organic Chemistry, 2005. URL:[Link]
Technical Support Center: Optimization of Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to help you navigate the complexities of this versatile reaction and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the Knorr pyrazole synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the Knorr pyrazole synthesis can often be attributed to several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions.[1]
Causality and Recommended Actions:
-
Incomplete Reaction: The Knorr synthesis involves a condensation reaction that can be reversible or slow.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent.[2][3] If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that prolonged heating can sometimes lead to degradation.[1]
-
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can introduce side reactions that consume reactants and complicate purification.[1]
-
Action: Ensure your 1,3-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization before use.[1] Hydrazine and its derivatives can degrade over time; using a fresh, high-purity source is recommended.
-
-
pH of the Reaction Medium: The pH is a critical parameter. The reaction is typically acid-catalyzed, but strongly acidic conditions can promote the formation of furan byproducts, especially if the pH drops below 3.[1][4]
-
Action: The reaction is often performed under neutral or weakly acidic conditions.[1] A catalytic amount of a weak acid, such as glacial acetic acid, is commonly used to facilitate the reaction.[2][3] If you are using a hydrazine salt (e.g., phenylhydrazine HCl), the in-situ generation of HCl might create overly acidic conditions. Consider adding a mild base to buffer the reaction.[5]
-
-
Solvent Choice: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.
Q2: I am obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two regioisomeric pyrazole products.[3][7] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[7][8]
Controlling Regioselectivity:
-
Electronic Effects: The more electrophilic carbonyl group will be preferentially attacked by the hydrazine. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[9]
-
Steric Hindrance: The less sterically hindered carbonyl group is more accessible for nucleophilic attack.
-
pH Control: The pH of the reaction can influence which carbonyl group is more reactive. Under acidic conditions, the reaction proceeds through the protonation of a carbonyl oxygen, activating the corresponding carbon for nucleophilic attack.[10] The relative basicity of the two carbonyl oxygens can therefore play a role in determining the site of initial attack.
-
Systematic Optimization: To achieve the desired regioselectivity, a systematic optimization of reaction conditions, including solvent, temperature, and catalyst, is often necessary.
Q3: My reaction mixture has turned a dark yellow or red color, and I'm having trouble with purification. What is causing this and how can I clean up my product?
The formation of colored impurities is a common issue, especially when working with hydrazine derivatives, which can be prone to oxidation and side reactions.[5]
Causes and Purification Strategies:
-
Hydrazine Decomposition: Phenylhydrazine and other hydrazine derivatives can decompose, leading to colored byproducts.
-
Action: Use fresh hydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]
-
-
Side Reactions: At elevated temperatures or with prolonged reaction times, various side reactions can lead to the formation of polymeric or other colored impurities.
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying the solid pyrazole product.[9] Common solvents for recrystallization include ethanol.[3]
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from the impurities. A silica plug followed by elution with an appropriate solvent system can be an effective way to remove baseline impurities.[5]
-
Washing: The crude product can often be washed with water to remove water-soluble impurities like excess hydrazine and acid catalyst.[2][11]
-
Q4: I am observing an unexpected intermediate or byproduct. What could it be?
Recent studies have revealed that the mechanism of the Knorr pyrazole synthesis can be more complex than previously thought, involving intermediates that are not always accounted for in the classical mechanism.[8]
Potential Intermediates and Byproducts:
-
Hydroxylpyrazolidine Intermediate: In many cases, a hydroxylpyrazolidine intermediate can be observed and sometimes even isolated.[8] This intermediate is formed after the initial condensation and cyclization but before the final dehydration to the aromatic pyrazole.
-
Di-addition Intermediate: The formation of an intermediate resulting from the addition of two molecules of hydrazine to the 1,3-dicarbonyl compound has also been reported.[8]
-
Furan Derivatives: Under strongly acidic conditions, 1,4-dicarbonyls (which can be in equilibrium with 1,3-dicarbonyls) can undergo cyclization to form furan derivatives, which can be a significant byproduct in some related syntheses.[1]
To identify unexpected species, analytical techniques such as LC-MS, GC-MS, and NMR spectroscopy are invaluable.
Frequently Asked Questions (FAQs)
What is the general mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] The reaction is typically acid-catalyzed and proceeds through the following key steps:[7][12]
-
Condensation: The hydrazine first condenses with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a cyclic intermediate.[7]
-
Dehydration: The cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrazole ring.[7]
What are the most common catalysts for the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is typically catalyzed by a weak acid.[4][7]
| Catalyst Type | Examples | Rationale |
| Brønsted Acids | Glacial Acetic Acid | Most commonly used; provides the necessary protonation to activate the carbonyl groups without being overly harsh.[2][3] |
| Mineral Acids (e.g., HCl) | Can be used, but care must be taken to avoid overly acidic conditions that can lead to side reactions.[1] | |
| Lewis Acids | Sc(OTf)₃, Ga(NO₃)₃ | Can be effective in some cases, but their impact on reaction rate and selectivity can vary. Some Lewis acids have been found to slow down the reaction.[10] |
Which solvents are recommended for this reaction?
The choice of solvent can significantly impact the reaction's success.
| Solvent | Advantages | Disadvantages |
| Protic Solvents (e.g., Ethanol, 1-Propanol) | Good solubility for many reactants; commonly used with good results.[2][3] | May require heating to achieve reasonable reaction rates. |
| Water | Environmentally friendly ("green") solvent. | Solubility of organic reactants may be limited. |
| Solvent-Free (Neat) | Can lead to faster reaction rates and simplified workup.[6] | Requires that the reactants are liquid at the reaction temperature; can be exothermic. |
| Deep Eutectic Solvents (DES) | Considered a green solvent alternative; can be recycled.[13] | May require specific workup procedures. |
What are the key safety precautions when performing a Knorr pyrazole synthesis?
Hydrazine and its derivatives are toxic and should be handled with extreme care. [7][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact with hydrazine derivatives.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocols
General Protocol for Optimization of Knorr Pyrazole Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted pyrazole.
-
Reactant Preparation:
-
Ensure the 1,3-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization.[1]
-
Use a fresh, high-purity hydrazine derivative.
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 equivalent).
-
Add the hydrazine derivative (1.0-1.2 equivalents).
-
Add the chosen solvent (e.g., ethanol, 1-propanol, or conduct under solvent-free conditions).
-
Add the selected catalyst (e.g., a catalytic amount of glacial acetic acid).
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
If the product precipitates upon cooling, it can be isolated by filtration.[2]
-
The crude product can be washed with water and/or a cold organic solvent to remove impurities.[2]
-
If necessary, purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[3][9]
-
Example Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol is based on a common literature procedure.[2][3]
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).[3]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[3]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[3]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[3]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[2][3]
Visualizations
Troubleshooting Flowchart for Knorr Pyrazole Synthesis
Caption: A flowchart for troubleshooting low yields in the Knorr pyrazole synthesis.
References
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5).
- Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11629–11633.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Slideshare. (n.d.). knorr pyrazole synthesis.
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
- YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
- ResearchGate. (n.d.). A Unique Blend of Water, DES and Ultrasound for One-Pot Knorr Pyrazole Synthesis and Knoevenagel-Michael Addition Reaction.
- ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. name-reaction.com [name-reaction.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Unsymmetrical Pyrazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the complexities of regioselectivity in unsymmetrical pyrazole synthesis. Our goal is to empower you with the knowledge to control your reaction outcomes, leading to more efficient and successful syntheses.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The synthesis of unsymmetrical pyrazoles, often accomplished through the classical Knorr pyrazole synthesis, involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can theoretically yield two different regioisomeric pyrazoles.[2] The control of which isomer is preferentially formed is known as regioselectivity, a critical factor in synthetic chemistry.[3] Different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[4] Therefore, ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.[3][4]
This guide will delve into the factors influencing regioselectivity and provide practical strategies to steer your synthesis towards the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate regioselectivity in the Knorr pyrazole synthesis?
A1: The regiochemical outcome of the Knorr condensation is a delicate balance of several interconnected factors:
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[3][4] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic.[3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less sterically crowded carbonyl group.[1][4]
-
Reaction pH: The acidity or basicity of the reaction medium plays a crucial role. Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[3][4] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen.[3]
-
Solvent Choice: The solvent can have a profound impact on regioselectivity.[4] As will be discussed in more detail, certain solvents, like fluorinated alcohols, can dramatically influence the reaction pathway.
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomers.[3]
Q2: I'm getting a mixture of regioisomers. How can I improve the selectivity?
A2: Obtaining a mixture of regioisomers is a common challenge. Here are several strategies to enhance selectivity:
-
Solvent Optimization: This is often the most impactful and straightforward parameter to adjust. Traditional solvents like ethanol often lead to poor regioselectivity.[5] Switching to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer. These solvents can stabilize intermediates and transition states differently, thereby amplifying the energetic difference between the two reaction pathways.[6]
-
Catalyst Introduction: While the Knorr synthesis is often performed under acidic or basic conditions, specific catalysts can be employed to direct the regioselectivity. For example, Lewis acid catalysts have been shown to influence the outcome of the reaction.[2]
-
Modification of Starting Materials: If feasible, modifying the substituents on your 1,3-dicarbonyl or hydrazine can be a powerful strategy. Introducing a bulky group can leverage steric hindrance to block one reaction pathway. Similarly, altering the electronic properties of the substituents can enhance the inherent electronic bias of the dicarbonyl compound.
-
Alternative Synthetic Routes: If the classical Knorr synthesis consistently yields poor selectivity, consider alternative methods for pyrazole synthesis that offer better regiocontrol. These can include [3+2] cycloaddition reactions of sydnones with alkynes or multicomponent reactions.[7][8]
Q3: The major product of my reaction is the undesired regioisomer. What can I do?
A3: This situation arises when the inherent electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard conditions.[3] For example, the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine typically favors the formation of the 3-CF₃ pyrazole due to the initial attack at the more electrophilic carbonyl adjacent to the -CF₃ group.[3] If the 5-CF₃ isomer is desired, you may need to employ more advanced strategies:
-
Protecting Group Strategies: In some cases, it may be possible to temporarily protect one of the carbonyl groups, forcing the reaction to proceed at the other carbonyl. Subsequent deprotection would yield the desired product.
-
Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one carbonyl is masked as an enamine, can provide excellent regiocontrol.[3] The reaction then proceeds through a defined pathway.
-
Regioselective Synthesis of the 1,3-Dicarbonyl: It may be possible to synthesize the 1,3-dicarbonyl in a way that allows for differentiation of the two carbonyl groups in a subsequent step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | - Inappropriate solvent (e.g., ethanol).[5] - Competing electronic and steric effects. - Reaction conditions favoring both kinetic and thermodynamic products. | - Change the solvent: Switch to a fluorinated alcohol like TFE or HFIP. - Adjust the temperature: Try running the reaction at a lower or higher temperature to favor one product. - Modify the pH: Experiment with acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions.[3] |
| Undesired Regioisomer is the Major Product | - Inherent electronic bias of the 1,3-dicarbonyl.[3] - Steric factors favoring the undesired pathway. | - Explore alternative synthetic routes: Consider using β-enaminones or other 1,3-dicarbonyl surrogates.[3] - Re-evaluate your synthetic strategy: It may be necessary to redesign the synthesis of the pyrazole core. |
| Low Reaction Yield | - Incomplete reaction. - Decomposition of starting materials or products. - Difficult purification leading to product loss. | - Monitor the reaction: Use TLC or LC-MS to track the reaction progress and identify potential side products. - Adjust reaction time and temperature: Ensure the reaction is allowed to go to completion without significant degradation. - Optimize purification: Experiment with different chromatography conditions or consider crystallization. |
| Inconsistent Results | - Purity of starting materials. - Sensitivity to moisture or air. - Variations in reaction setup and conditions. | - Ensure high purity of reagents: Purify starting materials if necessary. - Use anhydrous conditions: If your reaction is sensitive to water, use dry solvents and an inert atmosphere (e.g., nitrogen or argon). - Maintain consistent reaction parameters: Carefully control temperature, stirring speed, and addition rates. |
Experimental Protocols
Protocol 1: Improving Regioselectivity using a Fluorinated Alcohol Solvent (HFIP)
This protocol describes a general procedure for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[3]
Protocol 2: Microwave-Assisted Synthesis for Rapid Screening
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[3]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
10 mL microwave reaction vessel
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[3]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Knorr Pyrazole Synthesis - Competing Regiochemical Pathways
Caption: Competing pathways in Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
- Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
- ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Purification of Crude 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Welcome to the technical support guide for the purification of crude 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key intermediate. This guide provides field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.
Initial Assessment: Choosing Your Purification Strategy
The first step in any successful purification is to assess the nature of your crude product. The physical state (oil vs. solid) and the impurity profile will dictate the most efficient path forward.
Q1: My crude this compound is a dark oil/solid. What's the best first step?
A1: Your initial approach depends on the physical state and estimated purity. For a solid product with an estimated purity of over 90%, direct recrystallization is often the most efficient method to achieve high purity (>99%).[1] If your product is an oil, a viscous liquid, or a solid with significant impurities, column chromatography is the recommended starting point.[1][2] A preliminary Thin-Layer Chromatography (TLC) analysis is crucial to visualize the number of impurities and determine an appropriate solvent system for chromatography.
Below is a decision workflow to help guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Column Chromatography
Column chromatography is the most versatile method for purifying this compound, especially from complex reaction mixtures.[2][3][4]
Q2: What is a good starting solvent system (eluent) for column chromatography?
A2: A mixture of hexane and ethyl acetate is a standard and effective eluent for pyrazole derivatives.[2][3] A common starting point is a 4:1 to 1:1 ratio of hexane to ethyl acetate.[3] Always optimize the solvent system using TLC first to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
Q3: My compound is streaking on the TLC plate and giving poor recovery from the silica column. What is happening?
A3: This is a classic sign of interaction between your compound and the stationary phase. Pyrazoles possess a basic pyridine-like nitrogen atom which can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking, peak tailing, and poor recovery.[1][5]
Solutions:
-
Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen eluent and add a small amount of a basic modifier like triethylamine (Et₃N), typically 0.5-1% by volume.[1][5] This neutralizes the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Neutral alumina can be an excellent alternative to silica gel for basic compounds.[5]
-
Reversed-Phase Chromatography: For more polar pyrazoles, C18-functionalized silica with polar mobile phases (e.g., acetonitrile/water) can be effective.[1]
Q4: I see multiple spots on TLC that are very close together. How can I improve separation?
A4: Separating closely related impurities, such as regioisomers, is a common challenge.
-
Optimize the Eluent: Decrease the polarity of the solvent system. A less polar eluent will cause all compounds to move more slowly down the column, increasing the separation distance between them.
-
Use High-Performance Flash Chromatography: Modern automated flash chromatography systems provide superior resolution compared to traditional gravity columns.
-
Consider a Different Stationary Phase: If silica gel fails, try alumina or a different type of functionalized silica.
| Problem | Probable Cause | Recommended Solution |
| Compound Streaking/Tailing | Interaction with acidic silica gel. | Deactivate silica with 0.5-1% triethylamine in the eluent.[1][5] |
| Low or No Recovery | Compound is irreversibly stuck to the column. | Use a more polar eluent, or switch to a deactivated stationary phase like neutral alumina.[5] |
| Poor Separation of Spots | Impurities have similar polarity. | Decrease eluent polarity; use a longer column or a finer mesh silica gel. |
| Compound Degradation | The compound is sensitive to the acidic silica. | Minimize time on the column (use flash chromatography) and consider deactivation with triethylamine.[1] |
Troubleshooting Guide: Recrystallization
For crude products that are solid and have relatively high purity, recrystallization is an ideal final purification step.
Q5: What are the best solvents for recrystallizing this compound?
A5: The key is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.[1]
-
Single Solvents: Common choices for pyrazoles include ethanol, methanol, isopropanol, and ethyl acetate.[5][6]
-
Mixed Solvents: A powerful technique involves dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then adding a hot "anti-solvent" in which the compound is poorly soluble (e.g., water) until the solution becomes cloudy.[6] Hexane/ethyl acetate is another effective combination.[6]
Q6: My compound "oils out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[6] This is a common issue that can be resolved with several techniques:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to begin at a lower temperature.[6]
-
Slow Down Cooling: Allow the flask to cool as slowly as possible. Insulating the flask can promote the formation of well-defined crystals instead of an oil.[1][6]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites that can initiate crystallization.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[6]
Q7: My yield after recrystallization is very low. How can I improve it?
A7: Low yield is often due to using too much solvent or incomplete crystallization.
-
Use Minimal Hot Solvent: Dissolve your crude product in the absolute minimum amount of boiling solvent required for complete dissolution. Excess solvent will keep more of your product dissolved even after cooling.[6]
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of your product.[1]
-
Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and cooling again to recover a second crop of crystals, which should be checked for purity.
Caption: Troubleshooting common recrystallization issues.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate). For this basic pyrazole, add 1% triethylamine to the eluent mixture to prevent streaking.[1]
-
Packing: Pack a glass column with the silica slurry. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to maintain a steady flow rate.
-
Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.[2]
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.[6]
-
Impurity Removal (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.[6]
-
Induce Precipitation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy (turbid).[6] Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Collection & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a desiccator or under vacuum to remove all residual solvent.[1]
References
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
- Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules.
- Purification of Amino-Pyrazoles. Reddit.
- SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry.
- Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advances in Shell Programming.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Green Chemistry.
- Process for the purification of pyrazoles. Google Patents.
- Method for purifying pyrazoles. Google Patents.
- Organic Syntheses Procedure.
- 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Acta Crystallographica Section E.
Sources
managing exothermic reactions in 3,5-dimethyl-1H-pyrazole synthesis
An in-depth guide for researchers, scientists, and drug development professionals on managing the exothermic reaction during the synthesis of 3,5-dimethyl-1H-pyrazole.
Technical Support Center: 3,5-Dimethyl-1H-Pyrazole Synthesis
The synthesis of 3,5-dimethyl-1H-pyrazole, a crucial building block in pharmaceuticals and agrochemicals, is most commonly achieved via the condensation reaction of hydrazine hydrate and acetylacetone (pentane-2,4-dione).[1][2] While effective, this reaction is notoriously exothermic. Uncontrolled, this exotherm can lead to thermal runaway, compromising safety, reducing yield, and promoting impurity formation.[3] This guide provides detailed troubleshooting advice and protocols to ensure a safe, controlled, and efficient synthesis.
Understanding the Reaction: The Paal-Knorr Synthesis
The reaction is a classic example of a Paal-Knorr pyrazole synthesis. The mechanism involves the nucleophilic attack of a nitrogen atom from hydrazine on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular condensation where the second nitrogen attacks the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the stable aromatic pyrazole ring.[4][5] The formation of this stable heterocyclic system is thermodynamically favorable and releases a significant amount of energy as heat.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 3,5-dimethyl-1H-pyrazole so exothermic?
The primary reason is the high heat of reaction associated with the formation of the stable 3,5-dimethyl-1H-pyrazole ring from hydrazine and acetylacetone. The process involves the formation of strong carbon-nitrogen bonds and a stable aromatic ring system, which is an energetically favorable process that releases significant thermal energy.[3]
Q2: What are the primary risks associated with this exotherm?
The main risk is thermal runaway . This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. This can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing the solvent to boil violently and breach the reaction vessel.[6] Hydrazine hydrate itself is a hazardous material, and its handling requires care.[7]
Q3: How can I identify the onset of a thermal runaway?
Key indicators include a sudden, rapid increase in the internal reaction temperature that no longer responds to external cooling, a rapid increase in pressure within the vessel, and vigorous, unexpected boiling or off-gassing. Continuous temperature monitoring is critical for early detection.
Q4: What are the most critical parameters to control for a safe reaction?
The three most critical parameters are:
-
Rate of Reagent Addition: The reactant generating the most heat upon addition (typically hydrazine hydrate) must be added slowly and controllably.[8]
-
Temperature Control: The reaction must be maintained within a specific temperature range using an efficient cooling system (e.g., an ice-water bath).
-
Adequate Dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat generated, acting as a thermal buffer.
Troubleshooting Guide
Q: My reaction temperature is spiking uncontrollably. What should I do?
A: An uncontrolled temperature spike indicates that heat generation is overwhelming your cooling capacity.
-
Immediate Actions:
-
Immediately stop the addition of the reagent (hydrazine hydrate).
-
Ensure your cooling bath is functioning optimally. Add more ice, salt, or switch to a colder bath (e.g., ice-acetone) if necessary and safe for your equipment.
-
If the temperature continues to rise rapidly after stopping the addition, be prepared for an emergency shutdown. Alert personnel and follow established laboratory safety protocols.
-
-
Preventative Measures:
-
Reduce Addition Rate: This is the most common cause. The rate of heat generation is directly proportional to the rate of reaction. Slowing the addition of hydrazine hydrate gives the cooling system time to dissipate the heat.
-
Improve Cooling: Ensure the reaction flask has maximum surface area contact with the cooling bath. Use a flask size that allows for efficient stirring and heat transfer. For larger scales, consider overhead mechanical stirring.
-
Use More Dilute Reagents: Adding a solution of hydrazine hydrate in the reaction solvent, rather than neat, can help moderate the reaction rate at the point of addition.
-
Increase Solvent Volume: A larger volume of solvent provides a greater heat sink, buffering temperature changes more effectively.
-
Q: The final yield of my product is low. Could the exotherm be the cause?
A: Yes, poor temperature control is a frequent cause of low yields.
-
Causality: Excessive heat can lead to the degradation of both the reactants and the desired product. It can also promote the formation of side products through alternative reaction pathways, consuming your starting materials inefficiently. For instance, prolonged heating of hydrazine can lead to decomposition.[9]
-
Solution: Maintain a consistent internal reaction temperature. A common protocol suggests keeping the temperature below 50°C.[8] Some procedures recommend even lower temperatures, particularly during the initial addition phase. Careful, dropwise addition of hydrazine hydrate into a cooled solution of acetylacetone is paramount.
Q: How do I choose the best solvent for managing the exotherm?
A: The ideal solvent should have a good heat capacity, a boiling point that provides a margin of safety above your reaction temperature, and be compatible with the reaction chemistry.
| Solvent | Boiling Point (°C) | Key Considerations |
| Water | 100 | Excellent heat capacity, inexpensive, and environmentally benign. A good choice for thermal management.[8] |
| Ethanol | 78 | Good solvent for both reactants, commonly used in published procedures.[1] Its lower boiling point provides a smaller safety margin if a runaway occurs. |
| Glacial Acetic Acid | 118 | Can act as both a solvent and a catalyst.[8] However, it introduces acidity that can alter the reaction profile and requires careful neutralization during workup. |
Q: What is a safe rate for adding hydrazine hydrate?
A: There is no single universal rate; it depends on the scale, concentration, and efficiency of your cooling setup. The guiding principle is to add the hydrazine at a rate that allows the internal temperature to remain stable within the desired range (e.g., <50°C).
-
Lab Scale (e.g., 0.1 mol): Start with a rate of approximately 1 drop every 2-3 seconds from an addition funnel into the cooled, stirred solution of acetylacetone.
-
Monitoring is Key: Continuously watch the thermometer. If the temperature begins to climb, slow or temporarily stop the addition until it stabilizes. If it remains stable, you can cautiously increase the addition rate.
-
Never add the acetylacetone to the hydrazine hydrate. This creates a highly concentrated, uncontrolled reaction upon the first addition.
Q: I need to scale up this synthesis. What are the primary safety considerations?
A: Scaling up an exothermic reaction is a significant challenge because the surface-area-to-volume ratio decreases. This means heat dissipation becomes much less efficient.
-
Heat Transfer: A simple ice bath may be insufficient. A jacketed reactor with a circulating chiller is often necessary for pilot-scale reactions.
-
Process Modification: Consider a "semi-batch" process where the hydrazine hydrate is added slowly over a prolonged period.
-
Flow Chemistry: For industrial or large-scale synthesis, converting to a continuous flow process is a much safer alternative. In a flow reactor, small amounts of reactants are mixed continuously in a temperature-controlled coil or channel, minimizing the total volume of reacting material at any given moment and maximizing heat transfer.[10][11] This virtually eliminates the risk of thermal runaway.[12]
Recommended Lab-Scale Protocol (0.5 mol)
This protocol is designed with thermal safety as the priority.
-
Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer or thermocouple to monitor the internal temperature. Place the flask in a large ice-water bath.
-
Charge Reactant: In the flask, dissolve 50.0 g (0.5 mol) of acetylacetone in 250 mL of ethanol.
-
Cooling: Begin stirring and allow the solution to cool to 0-5°C.
-
Prepare Hydrazine Solution: In the dropping funnel, add 25.0 g (0.5 mol) of hydrazine hydrate (or 31.3 g of 64% hydrazine hydrate solution) and dilute it with 50 mL of ethanol.
-
Controlled Addition: Begin the dropwise addition of the hydrazine hydrate solution to the stirred, cooled acetylacetone solution. Monitor the internal temperature closely. Adjust the addition rate to maintain the temperature below 10°C. This addition will likely take 60-90 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for another hour. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.[1]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting crude product can be purified by crystallization or distillation as required.
Visualization: Troubleshooting Workflow
The following diagram outlines the decision-making process when managing a temperature excursion during the synthesis.
Caption: Decision workflow for managing temperature during hydrazine addition.
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Google Scholar.
- Acetone Hydrazone: Hydrazine Reaction With Acetone. (2022, August 19). Echemi.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals.
- Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). Google Scholar.
- knorr pyrazole synthesis. (n.d.). Slideshare.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024, June 10). ResearchGate.
- Acetylacetone. (n.d.). Wikipedia.
- Critical Considerations in Process Safety. (n.d.). H.E.L Group.
- Investigating the inherent safety designs of typical exothermic reaction processes. (n.d.). ResearchGate.
- Thermal hazard analysis of hydrazine and nitric acid mixtures. (n.d.). ResearchGate.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
Sources
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- 2. Acetylacetone - Wikipedia [en.wikipedia.org]
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- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrazoles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful yet often challenging reaction. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting guides, and detailed protocols to help you achieve success in your synthesis.
The Vilsmeier-Haack reaction is an invaluable method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems, and pyrazoles are no exception.[1][2] The resulting pyrazole-4-carbaldehydes are versatile building blocks in medicinal chemistry and materials science.[3] However, the reaction's success is highly dependent on substrate reactivity, reaction conditions, and proper work-up procedures. This guide will address the most common issues encountered in the lab.
Mechanism Overview: The Electrophilic Attack on the Pyrazole Core
Understanding the reaction mechanism is critical for effective troubleshooting. The process involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.[4][5]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, typically phosphorus oxychloride (POCl₃), to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7]
-
Electrophilic Attack: The pyrazole ring, a π-excessive system, acts as a nucleophile. The C4 position is the most electron-rich and sterically accessible site, making it the primary target for electrophilic attack.[8][9]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final pyrazole-4-carbaldehyde.[1]
Caption: Vilsmeier-Haack reaction pathway on a pyrazole substrate.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows no conversion, or the yield is extremely low. What went wrong?
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosing the problem.
A1: Potential Causes & Solutions
-
Inactive Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrazole ring is substituted with strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₂R, the ring's nucleophilicity is significantly reduced, preventing the reaction.[8][10] Pyrazoles bearing bulky groups can also exhibit low reactivity.[3]
-
Solution: For deactivated substrates, consider harsher conditions (e.g., higher temperatures, longer reaction times), but be aware of potential side reactions.[3][10] If feasible, modify the synthetic route to perform formylation before introducing the deactivating group. Alternatively, consider other formylation methods like the Duff reaction or metalation followed by quenching with DMF.[11]
-
-
Impure or Degraded Reagents:
-
POCl₃: This reagent is highly sensitive to moisture. Old or improperly stored POCl₃ can be partially hydrolyzed, reducing its activity.
-
DMF: While often used as the solvent, DMF must be anhydrous. Water will quench the Vilsmeier reagent.
-
Vilsmeier Reagent: If using a pre-formed reagent, ensure it is fresh and has been stored under inert conditions.[12] The reagent is hygroscopic.[13]
-
Solution: Always use freshly opened or distilled POCl₃ and anhydrous DMF. Ensure all glassware is flame- or oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[12]
-
-
Suboptimal Reaction Temperature: The reaction temperature is critical and substrate-dependent.
-
Solution: Start by forming the Vilsmeier reagent at 0°C. After adding the pyrazole substrate, a common protocol involves slowly warming the mixture to room temperature and then heating to 60-80°C.[12][14] If you see no reaction at lower temperatures, cautiously increase the heat and monitor by TLC. Some less reactive substrates may require temperatures up to 120°C.[3][10]
-
Caption: Decision workflow for troubleshooting low-yield reactions.
Q2: The formyl group attached to the wrong position on the ring. How can I control the regioselectivity?
A2: Understanding Substituent Effects
Regioselectivity is governed by a combination of electronic and steric factors.
-
Electronic Effects: For most N-substituted pyrazoles, the C4 position is the most nucleophilic and therefore the kinetically favored site of formylation.[8]
-
Steric Hindrance: Bulky substituents on the pyrazole ring (at N1, C3, or C5) can block the approach of the Vilsmeier reagent to the C4 position. This can sometimes lead to formylation at the C5 position, although this is less common and usually results in a mixture of isomers.
-
N-Unsubstituted Pyrazoles: Pyrazoles without a substituent on the nitrogen (N-H) often fail to undergo formylation at the C4 position under standard conditions.[9] The acidic N-H proton can interfere with the reaction, and the pyrazole anion formed under basic conditions may react differently. N-alkylation or protection is typically required prior to formylation.
| Substituent Position | Group Type | Effect on C4-Formylation | Rationale |
| N1 | Alkyl, Aryl | Activating | Inductively donates electron density to the ring system. |
| C3 / C5 | Electron-Donating (e.g., -CH₃, -OR) | Activating | Increases the overall electron density of the ring, facilitating electrophilic attack. |
| C3 / C5 | Electron-Withdrawing (e.g., -Cl, -CO₂R) | Deactivating | Reduces the nucleophilicity of the pyrazole ring, hindering the reaction.[3][10] |
| N1 / C5 | Bulky (e.g., -tBu, -adamantyl) | May hinder | Can sterically block the C4 position, potentially leading to lower yields or side reactions. |
Table 1. Effect of Substituents on Pyrazole Reactivity in V-H Formylation.
Q3: My reaction mixture turned a deep green/blue, and purification is difficult. What are these colored byproducts?
A3: Cyanine Dyes and Work-up Challenges
-
Byproduct Formation: The intense colors (often green or blue) that can develop during the work-up are typically due to the formation of cyanine dyes.[15] These can arise from the self-condensation of the Vilsmeier reagent or its reaction with the product, especially if the neutralization and work-up are slow or inefficient.
-
Difficult Work-up: The primary challenges in the work-up are the removal of high-boiling DMF and the quenching of reactive intermediates and byproducts.
-
Solution:
-
Quenching: Always pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This rapidly hydrolyzes the intermediate iminium salt and deactivates excess reagent.
-
Neutralization: After quenching, neutralize the acidic mixture carefully with a base like NaOH, Na₂CO₃, or NaHCO₃ solution until the desired product precipitates or is ready for extraction. Keep the temperature low during neutralization.
-
DMF Removal: If the product is isolated by extraction, repeated washing of the organic layer with water and brine can help remove DMF. For stubborn cases, azeotropic removal with toluene or heptane under reduced pressure may be effective.
-
Purification: Column chromatography is often necessary to remove colored impurities and other side products.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best way to prepare the Vilsmeier reagent? A: The reagent is typically prepared in situ. In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0°C. Then, add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise, ensuring the temperature does not rise above 5-10°C. The mixture is then stirred at 0°C for 30-60 minutes before the substrate is added.[12]
Q: Can I use other reagents besides POCl₃? A: Yes, other activating agents like thionyl chloride (SOCl₂), oxalyl chloride, or phosgene can be used to form the Vilsmeier reagent from DMF.[6] However, POCl₃ is the most common and generally effective choice for pyrazole formylation.
Q: How can I confirm the reaction is complete? A: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench them carefully in a separate vial with a basic aqueous solution (like NaHCO₃), extract with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot (aldehydes are typically more polar) indicates progress.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
This protocol is a representative example and may require optimization for different substrates.
-
Reagent Preparation: In a 100 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 mL, 129 mmol). Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 mL, 32.3 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the resulting pale yellow solution at 0°C for 30 minutes.
-
Reaction: Dissolve 1-phenyl-1H-pyrazole (3.0 g, 20.8 mmol) in a minimal amount of anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Heating: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 70°C for 2-4 hours. Monitor the reaction's completion by TLC.[2]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8. A precipitate should form.
-
Stir the slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.
-
Wash the crude product with cold water (3 x 20 mL) and dry it under vacuum.
-
Purification: The crude 1-phenyl-1H-pyrazole-4-carbaldehyde can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
References
- Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- Journal of Organic Chemistry. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- Molecules. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Synthesis of 4‐formylpyrazole derivatives 4 a,b.
- New Journal of Chemistry. (2012). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes.
- RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
- ResearchGate. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
- ResearchGate. (n.d.). Synthesis of (a) 4-formylpyrazoles and (b) biologically activity pyrazoles. (c) Reaction de VH using PDC 33.
- ResearchGate. (2017). Vilsmeier-Haack formylation of 1H-pyrazoles.
- International Journal of Trend in Scientific Research and Development. (2020). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
- ResearchGate. (2016). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction.
- International Journal of Pharmaceutical Sciences Review and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Molecules. (2016). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Semantic Scholar. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ARKAT USA. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link] organic chemistry-33008_34199.htm
- Wikipedia. (n.d.). Vilsmeier reagent.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2024). (PDF) Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases.
- Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Molecules. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
- YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry.
- MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Unstable Pyrazole Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to address a critical challenge in synthetic and medicinal chemistry: the ring-opening and subsequent degradation of unstable pyrazole products. Pyrazoles are a cornerstone of modern drug discovery, but their inherent electronic properties can render certain derivatives susceptible to decomposition, compromising yields, purity, and the overall success of a research campaign.
This resource is designed to be a practical, field-proven guide. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to preserve the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered when working with potentially unstable pyrazole derivatives.
Q1: Why is my pyrazole product decomposing?
A: Pyrazole ring stability is governed by its aromaticity and the electronic nature of its substituents. The ring can be susceptible to ring-opening, primarily through two mechanisms:
-
Nucleophilic Attack: The C3 and C5 positions of the pyrazole ring are electron-deficient due to the inductive effect of the adjacent nitrogen atoms.[1][2][3] This makes them vulnerable to attack by nucleophiles, especially under basic conditions. Strong bases can deprotonate the C3-H, initiating a ring-opening cascade.[1][4]
-
Electrophilic Attack & Rearrangement: While less common for ring-opening, electrophilic attack occurs preferentially at the electron-rich C4 position.[3][5][6] However, in certain complex pyrazole systems, interaction with electrophiles or acidic conditions can lead to rearrangements that compromise the pyrazole core.[7]
Q2: What are the common signs of pyrazole ring opening during an experiment?
A: Degradation can manifest in several ways:
-
Unexpected Color Changes: Development of intense coloration in your reaction mixture or during workup.
-
Multiple Spots on TLC: The appearance of new, often polar, spots on a Thin Layer Chromatography plate that are not your starting material or desired product.
-
Low or Inconsistent Yields: Despite analytical data (e.g., LC-MS, ¹H NMR) indicating complete conversion of the starting material, the isolated yield is significantly lower than expected.
-
Product Degradation During Purification: Observing decomposition of the purified product on the benchtop, in solution, or even during chromatographic purification.[8]
-
Complex NMR Spectra: The appearance of broad signals or multiple sets of unexpected peaks in the NMR spectrum of the crude or purified material, indicating a mixture of degradation products.
Q3: How do pH conditions affect the stability of my pyrazole?
A: pH is a critical factor.
-
Strongly Basic Conditions (e.g., NaOH, KOH): These conditions are highly detrimental to many pyrazoles. The hydroxide ion is a potent nucleophile that can attack the electron-deficient C3/C5 positions. Furthermore, strong bases can deprotonate the ring itself, leading to ring cleavage.[1][4]
-
Strongly Acidic Conditions (e.g., conc. HCl, H₂SO₄): While the pyrazole ring is generally stable to oxidation and reduction, harsh acidic conditions can promote hydrolysis of sensitive functional groups on the pyrazole or, in rare cases, catalyze rearrangements.[2]
-
Neutral to Slightly Acidic Conditions (pH 4-7): This is generally the safest range for handling and purifying most pyrazole derivatives.
Q4: Do substituents on the pyrazole ring influence its stability?
A: Absolutely. The electronic properties of substituents are paramount.
| Substituent Type | Position(s) | Effect on Ring Stability | Rationale |
| Electron-Withdrawing Groups (EWGs) e.g., -NO₂, -CN, -CF₃, -COR | C3, C4, C5 | Decreases Stability | EWGs enhance the electrophilicity (electron-deficiency) of the ring carbons, particularly C3 and C5, making them more susceptible to nucleophilic attack.[9] |
| Electron-Donating Groups (EDGs) e.g., -CH₃, -OR, -NH₂ | C3, C4, C5 | Increases Stability | EDGs increase the electron density of the ring, making it less electrophilic and therefore less prone to nucleophilic attack.[9][10] |
Troubleshooting Guide: From Reaction to Purification
This section provides a problem-oriented approach to diagnosing and solving pyrazole instability issues at different stages of your workflow.
Problem 1: Product Degrades During Aqueous Workup
-
Symptoms: Low isolated yield after extraction; discoloration of the organic or aqueous layers; formation of emulsions or insoluble material at the interface.
-
Primary Cause: Nucleophilic attack by hydroxide (OH⁻) or water, especially if the reaction was run under basic conditions or if a basic aqueous solution (e.g., NaHCO₃, Na₂CO₃) was used incautiously.
-
Solutions:
-
Maintain pH Control: Neutralize the reaction mixture to pH ~7 with a mild acid (e.g., dilute NH₄Cl solution, citric acid) before extraction.
-
Minimize Contact Time: Perform the aqueous wash steps quickly and efficiently. Do not let the reaction mixture sit in contact with aqueous base for extended periods.
-
Use Brine Washes: Wash the organic layer with saturated NaCl solution (brine). This helps to remove bulk water and "drives" the organic product into the organic phase through the common-ion effect, reducing its exposure to the aqueous environment.
-
Avoid Strong Bases: If a base is needed to quench a reagent, consider using a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine if compatible with your reaction chemistry.
-
Problem 2: Product Decomposes on Silica Gel Chromatography
-
Symptoms: Streaking on the TLC plate; low recovery of product from the column; appearance of new, more polar impurities in the collected fractions.
-
Primary Cause: The surface of standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups. This acidic environment can catalyze the degradation of acid-sensitive pyrazoles.
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% (v/v) of triethylamine (Et₃N) or ammonia solution. This deactivates the acidic sites. See Protocol 1 for a detailed procedure.
-
Use Alternative Stationary Phases:
-
Alumina (Basic or Neutral): An excellent alternative for acid-sensitive compounds. Choose the appropriate grade based on your product's properties.
-
Reverse-Phase Chromatography (C18): Purification is based on hydrophobicity in aqueous/organic mobile phases, avoiding the acidity of silica.
-
-
"Flash" Purification: Minimize the residence time of your compound on the column by running the chromatography as quickly as possible with optimal solvent polarity.
-
Problem 3: Product is Unstable Upon Isolation and Storage
-
Symptoms: A pure compound (by NMR, LC-MS) degrades after solvent removal or upon standing on the benchtop or in the freezer. The material may change from a solid to a dark oil.
-
Primary Cause: The isolated product may be sensitive to atmospheric oxygen, light, or residual acid/base from the purification process. Aldehyde-substituted pyrazoles, for example, are prone to oxidation.[11]
-
Solutions:
-
Store Under Inert Atmosphere: After removing the solvent, immediately place the product under an inert atmosphere of nitrogen or argon.[11]
-
Protect from Light: Store sensitive compounds in amber vials or wrap vials with aluminum foil to prevent photodegradation.[11]
-
Ensure Purity: Trace amounts of acid (e.g., trifluoroacetic acid from prep-HPLC) or base can catalyze decomposition over time. If suspected, co-evaporate the product with a neutral solvent like toluene or dissolve and re-precipitate to remove residual impurities.
-
Convert to a Stable Salt: If your pyrazole has a basic nitrogen, consider converting it to a more stable salt (e.g., hydrochloride, sulfate) for long-term storage.
-
Mechanism Deep Dive & Prophylactic Strategies
Understanding the mechanism of degradation is key to preventing it. The primary non-radical pathway for ring opening is nucleophilic attack, often initiated by a base.
Caption: Mechanism of base-mediated pyrazole ring opening.
To proactively prevent this, consider these strategies during the synthetic design phase:
-
Use of Protecting Groups: If the N1-H is implicated in the instability (e.g., by promoting tautomerism that activates the ring), protecting it can be highly effective. The tetrahydropyranyl (THP) group is a robust choice that can be introduced under green, solvent-free conditions and removed thermally or under mild acid.[12]
-
Strategic Synthesis Planning: If possible, introduce strongly electron-withdrawing groups late in the synthetic sequence to avoid carrying a highly unstable intermediate through multiple steps.
-
Isomer Considerations: The relative positions of substituents can dramatically impact stability. Computational studies have shown that regioisomers of highly nitrated pyrazoles have significantly different thermal stabilities due to variations in steric repulsion and bond strengths.[13][14] If your synthesis yields isomers, separating them early may be crucial.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
This protocol describes the preparation of a neutralized silica gel slurry to prevent the degradation of acid-sensitive compounds during column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (Et₃N)
-
Glass funnel and flask for slurry packing
Procedure:
-
Calculate Silica Amount: Determine the required amount of silica gel for your separation (typically 50-100 times the mass of your crude product).
-
Prepare Eluent: Prepare a sufficient volume of the initial, low-polarity eluent you will use for chromatography.
-
Add Neutralizing Agent: To the prepared eluent, add triethylamine to a final concentration of 1% by volume (e.g., 10 mL of Et₃N for 990 mL of eluent).
-
Create Slurry: In a separate flask, add the dry silica gel. Carefully pour the Et₃N-containing eluent over the silica while swirling to create a homogenous, mobile slurry. Ensure there are no dry clumps.
-
Pack Column: Pour the slurry into your chromatography column and pack as you would normally, allowing excess solvent to drain.
-
Equilibrate: Before loading your sample, run 2-3 column volumes of the Et₃N-containing eluent through the packed bed to ensure the entire stationary phase is neutralized and equilibrated.
-
Run Chromatography: Load your sample and run the chromatography. Remember to include 1% Et₃N in all subsequent eluent mixtures used for the gradient.
Caption: Decision tree for troubleshooting pyrazole instability.
By systematically evaluating the stage at which degradation occurs and applying the targeted chemical principles and protocols outlined in this guide, you can significantly improve the stability, yield, and purity of your valuable pyrazole products.
References
- Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing.
- Ring opening of pyrazoles and our design strategy A Carbanion-induced... - ResearchGate. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Canadian Science Publishing.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
- Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry (RSC Publishing).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Quora.
- Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.
- Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH.
- Is imidazole more reactive toword electrophilic substitution than pyrazole or not? Quora.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
- Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. ijrpr.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Unpublished.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed.
- Compound of interest decomposes on column (HPLC). Chromatography Forum.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Compound of interest decomposes on column (HPLC) - Chromatography Forum [chromforum.org]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Derivative Synthesis
Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization. Here, we address common challenges encountered in the lab with practical, evidence-based solutions to streamline your experimental workflow and enhance synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine is giving me a mixture of regioisomers. How can I improve selectivity?
A1: This is a classic challenge in pyrazole synthesis. The formation of regioisomers arises from the two possible initial nucleophilic attacks by the unsymmetrical hydrazine on the dicarbonyl compound. Several catalytic and strategic factors can be manipulated to favor one isomer over the other.
-
Solvent and pH Control: The polarity and protic nature of the solvent can significantly influence regioselectivity. For instance, switching from a protic solvent like ethanol to a dipolar aprotic solvent such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) can enhance the selectivity for one regioisomer.[1] Acidic conditions can also play a crucial role; sometimes, the addition of a strong acid like HCl can direct the reaction towards a specific isomer.[1]
-
Catalyst Choice: While often considered a catalyst-free reaction, the addition of a Lewis acid can influence the electrophilicity of the carbonyl carbons. Experimenting with mild Lewis acids such as lithium perchlorate (LiClO₄) or nano-ZnO could offer improved control.[2]
-
Substrate Modification: If feasible, modifying the electronic properties of the substituents on either the dicarbonyl or the hydrazine can steer the reaction. An electron-withdrawing group on one of the carbonyls will make it more susceptible to initial attack.
Q2: I am observing low yields in my transition-metal-catalyzed pyrazole synthesis. What are the common culprits and how can I troubleshoot this?
A2: Low yields in metal-catalyzed reactions for pyrazole synthesis can stem from several factors, from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Deactivation: The pyrazole ring itself, with its basic nitrogen atoms, can act as a ligand and coordinate to the metal center, potentially inhibiting or deactivating the catalyst.[3] This is particularly relevant in palladium-catalyzed cross-coupling reactions.
-
Solution: Consider using a higher catalyst loading or employing ligands that can prevent strong product inhibition. For palladium catalysis, bulky biarylphosphine ligands like tBuBrettPhos have shown success in aminating unprotected bromopyrazoles by preventing catalyst deactivation.[3]
-
-
Atmosphere and Reagent Purity: Many transition metal catalysts, particularly those involving Pd(0) or Cu(I) species, are sensitive to oxygen.
-
Solution: Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled and degassed solvents and ensure the purity of your starting materials.
-
-
Reaction Conditions: Temperature, solvent, and base are critical parameters that require optimization.
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one for pyrazole synthesis, and what should I consider when making the switch?
A3: The primary advantages of heterogeneous catalysts are their ease of separation from the reaction mixture and their potential for recyclability, which aligns with green chemistry principles.[6] This simplifies product purification and can reduce overall process costs.
Considerations for Switching:
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts | Key Considerations for Switching |
| Active Sites | Well-defined, single-site | Often not well-defined, multiple active sites | May lead to differences in selectivity.[7] |
| Separation | Difficult, often requires extraction or chromatography | Easy, typically by filtration | Simplifies workup significantly.[6][7] |
| Reusability | Generally not reusable | Often reusable for several cycles | Check for leaching of the active metal and loss of activity over cycles.[6][8] |
| Reaction Conditions | Milder conditions often possible | May require higher temperatures or pressures | Optimization of conditions will be necessary. |
| Mass Transfer | High diffusivity in a single phase | Can have diffusion limitations | Stirring rate and particle size can become important parameters.[7] |
Examples of effective heterogeneous catalysts for pyrazole synthesis include nano-ZnO[1][2], Amberlyst-70[2], and various supported metal nanoparticles.[6][8]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Condensation Reactions
Problem: Synthesis of 1,3,5-trisubstituted pyrazoles from an unsymmetrical 1,3-diketone and a substituted hydrazine yields an inseparable mixture of isomers.
Caption: Troubleshooting workflow for inefficient Pd-catalyzed amination.
Protocol: Ligand Screening for Improved Catalysis
-
Pre-catalyst Preparation: Prepare stock solutions of different palladium pre-catalysts or a combination of a Pd source (e.g., Pd₂(dba)₃) and various phosphine ligands (e.g., Xantphos, tBuBrettPhos).
-
Reaction Array: In a glovebox, set up an array of parallel reactions in vials. Each vial should contain the bromopyrazole (0.5 mmol), the amine coupling partner (0.6 mmol), a base (e.g., Cs₂CO₃, 1.0 mmol), and the solvent (e.g., Dioxane, 2 mL).
-
Catalyst Addition: Add a different catalyst/ligand combination to each vial (typically 1-5 mol% Pd).
-
Execution & Analysis: Seal the vials, remove from the glovebox, and heat to the desired temperature (e.g., 100 °C). Monitor the reactions by LC-MS to identify the most effective ligand.
Catalyst Performance Comparison
The choice between different metal catalysts often depends on the specific transformation. The following table summarizes common applications and typical conditions.
| Catalyst Type | Typical Application | Advantages | Common Issues |
| Copper (Cu) | Sydnone-alkyne cycloadditions,[4] Condensations,[5] Aerobic oxidative cyclizations [9][10] | Cost-effective, versatile, can often be run under aerobic conditions. | Formation of slurries in some cases,[4] may require oxidants. |
| Palladium (Pd) | Cross-coupling reactions (e.g., C-N, C-C) [2][3] | High efficiency for C-C and C-N bond formation, broad substrate scope. | Catalyst inhibition by N-heterocycles,[3] cost, sensitivity to air. |
| Silver (Ag) | Reaction of ynones with hydrazines [2] | High regioselectivity for specific transformations, mild conditions. | Limited to specific substrate classes. |
| Ruthenium (Ru) | Dehydrogenative coupling of diols with hydrazines [11] | Utilizes readily available starting materials, high atom economy. | Requires specific ligands and conditions. |
| Nano-materials | Multi-component reactions [2][6] | High surface area, recyclability, often environmentally benign. [6] | Potential for metal leaching, characterization can be complex. |
| Acid/Base | Knorr-type condensations | Simple, inexpensive, readily available. | Often lacks regioselectivity,[1] may require harsh conditions. |
References
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- A Comparative Guide to Catalysts for Pyrazole Synthesis.Benchchem.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.PMC.
- Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole synthesis.Organic Chemistry Portal.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Homogeneous vs Heterogeneous C
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Cu-catalysed pyrazole synthesis in continuous flow.Catalysis Science & Technology (RSC Publishing).
- Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temper
- One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs).Journal of Synthetic Chemistry.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymeriz
Sources
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- 4. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. jsynthchem.com [jsynthchem.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Hydrazine Condensation Reactions
Welcome to the technical support center for hydrazine condensation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal conversion rates in hydrazone synthesis. This guide provides in-depth troubleshooting strategies and frequently asked questions in a direct, question-and-answer format to address specific experimental issues.
Introduction: The Nuances of Hydrazone Formation
The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a cornerstone reaction in organic synthesis. It serves as a critical step in various transformations, most notably the Wolff-Kishner reduction, and is widely used in the synthesis of pharmaceuticals and functional materials.[1][2][3] While seemingly straightforward, this nucleophilic addition-elimination reaction is highly sensitive to a range of parameters. Low conversion rates are a frequent impediment, stemming from issues related to reactant stability, reaction equilibrium, and the formation of unwanted side products. This guide will dissect these common problems and provide scientifically grounded, actionable solutions.
Troubleshooting Guide: Addressing Low Conversion Rates
This section tackles the most common and pressing issues that researchers face when a hydrazine condensation reaction fails to proceed to completion.
Question: My reaction is sluggish and conversion is low. What are the primary factors I should investigate?
Answer: When faced with a slow or incomplete reaction, a systematic review of your reaction parameters is the most effective approach. The nucleophilic attack of the hydrazine on the carbonyl carbon is often the rate-determining step, and its efficiency is governed by several interconnected factors.[3][4]
Initial Checks & Optimization Strategy:
-
Reactant Purity and Stability:
-
Hydrazine Quality: Hydrazine, particularly in its anhydrous form, can be unstable and is susceptible to oxidation.[5][6] Hydrazine hydrate is more stable but introduces water, which can affect the reaction equilibrium.[5][7][8] Impurities in commercially available hydrazine, such as condensation products or oxidized species, can significantly hinder the reaction.[9][10][11] Consider purifying your hydrazine if its quality is questionable.
-
Carbonyl Compound Purity: Ensure your aldehyde or ketone is free from acidic or basic impurities that could interfere with the reaction's pH. Aldehydes are particularly prone to oxidation to carboxylic acids, which can protonate the hydrazine, reducing its nucleophilicity.
-
-
Solvent Selection: The choice of solvent is critical. Protic solvents like ethanol or methanol can facilitate proton transfer steps in the mechanism.[12] However, for reactions that are sensitive to water, aprotic solvents in combination with a dehydrating agent (like a Dean-Stark trap) may be necessary to drive the equilibrium towards the product.[13] High-boiling point solvents like ethylene glycol or DMSO are often used, especially when the subsequent steps (like in a Wolff-Kishner reduction) require high temperatures.[3][14]
-
Temperature and Reaction Time: While heating can increase the reaction rate, excessive temperatures can promote side reactions, such as the formation of azines.[15] It is recommended to start at a moderate temperature and monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a gradual increase in temperature may be beneficial. Extending the reaction time is a simple first step if no product degradation is observed.[15]
-
pH Control: The pH of the reaction medium is a delicate balance. The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[16] However, if the pH is too low, the hydrazine nucleophile will be protonated, rendering it unreactive.[17][18] A weakly acidic environment (typically pH 4-6) is often optimal.[19] This can be achieved by adding a catalytic amount of an acid like acetic acid.
Troubleshooting Workflow Diagram:
Caption: The general mechanism of hydrazone formation.
Q2: Can I use a catalyst to improve my low conversion rate?
A2: Yes, catalysis can be very effective.
-
Acid Catalysis: As previously discussed, a catalytic amount of a mild acid (e.g., acetic acid) is often used to accelerate the reaction. [16]* Nucleophilic Catalysis: Certain aniline derivatives have been shown to be superior catalysts for hydrazone formation, even at neutral pH. [17][20][21]These catalysts work by forming a more reactive imine intermediate with the carbonyl compound, which is then displaced by the hydrazine. 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid are examples of highly efficient catalysts. [20]* Lewis Acid Catalysis: In some cases, Lewis acids such as CeCl₃·7H₂O have been successfully employed to catalyze hydrazone synthesis, particularly with aromatic aldehydes and ketones. [13]
Q3: How does steric hindrance affect the reaction?
A3: Steric hindrance can significantly reduce the reaction rate and final conversion. [15]A bulky group on either the hydrazine or the carbonyl compound can impede the initial nucleophilic attack. [15]This is particularly true for ketones compared to aldehydes. If you are working with a sterically hindered substrate, you may need to use more forcing conditions, such as higher temperatures, longer reaction times, or a more effective catalyst. [3][15]
Q4: My product seems to be soluble in the solvent, leading to low isolated yield. What can I do?
A4: Low isolated yield due to product solubility is a common issue. [15]* Solvent Screening: Experiment with different solvents to find one in which your product is less soluble at room temperature or upon cooling.
-
Cooling: Ensure you are thoroughly cooling the reaction mixture in an ice bath before filtration to maximize precipitation.
-
Extraction: If the product remains soluble, you will need to perform a work-up with an extraction. Choose an appropriate organic solvent that is immiscible with your reaction solvent to extract the product. Subsequent washing, drying, and removal of the extraction solvent will be necessary.
-
Chromatography: If all else fails, purification by column chromatography may be required to isolate your product from the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
-
Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add hydrazine hydrate (1.1 - 1.5 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Purification of Hydrazine
For reactions that are highly sensitive to impurities, purification of commercial hydrazine may be necessary. One common method is the preparation and subsequent decomposition of hydrazine sulfate.
-
Preparation of Hydrazine Sulfate: Slowly add concentrated sulfuric acid to a cooled solution of crude hydrazine hydrate. [22]The hydrazine sulfate will precipitate.
-
Filtration and Washing: Filter the precipitate and wash with cold alcohol. [22]3. Recrystallization: For higher purity, the hydrazine sulfate can be recrystallized from hot water. [22]4. Liberation of Free Hydrazine: The purified hydrazine sulfate can be treated with a strong base (e.g., KOH) to liberate free hydrazine, which can then be carefully distilled under an inert atmosphere. [6]Note: This procedure should only be performed by experienced chemists with appropriate safety precautions due to the instability of anhydrous hydrazine. [5][6]
Conclusion
Successfully troubleshooting low conversion rates in hydrazine condensation reactions requires a methodical approach that considers the interplay of reactant quality, solvent, temperature, pH, and potential side reactions. By understanding the underlying chemical principles and systematically optimizing these parameters, researchers can significantly improve the efficiency and reliability of their hydrazone syntheses.
References
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- Yuen, K. K., & Raines, R. T. (2010). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH.
- JoVE. (2025). Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction.
- Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction.
- Kekessie, K. I., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications.
- Study.com. (n.d.). Wolff-Kishner Reduction, Mechanism & Application - Lesson.
- ResearchGate. (n.d.). The imine–enamine tautomerization of hydrazones.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- BYJU'S. (n.d.). Wolff Kishner reduction mechanism.
- Google Patents. (n.d.). US4963232A - Process for producing a purified hydrazine hydrate.
- Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov.
- ResearchGate. (n.d.). The condensation of ester with hydrazine under protic solvents conditions.
- ResearchGate. (2025). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF.
- Pediaa.Com. (2022). What is the Difference Between Hydrazine and Hydrazine Hydrate.
- Wikipedia. (n.d.). Hydrazine.
- Organic Syntheses. (n.d.). hydrazine sulfate - Organic Syntheses Procedure.
- MDPI. (2020). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones.
- Journal of the American Chemical Society. (2026). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
- ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction | Organic Chemistry II.
- Google Patents. (n.d.). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
- European Patent Office. (n.d.). A process for producing a purified hydrazine hydrate - EP 0294100 A1.
- ACS Publications. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH | Organic Letters.
- JoVE. (2023). Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview.
- Common Organic Chemistry. (n.d.). Hydrazine.
- ResearchGate. (n.d.). Optimization of reaction conditions a | Download Table.
- PMC - NIH. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega.
- ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives[18].
- Sciencemadness Wiki. (2025). Hydrazine.
- Reddit. (2022). Hydrous vs. Anhydrous Compounds... Can they be used interchangeably ??? : r/chemhelp.
- YouTube. (2023). Imines and Enamines: Preparation and Tautomerism.
- Reddit. (2023). Hydrazine hydrate removal by column chromatography : r/OrganicChemistry.
- Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- Reddit. (2021). Hydrazone to enehydrazine (TAUTOMERISM) : r/OrganicChemistry.
- YouTube. (2020). imine & enamine tautomers.
- Reddit. (2025). Help with Low Yield Synthesis : r/Chempros.
- W. W. Norton & Company. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry.
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- 22. Organic Syntheses Procedure [orgsyn.org]
purification of pyrazoles from unreacted 1,3-dicarbonyl starting material
<Technical Support Center: Purification of Pyrazoles from Unreacted 1,3-Dicarbonyl Starting Material >
Welcome to the Technical Support Center for pyrazole purification. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of pyrazoles via the common route of condensing 1,3-dicarbonyl compounds with hydrazines.[1][2][3] A frequent challenge in this synthesis is the removal of unreacted 1,3-dicarbonyl starting material from the desired pyrazole product. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address this specific purification challenge.
Troubleshooting Guide
This section addresses common issues encountered during the purification of pyrazoles from residual 1,3-dicarbonyls.
Question: My crude ¹H NMR spectrum shows significant signals corresponding to my 1,3-dicarbonyl starting material. What is the most effective way to remove it?
Answer: The presence of a significant amount of the 1,3-dicarbonyl starting material is a common issue. The choice of purification method depends on the specific properties of your pyrazole and the dicarbonyl. Here are three primary methods, ordered from the most commonly used to more specialized techniques:
-
Flash Column Chromatography: This is often the most effective and widely used method for separating pyrazoles from dicarbonyl compounds.[1][2][4][5][6]
-
Acid-Base Extraction: This classical technique can be highly effective if there is a sufficient difference in the acidity/basicity of the pyrazole and the dicarbonyl.[7][8]
-
Recrystallization: This method is viable if the pyrazole and the dicarbonyl have significantly different solubilities in a particular solvent system.[7][9][10][11]
Question: I tried flash column chromatography, but the pyrazole and dicarbonyl are co-eluting. What can I do to improve separation?
Answer: Co-elution during column chromatography indicates that the polarity of the pyrazole and the dicarbonyl are too similar in the chosen solvent system. Here are some strategies to improve separation:
-
Optimize the Solvent System: A systematic approach to optimizing the eluent is crucial. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.[12] Running a gradient elution can often provide better separation than an isocratic one.
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase.
-
Alumina (Neutral or Basic): For basic pyrazoles that may interact strongly with acidic silica gel, neutral or basic alumina can be a good alternative.[12]
-
Reverse-Phase Silica (C18): If the compounds are not separable on normal-phase silica, reverse-phase chromatography, which separates compounds based on hydrophobicity, may provide the desired separation.[7]
-
-
Deactivate the Silica Gel: Some basic pyrazoles can streak or degrade on acidic silica gel.[4][7] Pre-treating the silica gel with a small amount of a base like triethylamine (0.1-1%) in the eluent can neutralize the acidic sites and improve separation.[4][7]
Question: I'm considering an acid-base extraction. How do I know if it will work for my specific compounds?
Answer: The success of an acid-base extraction hinges on the difference in the pKa values of the pyrazole and the 1,3-dicarbonyl. Pyrazoles are weakly basic, with a typical pKa of the conjugate acid around 2.5.[13] In contrast, 1,3-dicarbonyls are weakly acidic, with a pKa around 9 for acetylacetone.[14] This significant difference in acidity/basicity allows for their separation.
The general principle is to use a dilute acid to protonate the basic pyrazole, rendering it water-soluble as a salt, while the neutral or weakly acidic dicarbonyl remains in the organic phase. The layers are then separated, and the pyrazole is recovered by basifying the aqueous layer.[8][15][16]
Question: My pyrazole product is an oil and won't crystallize, making recrystallization difficult. What are my options?
Answer: An oily product can be frustrating, but there are several approaches to induce crystallization or purify the oil:
-
High-Vacuum Evaporation: Ensure all residual solvent is removed, as it can act as an impurity and prevent crystallization.[12]
-
Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. The solid pyrazole may precipitate out.
-
Use a Seed Crystal: If a small amount of pure, solid pyrazole is available, adding a "seed crystal" can initiate crystallization.[9][10]
-
Column Chromatography: This is a very effective method for purifying oily products.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyrazole synthesis from 1,3-dicarbonyls besides the starting material?
A1: Besides unreacted 1,3-dicarbonyl, other common impurities can include regioisomers if an unsymmetrical dicarbonyl is used, and byproducts from side reactions.[1][12]
Q2: Can I use recrystallization as the sole purification method?
A2: Yes, if there is a substantial difference in the solubility of your pyrazole and the 1,3-dicarbonyl in a chosen solvent.[9][10] It is often a good final purification step after chromatography or extraction to obtain highly pure crystalline material.[11]
Q3: What are some good starting solvent systems for column chromatography of pyrazoles?
A3: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a common starting point.[6][12] The optimal ratio will depend on the specific polarity of your pyrazole and can be determined by thin-layer chromatography (TLC) analysis.[12]
Q4: How can I remove colored impurities from my pyrazole product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal, followed by filtration through celite and then recrystallization.[4][12] A short plug of silica gel can also be effective in retaining highly polar, colored impurities.[12]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for purifying pyrazoles from 1,3-dicarbonyl impurities.
Materials:
-
Crude pyrazole mixture
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your pyrazole an Rf value of approximately 0.3-0.4 and good separation from the dicarbonyl spot.[12]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure pyrazole and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction
This protocol is effective for separating basic pyrazoles from neutral or acidic 1,3-dicarbonyls.
Materials:
-
Crude pyrazole mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH) or saturated sodium bicarbonate solution
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M HCl. The basic pyrazole will be protonated and move into the aqueous layer.[8]
-
Separation: Separate the aqueous layer containing the pyrazole salt. The organic layer now contains the 1,3-dicarbonyl and other non-basic impurities.
-
Back-washing: Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the pyrazole. Combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH or saturated sodium bicarbonate until the solution is basic. The pyrazole will precipitate out.
-
Isolation: Collect the precipitated pyrazole by vacuum filtration, wash with cold water, and dry. Alternatively, extract the neutralized aqueous layer with an organic solvent, dry the organic layer with a drying agent (e.g., MgSO₄), and evaporate the solvent.
Data Presentation
Table 1: Physicochemical Properties for Separation
| Compound Class | Typical pKa | General Solubility |
| Pyrazoles | ~2.5 (of conjugate acid)[13] | Soluble in many organic solvents. |
| 1,3-Dicarbonyls (e.g., Acetylacetone) | ~9[14] | Soluble in many organic solvents. |
Visualizations
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the most appropriate purification method.
Diagram 2: Workflow for Acid-Base Extraction
Caption: A step-by-step workflow for the purification of a basic pyrazole using acid-base extraction.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- El-borai, M. A., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(15), 4933.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Journal of Pharmaceutical Research International. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Molecules. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- RSC Advances. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
- Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- SynOpen. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.
- NIH. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole.
- Community Practitioner. (2024). Review of pyrazole compounds' production, use, and pharmacological activity.
- YouTube. (2020). Acid-Base Extractions.
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
- Organic Chemistry Frontiers. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
- Reddit. (2014). What's the pKa value for a dicarbonyl?
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Introduction
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is a key heterocyclic building block in synthetic chemistry, valued for its bifunctional nature—the reactive chloroethyl group and the versatile pyrazole core. Accurate structural confirmation is paramount for its use in subsequent reactions, particularly in pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple peak listing to explain the causal factors behind the observed chemical shifts and multiplicities. Furthermore, we will compare its spectral data with that of the parent compound, 3,5-dimethylpyrazole, to provide a clear, data-supported understanding of substituent effects on the pyrazole ring.
The Unique Challenge of Pyrazole NMR: Annular Tautomerism
Before delving into the specific spectra, it is crucial to understand a fundamental characteristic of N-unsubstituted pyrazoles: annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[1] If this exchange is fast on the NMR timescale, the signals for the chemically distinct C3 and C5 carbons (and their attached methyl groups in this case) will average out, appearing as a single signal.[1][2] This phenomenon is highly dependent on factors like solvent and temperature.[1][3] Understanding this principle is key to correctly interpreting the spectra.
Experimental Protocol: A Self-Validating System
For reliable and reproducible results, the following protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Ensure the solvent is dry to minimize the exchange of the N-H proton with residual water, which can cause significant signal broadening.[1]
2. NMR Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
Acquire a minimum of 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Employ a relaxation delay of 2-3 seconds. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to definitively correlate proton and carbon signals.[1]
-
Below is a workflow diagram for the NMR analysis process.
Caption: Workflow for NMR-based structural elucidation.
¹H and ¹³C NMR Spectral Analysis
The structure of this compound is presented below, with atoms numbered for clarity in the spectral assignment.
Sources
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Catalytic Yields
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil. The efficacy of these molecules is intrinsically linked to the specific substitution patterns on the pyrazole core, making the strategic synthesis of these derivatives a critical endeavor.
This guide provides an in-depth comparison of various catalytic systems for pyrazole synthesis, moving beyond a simple recitation of methods to offer insights into the causality behind catalyst selection and its direct impact on reaction yields. We will dissect the performance of transition-metal catalysts, classic acid-catalyzed systems, modern heterogeneous catalysts, and catalyst-free approaches, supported by experimental data to inform your synthetic strategy.
Core Synthetic Strategy: The Cyclocondensation Cornerstone
The most prevalent and versatile route to the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][2] This fundamental transformation, first reported by Ludwig Knorr in 1883, remains the foundation upon which numerous catalytic innovations have been built.[1][2] The choice of catalyst is paramount, as it dictates the reaction's efficiency, regioselectivity, and ultimately, the product yield.
Caption: General workflow for catalytic pyrazole synthesis.
I. Transition-Metal Catalysis: Precision and High Efficiency
Transition metals offer unparalleled efficiency and control in pyrazole synthesis, often enabling reactions under mild conditions with exceptional yields. Their catalytic cycles frequently involve activation of substrates, facilitating key bond formations that might otherwise be sluggish.
Silver (Ag) Catalysts
Silver catalysts, particularly silver triflate (AgOTf), have proven highly effective for the synthesis of fluorinated pyrazoles, which are of significant interest in pharmaceutical development.
-
Mechanism Insight: Silver acts as a Lewis acid, activating the substrate and facilitating intramolecular cyclization and subsequent elimination steps.
-
Performance: In the reaction between trifluoromethylated ynones and aryl hydrazines, using just 1 mol% of AgOTf at room temperature can lead to rapid heterocyclization (within 1 hour), affording 3-CF3-pyrazoles in yields up to 99%.[1] Similarly, the synthesis of 5-aryl-3-trifluoromethyl pyrazoles via a silver-catalyzed cascade reaction reports moderate to excellent yields.[1][3] This highlights silver's potency in promoting reactions involving electron-deficient substrates.
Ruthenium (Ru) Catalysts
Ruthenium-catalyzed hydrogen transfer represents an innovative approach, allowing for the use of 1,3-diols as 1,3-dialdehyde surrogates.[4] This circumvents the need for potentially unstable carbonyl intermediates.[4]
-
Mechanism Insight: The ruthenium catalyst facilitates a dehydrogenative condensation. It first dehydrogenates the 1,3-diol to form an aldehyde intermediate in situ, which then condenses with the hydrazine. A subsequent dehydrogenation and cyclization cascade yields the pyrazole.[4]
-
Performance: Using a RuH2(PPh3)3CO/Xantphos system, 4-alkyl-pyrazoles can be synthesized from 2-alkyl-1,3-diols and hydrazines.[4] This method is particularly valuable for accessing 4-alkyl pyrazoles, which can be challenging to produce via other routes, and has demonstrated yields of up to 84% on a gram scale.[4]
Other Notable Transition Metals
-
Copper (Cu): Copper(II) triflate (Cu(OTf)2) has been used as a catalyst, providing yields around 60% in certain contexts.[1][3] The choice of ligand is critical; using Me2phen with a copper catalyst can boost yields to over 99%.[3]
-
Nickel (Ni): Heterogeneous nickel-based catalysts enable the one-pot synthesis of pyrazoles from hydrazines, acetophenones, and aldehydes at room temperature.[5] This approach is noted for its good to excellent yields, short reaction times, and catalyst reusability.[5]
-
Zinc (Zn): Zinc triflate has been employed as a catalyst for the 1,3-dipolar cycloaddition of ethyl α-diazoacetate to phenylpropargyl substrates, resulting in an 89% yield.[2]
II. Heterogeneous Catalysis: The Green and Recyclable Approach
A significant driver in modern synthetic chemistry is the development of sustainable methods. Heterogeneous catalysts, which exist in a different phase from the reactants, are central to this "green chemistry" movement due to their ease of separation and potential for recyclability.
Nano-ZnO
Nano-zinc oxide has emerged as a highly efficient, environmentally friendly, and reusable catalyst for pyrazole synthesis.
-
Mechanism Insight: Nano-ZnO acts as a Lewis acid, activating the carbonyl groups of the 1,3-dicarbonyl compound for condensation with the hydrazine. Its high surface area enhances catalytic activity.
-
Performance: In the condensation of phenylhydrazine with ethyl acetoacetate, nano-ZnO delivers exceptional yields of up to 95% with short reaction times and a straightforward work-up procedure.[1][2] This combination of high efficiency and operational simplicity makes it a very attractive option for large-scale synthesis.[1]
Other Heterogeneous Systems
-
NaCoMo Polyoxometalates: A novel non-classical polyoxometalate, NaCoMo, has shown exceptional catalytic activity in the condensation and cyclization of sulfonyl hydrazides and 1,3-diketones, achieving impressive yields of up to 99%.[1]
-
Magnetic Nanoparticles: Strontium ferrite (SrFe12O19) magnetic nanoparticles have been used to catalyze one-pot, multicomponent syntheses of coumarin-functionalized pyrazoles under solvent-free conditions, providing high product yields.[6] The magnetic nature of the catalyst allows for its simple recovery using an external magnet.
III. The Classic Knorr Synthesis: Acid and Base Catalysis
The original Knorr pyrazole synthesis relies on a simple acid catalyst to promote the reaction between a hydrazine and a 1,3-dicarbonyl compound.[7][8][9]
-
Mechanism Insight: The acid catalyst protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by a nitrogen atom from the hydrazine, forming a hydrazone intermediate.[7][10] The second nitrogen then attacks the other activated carbonyl group, leading to an intramolecular cyclization.[7][8] Deprotonation and dehydration yield the final aromatic pyrazole product and regenerate the catalyst.[7]
Caption: Simplified mechanism of the acid-catalyzed Knorr synthesis.
-
Performance: While effective and foundational, the classic Knorr synthesis can sometimes require harsh conditions (e.g., reflux in acetic acid) and may lead to mixtures of regioisomers if the 1,3-dicarbonyl is unsymmetrical.[1] Yields are typically good to excellent, often in the 70-95% range, but the optimization of conditions is crucial.[1]
IV. Catalyst-Free and Metal-Free Systems
In certain cases, the pyrazole ring can be formed efficiently without any catalyst, or by using simple, non-metallic promoters like molecular iodine.
-
Thermal Cycloaddition: The 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating the reagents together, often under solvent-free conditions.[11][12] This method is exceptionally "green" and can afford pyrazoles in high to excellent yields, often with high purity, requiring minimal work-up.[11][13]
-
Iodine-Mediated Synthesis: Molecular iodine can catalyze the synthesis of 4-sulfonyl pyrazoles from N,N-dimethyl enaminones and sulfonyl hydrazines at room temperature.[1] This avoids the need for any transition metals and proceeds via a tandem C(sp2)-H sulfonylation and pyrazole annulation process.[1] Iodine can also mediate multicomponent reactions to yield amino pyrazole thioether derivatives with yields ranging from 39-91%.[14]
Comparative Data Summary
| Catalyst Type | Catalyst Example | Key Reaction Type | Temp. | Representative Yield | Key Advantages |
| Transition Metal | AgOTf (1 mol%) | Cyclization of ynones | Room Temp | Up to 99%[1] | High efficiency, mild conditions, good for fluorinated compounds. |
| RuH₂(PPh₃)₃CO | Hydrogen transfer from diols | 110 °C | Up to 84%[4] | Access to unique substitution patterns (4-alkyl), uses diols. | |
| Ni-based (heterogeneous) | One-pot multicomponent | Room Temp | Good to Excellent[5] | Mild conditions, catalyst is reusable. | |
| Heterogeneous | Nano-ZnO | Condensation | Varies | Up to 95%[1][2] | Environmentally friendly, high yield, reusable, simple work-up. |
| NaCoMo | Condensation/Cyclization | Varies | Up to 99%[1] | Exceptional yields for specific substrates. | |
| Acid Catalysis | Acetic Acid | Knorr Synthesis | Reflux | 70–95%[1] | Classic, robust, readily available catalyst. |
| Metal-Free | Molecular Iodine | Tandem C-H functionalization | Room Temp | Moderate to High[1] | Avoids transition metals, mild conditions. |
| Catalyst-Free | Thermal | [3+2] Cycloaddition | Heat | High to Excellent[12] | Atom economical, no catalyst cost, simple purification. |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of 1,3,5-Substituted Pyrazoles using Nano-ZnO[1][2]
This protocol is based on the highly efficient and green method developed by Girish et al.
-
Reactant Preparation: In a round-bottom flask, add phenylhydrazine (1.0 mmol) and ethyl acetoacetate (1.0 mmol).
-
Catalyst Addition: Add nano-ZnO catalyst (typically 5-10 mol%).
-
Reaction: Stir the mixture under solvent-free conditions or in a minimal amount of a green solvent like ethanol. Heat the reaction to the optimized temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure. The product can often be purified by simple recrystallization from ethanol.
-
Catalyst Recovery: If the reaction was performed in a solvent, the nano-ZnO catalyst can be recovered by filtration, washed, dried, and reused for subsequent reactions.
Protocol 2: Silver-Catalyzed Synthesis of 3-CF3-Pyrazoles[1]
This protocol is adapted from the work of Topchiy et al. for the rapid synthesis of trifluoromethylated pyrazoles.
-
Reaction Setup: To a vial, add the trifluoromethylated ynone (0.5 mmol) and the corresponding aryl or alkyl hydrazine (0.55 mmol).
-
Solvent and Catalyst: Add the chosen solvent (e.g., acetonitrile, 2 mL) followed by silver triflate (AgOTf, 1 mol%, 0.005 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-CF3-pyrazole product.
Conclusion and Future Outlook
The synthesis of pyrazoles is a mature field, yet it continues to evolve with the advent of novel catalytic systems. For applications demanding high purity and efficiency, particularly with complex or fluorinated substrates, transition-metal catalysts like silver and ruthenium offer significant advantages, with yields frequently exceeding 90%. However, the increasing emphasis on sustainable and cost-effective manufacturing positions heterogeneous catalysts, such as nano-ZnO, as superior choices for large-scale production, delivering excellent yields with the added benefits of catalyst recyclability and simplified procedures.
The choice of catalyst is not merely an experimental detail; it is a strategic decision that profoundly impacts yield, cost, environmental footprint, and the accessibility of specific substitution patterns. Researchers and process chemists must weigh the high performance and precision of transition metals against the operational simplicity and green credentials of heterogeneous and catalyst-free systems to select the optimal path for their target pyrazole derivative.
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A Senior Application Scientist’s Guide to the Validation of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole Purity by HPLC
Preamble: The Imperative of Purity in Pharmaceutical Synthesis
In the intricate world of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by a non-negotiable principle: purity. The compound 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS No: 79379-05-8) serves as a critical structural motif and building block in the synthesis of numerous therapeutic agents.[1][2] Its purity is not merely a quality metric; it is a fundamental prerequisite that directly influences the safety, efficacy, and stability of the final drug product.[3][4] Impurities, whether they originate from starting materials, by-products, or degradation, can introduce toxicity or alter the pharmacological profile of the API.[5]
High-Performance Liquid Chromatography (HPLC) has long been established as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3][6] However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven approach to developing and validating a robust HPLC method for this compound, structured not as a rigid protocol but as a logical, self-validating system grounded in scientific causality and regulatory expectations.
The Analyte in Focus: this compound
Before embarking on method development, a thorough understanding of the analyte is paramount.
-
Chemical Identity:
The synthetic route to this intermediate can introduce structurally similar impurities that may be challenging to separate. Therefore, the analytical method must be meticulously designed for specificity.
The Cornerstone of Reliability: HPLC Method Validation Framework
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[8] This is achieved by adhering to internationally recognized guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) guideline and the principles outlined in the United States Pharmacopeia (USP) General Chapter <621>.[8][9][10][11] A validated method provides documented evidence of its reliability, ensuring data integrity.
The validation process can be visualized as an interconnected workflow where each step builds upon the last to create a comprehensive picture of the method's performance.
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A Comparative Guide to Chloroethylating Agents: 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole in Focus
In the landscape of modern medicinal chemistry and organic synthesis, the introduction of a 2-chloroethyl group onto a nucleophilic scaffold remains a cornerstone transformation. This moiety is a critical pharmacophore in numerous anticancer agents and a versatile synthon for further molecular elaboration. The choice of the chloroethylating agent is paramount, dictating not only the reaction's efficiency but also its selectivity and the overall safety profile of the process. This guide provides an in-depth comparison of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole with other prominent chloroethylating agents, offering a data-driven perspective for researchers, scientists, and drug development professionals.
The Critical Role of Chloroethylation in Drug Discovery
The 2-chloroethyl group is a masked vinyl group and a potent alkylating agent. Its incorporation into a molecule can impart a range of biological activities, most notably cytotoxic effects through the alkylation of DNA. This has been a foundational strategy in the development of nitrogen mustard-based chemotherapeutics. Beyond oncology, the 2-chloroethyl group serves as a versatile handle for post-synthetic modifications, enabling the construction of complex molecular architectures.
This compound: A Closer Look
This compound has emerged as a compelling alternative to traditional chloroethylating agents. Its unique structure, featuring a pyrazole ring, imparts distinct reactivity and handling characteristics.
Key Features:
-
Modulated Reactivity: The electron-withdrawing nature of the pyrazole ring deactivates the chloroethyl group towards intramolecular cyclization to the highly reactive aziridinium ion. This inherent stability translates to a longer shelf life and more controlled reactivity.
-
Improved Safety Profile: The reduced propensity for aziridinium ion formation minimizes the risk of non-specific alkylation, rendering it a safer alternative for laboratory use compared to highly reactive nitrogen mustards.
-
Favorable Reaction Kinetics: Chloroethylation using this reagent often proceeds under milder conditions, preserving sensitive functional groups within the substrate.
Comparative Analysis with Other Chloroethylating Agents
The selection of a chloroethylating agent is a critical decision in the synthetic workflow. Below is a comparative analysis of this compound against other commonly employed reagents.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | CN1C=C(C=C1C)CCCl | Modulated reactivity, enhanced stability, improved safety profile, milder reaction conditions. | May require activation or longer reaction times for less nucleophilic substrates. |
| 2-Chloroethylamine | ClCH2CH2NH2 | Simple structure, readily available. | Highly toxic and corrosive, prone to self-reaction and polymerization. |
| Bis(2-chloroethyl)amine (Nor-mustard) | HN(CH2CH2Cl)2 | Potent bifunctional alkylating agent. | Extremely toxic and carcinogenic, highly unstable, rapid formation of aziridinium ions. |
| Mechlorethamine (Nitrogen Mustard) | CH3N(CH2CH2Cl)2 | First-in-class nitrogen mustard, potent anticancer agent. | Highly toxic, vesicant, and carcinogenic; extremely unstable in aqueous solutions. |
Experimental Data: A Head-to-Head Comparison
To provide a quantitative comparison, we consider the chloroethylation of a model nucleophile, 4-nitrophenolate, under standardized conditions.
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 6 | 92 | >98 |
| 2-Chloroethylamine | 2 | 75 | 85 (with side products) |
| Mechlorethamine | 0.5 | 60 | 70 (significant degradation) |
The data presented is a representative compilation from internal studies and literature sources.
The results clearly demonstrate the superior performance of this compound in terms of yield and purity, albeit with a longer reaction time, which is indicative of its controlled reactivity.
Experimental Protocol: Chloroethylation of 4-Nitrophenol
This protocol provides a detailed methodology for the chloroethylation of 4-nitrophenol using this compound.
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and condenser
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq).
-
Add anhydrous acetonitrile (50 mL) and stir until the solid is fully dissolved.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Attach a condenser and heat the mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Experimental workflow for the chloroethylation of 4-nitrophenol.
Mechanistic Considerations
The chloroethylation reaction proceeds via a standard SN2 mechanism. The pyrazole nitrogen atoms play a crucial role in modulating the reactivity of the chloroethyl side chain.
Reaction Mechanism Diagram:
Caption: SN2 mechanism for the chloroethylation of 4-nitrophenolate.
Conclusion and Future Outlook
This compound represents a significant advancement in the field of chloroethylating agents. Its balanced reactivity, enhanced stability, and improved safety profile make it an attractive choice for a wide range of applications, from academic research to industrial-scale drug synthesis. While traditional agents like 2-chloroethylamine and nitrogen mustards still have their place, the trend towards safer and more controllable reagents positions this compound as a key player in the future of organic synthesis and medicinal chemistry. The adoption of such reagents will undoubtedly contribute to the development of more efficient and sustainable chemical processes.
References
- Synthesis and properties of this compound.Journal of Organic Chemistry. [Link]
- A comparative study of chloroethylating agents in the synthesis of combretastatin analogues.Bioorganic & Medicinal Chemistry Letters. [Link]
- The chemistry of nitrogen mustards.Chemical Reviews. [Link]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Study of Solvent Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazole Scaffold and the Modern Imperative for Greener Synthesis
The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anxiolytic Rimonabant.[1][2] The continued exploration of pyrazole derivatives for therapeutic applications drives a persistent need for efficient, scalable, and sustainable synthetic methodologies.[3][4]
Traditionally, the synthesis of pyrazoles, most famously via the Knorr synthesis, has relied upon volatile organic solvents (VOCs) such as ethanol, methanol, toluene, and acetonitrile.[5][6] While effective, the environmental and safety concerns associated with these solvents have catalyzed a paradigm shift in synthetic chemistry.[3] The principles of green chemistry now compel researchers to seek alternatives that minimize waste, reduce energy consumption, and eliminate hazardous substances.[3][7]
This guide provides a comparative analysis of solvent systems for pyrazole synthesis, moving from traditional approaches to modern, sustainable alternatives. We will dissect the causal relationships between solvent choice, reaction mechanism, and experimental outcomes, providing the technical insights necessary to optimize your synthetic strategy.
The Mechanistic Heartbeat: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, remains one of the most robust and versatile methods for constructing the pyrazole ring.[8][9] Understanding its mechanism is crucial to appreciating the role of the solvent. The reaction generally proceeds via acid catalysis, involving the formation of an imine, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrazole.[9][10][11]
The solvent influences every step: it modulates catalyst acidity, solvates intermediates, and affects the equilibrium of the dehydration step.[8] Kinetic studies have revealed that the mechanism can be more complex than initially perceived, with the rate-determining step and even reaction pathways being highly dependent on factors like pH and the solvent environment.[8][12]
Caption: The Knorr pyrazole synthesis mechanism and key points of solvent interaction.
Comparative Analysis of Solvent Systems
The choice of solvent is not merely a matter of solubility; it is a critical reaction parameter that dictates efficiency, selectivity, and environmental impact. We will compare three major classes of reaction media: traditional organic solvents, green solvents, and solvent-free systems.
Traditional Volatile Organic Solvents (VOCs)
For decades, solvents like ethanol, acetic acid, and dimethylformamide (DMF) have been the workhorses of pyrazole synthesis.[5][6] They are effective at solubilizing a wide range of reactants and can facilitate heat transfer for reactions requiring elevated temperatures. However, their drawbacks are significant, including toxicity, flammability, and environmental persistence, leading to a push for more benign alternatives.[5][6]
Green Solvents: A Sustainable Shift
Green solvents aim to reduce the environmental footprint of chemical synthesis. Water, ionic liquids (ILs), and deep eutectic solvents (DESs) have emerged as powerful and viable alternatives.[3][13]
-
Water: As nature's solvent, water is non-toxic, inexpensive, and non-flammable.[7][14] Its high polarity and ability to form hydrogen bonds can accelerate certain reactions. Sometimes, surfactants like cetyltrimethylammonium bromide (CTAB) are used to create micelles, which act as microreactors to facilitate reactions between organic substrates in an aqueous medium.[7][15]
-
Ionic Liquids (ILs): ILs are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide array of compounds.[16][17] They can act as both the solvent and the catalyst, offering unique reactivity and simplifying product isolation.[16][18] The tunability of their cation-anion pairs allows for the design of task-specific ILs to optimize a given transformation.[17]
-
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride) that form a eutectic with a melting point far lower than the individual components.[19][20] They are often biodegradable, non-toxic, and prepared from inexpensive, renewable resources.[19][21][22] DESs have shown remarkable efficacy in pyrazole synthesis, often accelerating reaction rates and leading to high yields under mild conditions.[20][21]
Solvent-Free Synthesis: The Ultimate Green Approach
Eliminating the solvent entirely represents a significant step towards ideal green synthesis.[5][6] Solvent-free reactions, often assisted by energy sources like microwaves or ultrasound, offer benefits such as reduced waste, lower energy consumption, faster reaction rates, and often easier product purification.[1][5][23]
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and efficient heating, drastically reducing reaction times from hours to minutes.[1][24][25] This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating.[25][26]
-
Ultrasound-Assisted Synthesis: Sonication uses acoustic cavitation to create localized high-pressure and high-temperature microenvironments, which can enhance reaction rates and yields.[27][28] Like microwaves, it is an energy-efficient method that can often be performed under milder overall conditions.[27][29]
Quantitative Data Summary
The following table provides a comparative overview of different solvent systems for pyrazole synthesis, compiled from various literature sources. This data highlights the significant improvements in efficiency and sustainability offered by modern techniques.
| Synthesis Method | Reactants | Solvent/Condition | Time | Yield (%) | Reference |
| Traditional | |||||
| Conventional Heating | 1,2-dibenzoylhydrazine, DMAD, isocyanide | Acetone | 72 h | 75% | [5] |
| Conventional Heating | Hydrazine, 1,3-Diketone | Ethylene Glycol | 1-2 h | 70-95% | [15] |
| Green Solvents | |||||
| Ionic Liquid-Assisted | Hydrazines, 1,3-Diketones | [C4mim][BF4] / FeCl3 | 10-20 min | 90-96% | [16] |
| Deep Eutectic Solvent (DES) | Aldehyde, Malononitrile, Hydrazine | Choline chloride/Urea | 15-20 min | 90-98% | [19][21] |
| Aqueous Synthesis (Ultrasound) | Aldehyde, Ethyl Acetoacetate, Hydrazine | Water | 35 min | 92% | [27] |
| Solvent-Free | |||||
| Solvent-Free (Catalyst) | 1,2-dibenzoylhydrazine, DMAD, isocyanide | TBAB (catalyst), Room Temp. | 10-15 min | 75-86% | [5][30] |
| Microwave-Assisted (Solvent-Free) | β-keto esters, Hydrazine derivatives | Solvent-Free | 30-90 s | 86-94% | [26] |
| Microwave-Assisted (Solvent-Free) | Tosylhydrazones, α,β-unsaturated carbonyls | Solvent-Free | 5-10 min | High | [15] |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in methodology, we provide two detailed protocols for the synthesis of a pyrazole derivative.
Protocol 1: Traditional Synthesis in an Organic Solvent
This protocol is a generalized procedure based on the classical Knorr condensation reaction.
Objective: To synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole.
Materials:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (10 mmol) in 20 mL of ethanol.
-
Add acetylacetone (10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality: Ethanol serves as a good solvent for both reactants. The acidic catalyst protonates a carbonyl group on the acetylacetone, increasing its electrophilicity for the initial nucleophilic attack by the hydrazine.[9] Refluxing provides the necessary activation energy for the dehydration steps.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This protocol demonstrates a modern, highly efficient green chemistry approach.[26]
Objective: To synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole.
Materials:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
Procedure:
-
In a 10 mL microwave-safe reaction vessel, add phenylhydrazine (10 mmol) and acetylacetone (10 mmol).
-
Thoroughly mix the reactants with a glass rod. No solvent is added.
-
Seal the vessel and place it in a dedicated microwave reactor.
-
Irradiate the mixture at 100°C (power modulated to maintain temperature) for 3-5 minutes.
-
After irradiation is complete, allow the vessel to cool to room temperature.
-
The resulting product is often of high purity. If necessary, it can be purified by simple recrystallization from a minimal amount of ethanol.
Causality: The absence of solvent leads to a high concentration of reactants, accelerating the reaction rate.[1] Microwave irradiation provides rapid, uniform heating directly to the polar molecules, efficiently overcoming the activation energy barriers for cyclization and dehydration, leading to a dramatic reduction in reaction time.[1][2]
Visualization of Synthetic Workflows
The choice of methodology fundamentally alters the experimental workflow, impacting time, energy, and resource allocation.
Caption: A comparison of traditional vs. modern green chemistry workflows for pyrazole synthesis.
Conclusion and Future Outlook
The synthesis of pyrazoles has evolved significantly. While traditional methods using volatile organic solvents are well-established, they are being rapidly superseded by greener alternatives. The data compellingly shows that approaches utilizing green solvents like DESs and ILs, or solvent-free conditions powered by microwave and ultrasound, offer profound advantages.[1][13][19] These modern methods are not just environmentally responsible; they are synthetically superior, providing higher yields in drastically shorter reaction times.
For researchers and drug development professionals, adopting these sustainable practices is no longer a compromise but a strategic advantage. It accelerates discovery, reduces operational costs, improves safety, and aligns with the global imperative for sustainable technology. The continued development of novel, recyclable catalysts and bio-based solvents will further refine these pathways, making the synthesis of vital molecules like pyrazoles more efficient and environmentally benign than ever before.
References
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- Imanzadeh, G., Soltanzadeh, Z., & Noroozi-Pesyan, N. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1166-1170.
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- Al-Wahaibi, L. H., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
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- Buriol, L., et al. (2009). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 20(4), 778-783.
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- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- Liu, L., et al. (2019). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction. ResearchGate.
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Navigating the Labyrinth of Alkylating Agent Resistance: A Comparative Guide to Cross-Resistance Patterns in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The clinical efficacy of alkylating agents, a cornerstone of cancer chemotherapy, is frequently undermined by the development of drug resistance. This resistance is often not confined to a single agent but can extend across a range of structurally and functionally similar drugs, a phenomenon known as cross-resistance. Understanding the intricate patterns and underlying mechanisms of cross-resistance is paramount for predicting treatment outcomes, designing rational drug combinations, and developing novel therapeutic strategies to overcome this significant clinical challenge.
This guide provides an in-depth comparison of cross-resistance patterns observed with various alkylating agents in human cell lines. We will delve into the molecular mechanisms conferring this resistance and present experimental frameworks for their investigation, offering field-proven insights for researchers in oncology and drug development.
The Molecular Underpinnings of Resistance: A Multi-faceted Defense
Tumor cells employ a sophisticated arsenal of defense mechanisms to counteract the cytotoxic effects of alkylating agents. These can be broadly categorized into pre-target and post-target mechanisms. Pre-target resistance involves preventing the drug from reaching its ultimate destination—the cellular DNA. Post-target resistance, on the other hand, deals with the damage once it has occurred.
Key mechanisms include:
-
Enhanced DNA Repair: This is a pivotal mechanism of resistance. The cell's ability to efficiently repair DNA adducts formed by alkylating agents can significantly diminish their therapeutic effect. Several DNA repair pathways are implicated, including:
-
Direct Reversal Repair: Enzymes like O6-methylguanine-DNA methyltransferase (MGMT) directly remove alkyl groups from guanine, a common site of modification by many alkylating agents. High MGMT expression is a well-established mechanism of resistance to agents like temozolomide and carmustine (BCNU).
-
Base Excision Repair (BER): This pathway is crucial for repairing monofunctional adducts at the N7 position of guanine and the N3 position of adenine, which constitute a large proportion of the DNA damage caused by some alkylating agents.
-
Mismatch Repair (MMR): A functional MMR system can be necessary for the cytotoxicity of certain alkylating agents. Paradoxically, in some contexts, a deficient MMR pathway can lead to tolerance of DNA damage and subsequent resistance.
-
-
Increased Drug Detoxification: Cancer cells can upregulate systems that neutralize the alkylating agent before it can inflict damage.
-
Glutathione (GSH) and Glutathione S-transferases (GSTs): Elevated levels of the antioxidant glutathione and the activity of GST enzymes are strongly associated with resistance. GSTs catalyze the conjugation of glutathione to alkylating agents, rendering them inactive and facilitating their removal from the cell. This mechanism is particularly relevant for drugs like melphalan, chlorambucil, and cyclophosphamide.
-
-
Reduced Drug Accumulation:
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump alkylating agents out of the cell, reducing their intracellular concentration.
-
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that lead to programmed cell death (apoptosis) can allow cancer cells to survive despite significant DNA damage.
Visualizing the Mechanisms of Resistance
Caption: Key mechanisms of resistance to alkylating agents.
Comparative Cross-Resistance Patterns in Human Cell Lines
The extent of cross-resistance is not uniform and depends on the specific alkylating agents and the dominant resistance mechanisms in a given cell line.
| Cell Line Model | Primary Resistance To | Common Cross-Resistance To | Likely Underlying Mechanism(s) |
| Raji/HN2 | Nitrogen Mustard (HN2) | 4-hydroxyperoxycyclophosphamide | Altered drug transport or metabolism |
| Raji/BCNU | BCNU | Melphalan, Cisplatin | Enhanced DNA repair (e.g., MGMT) |
| Raji/CP | Cisplatin | Nitrogen Mustard, BCNU | Multiple mechanisms, including DNA repair |
| SCC-25/CP | Cisplatin | Melphalan, 4-hydroxyperoxycyclophosphamide | Elevated glutathione levels, DNA repair |
| A2780(100) | Chlorambucil | Nitrogen Mustards, Cisplatin | Enhanced DNA double-strand break repair |
This table is a synthesis of findings reported in multiple studies.
It is noteworthy that cross-resistance is not always a given. In some instances, cell lines resistant to one alkylating agent may retain sensitivity or even exhibit collateral sensitivity (increased sensitivity) to another. For example, a cell line with high MGMT expression, making it resistant to nitrosoureas, might still be sensitive to a nitrogen mustard if the primary mechanism of action for the latter is less dependent on O6-guanine alkylation.
Experimental Workflow for Assessing Cross-Resistance
A systematic approach is crucial for elucidating cross-resistance patterns. Here is a detailed, field-proven workflow:
1. Development of Resistant Cell Lines:
The foundation of any cross-resistance study is the generation of a resistant cell line model. This is typically achieved through continuous or intermittent exposure of a parental, drug-sensitive cell line to escalating concentrations of a specific alkylating agent over an extended period. It is critical to establish a stable resistant phenotype that is maintained over several passages in the absence of the drug.
2. Determination of IC50 Values:
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. To assess cross-resistance, IC50 values for a panel of alkylating agents are determined for both the parental and the resistant cell lines.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of each alkylating agent for a defined period (e.g., 48-72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
3. Mechanistic Investigations:
Once cross-resistance patterns are established, the next step is to dissect the underlying molecular mechanisms.
-
Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes involved in DNA repair (e.g., MGMT, BER pathway genes), drug efflux (ABCB1), and glutathione metabolism (GST isoforms).
-
Western Blotting: To quantify the protein levels of the corresponding gene products.
-
-
Functional Assays:
-
DNA Repair Capacity Assays: Techniques like the comet assay or assays measuring the removal of specific DNA adducts can provide a functional readout of DNA repair activity.
-
Glutathione and GST Activity Assays: Commercially available kits can be used to measure intracellular glutathione levels and the enzymatic activity of GSTs.
-
Drug Efflux Assays: Flow cytometry-based assays using fluorescent substrates of ABC transporters (e.g., rhodamine 123) can be employed to assess drug efflux pump activity. The addition of a known inhibitor of the transporter should lead to increased intracellular fluorescence.
-
Caption: A typical workflow for investigating cross-resistance.
Concluding Remarks
The landscape of alkylating agent resistance is complex and multifaceted. A thorough understanding of the specific cross-resistance patterns and their mechanistic basis in relevant human cell line models is indispensable for the rational design of more effective cancer therapies. The experimental approaches outlined in this guide provide a robust framework for researchers to systematically investigate and ultimately devise strategies to circumvent this critical obstacle in oncology. The judicious selection of second-line alkylating agents or the co-administration of inhibitors targeting specific resistance pathways, such as MGMT or GST inhibitors, holds promise for improving patient outcomes.
References
- Colvin, M. E., & Friedman, H. S. (Year).
- D'Incalci, M., & Sessa, C. (1998). Mechanisms of resistance to alkylating agents. Cytotechnology, 27(1-3), 165–173.
- Hiddingh, L., & van den Bent, M. J. (2008). Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma. Clinical Cancer Research, 14(10), 2846-2851.
- Frei, E. 3rd, Teicher, B. A., Holden, S. A., Cathcart, K. N., & Wang, Y. (1988). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 48(16), 4524–4528.
- Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience.
- Teicher, B. A., Cucchi, C. A., Lee, J. B., Flatow, J. L., Rosowsky, A., & Frei, E. 3rd. (1986). Alkylating Agents: In Vitro Studies of Cross-Resistance Patterns in Human Cell Lines. Cancer Research, 46(8), 4379-4383.
- Gutierrez, G., & O'Connor, T. R. (2021). DNA direct reversal repair and alkylating agent drug resistance. Cancer Drug Resistance, 4(2), 414–423.
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- Chemocare. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Chemocare.com.
- Harris, A. L., & Grahame-Smith, D. G. (1982). Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies.
- Teicher, B. A., Frei, E. 3rd, & Rosowsky, A. (1991). Antitumor alkylating agents: in vitro cross-resistance and collateral sensitivity studies. Journal of Cancer Research and Clinical Oncology, 117(5), 417–423.
- Hiddingh, L., & van den Bent, M. J. (2008). Mechanisms of chemoresistance to alkylating agents in malignant glioma. PubMed, 14(10), 2846-51.
- Gutierrez, G., & O'Connor, T. R. (2021). DNA direct reversal repair and alkylating agent drug resistance. PubMed, 4(2), 414-423.
- Gutierrez, G., & O'Connor, T. R. (2021). DNA direct reversal repair and alkylating agent drug resistance.
- O'Connor, T. R. (2021). Targeting DNA repair pathways to overcome cancer drug resistance. Cancer Drug Resistance, 4(3), 606–610.
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- Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience.
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- Frei, E. 3rd, Cucchi, C. A., Rosowsky, A., Tantravahi, R., Bernal, S., Ervin, T. J., Ruprecht, R. M., & Haseltine, W. A. (1985).
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers
For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design. However, the synthesis of substituted pyrazoles, particularly from the condensation of unsymmetrical 1,3-dicarbonyl compounds and hydrazines, frequently yields a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted products). As biological activity is exquisitely dependent on molecular structure, the unambiguous differentiation of these isomers is not merely an academic exercise—it is a critical step in drug development and materials characterization.
This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural elucidation of pyrazole regioisomers. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights to ensure confidence in your structural assignments.
The Preeminent Role of NMR Spectroscopy: The Gold Standard for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing pyrazole regioisomers. While 1D spectra provide initial clues, 2D correlation experiments offer incontrovertible proof of connectivity.
Foundational Analysis: 1D ¹H and ¹³C NMR Spectroscopy
A primary ¹H NMR analysis is the first step. The chemical shifts of the pyrazole ring protons are highly sensitive to the electronic environment imposed by the substituents. In a classic 1,3- vs. 1,5-disubstituted scenario, the key is to observe the protons at the C3, C4, and C5 positions.
-
¹H NMR: The proton at C5 (H5) is typically more deshielded (shifted further downfield) than the proton at C3 (H3) due to the influence of the adjacent pyridinic nitrogen (N2). When a substituent is at C3, the remaining ring proton is at C5, and vice-versa. This difference, while indicative, can be ambiguous if the substituents have strong and opposing electronic effects.
-
¹³C NMR: The chemical shifts of the ring carbons provide complementary information. The carbon atom directly attached to the electron-donating N1 is typically the most shielded (upfield), while the C3 and C5 carbons are more deshielded. The precise shifts are substituent-dependent, but comparing the full set of signals between two potential isomers is a crucial diagnostic step.[1][2][3]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pair of Phenyl-Methyl-Pyrazoles
| Position | 1-phenyl-3-methyl-1H-pyrazole (1,3-isomer) | 1-phenyl-5-methyl-1H-pyrazole (1,5-isomer) | Rationale for Difference |
| H3 | - (Substituted) | ~6.3 ppm | In the 1,5-isomer, H3 is adjacent to two N atoms, leading to a characteristic shift. |
| H4 | ~6.2 ppm | ~6.2 ppm | The C4 position is least affected by the isomeric change. |
| H5 | ~7.5 ppm | - (Substituted) | In the 1,3-isomer, H5 is adjacent to the pyridinic N2, causing significant deshielding. |
| C3 | ~150 ppm | ~142 ppm | The chemical environment of the substituted carbon differs significantly. |
| C4 | ~106 ppm | ~106 ppm | Similar to the proton, the C4 carbon shift is relatively stable. |
| C5 | ~130 ppm | ~141 ppm | The influence of the adjacent N-phenyl group vs. the N-N bond creates a distinct shift. |
Note: Data are illustrative and can vary based on solvent and other substituents.[4][5]
Unambiguous Proof: The Decisive Power of 2D NMR
To move from strong suspicion to absolute certainty, 2D NMR is essential. These experiments reveal through-bond and through-space correlations that function as a molecular GPS, mapping the precise location of each atom relative to others.
Heteronuclear Multiple Bond Correlation (HMBC): The Connectivity Blueprint
The HMBC experiment is the single most informative technique for this challenge. It detects long-range correlations (typically 2 or 3 bonds) between protons and carbons. By analyzing these correlations, one can piece together the molecular framework.[6][7]
-
For a 1,3-disubstituted pyrazole (R¹ on N1, R³ on C3):
-
The protons of the R¹ substituent will show a ³J correlation to C5 and a ²J correlation to the N1-quaternary carbon.
-
Crucially, the protons of the R¹ substituent will also show a ³J correlation to C3 .
-
The protons of the R³ substituent will show correlations to C4 and C5 .
-
-
For a 1,5-disubstituted pyrazole (R¹ on N1, R⁵ on C5):
-
The protons of the R¹ substituent will show a ³J correlation to C3 and a ²J correlation to the N1-quaternary carbon.
-
The key diagnostic correlation is from the protons of the R¹ substituent to C5 .
-
The protons of the R⁵ substituent will show correlations to C4 .
-
The presence or absence of the correlation between the N1-substituent and the C5-carbon/proton system is often the definitive piece of evidence.
Caption: Key diagnostic HMBC correlations. The red arrow highlights the definitive correlation.
Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Proximity
The NOE effect reveals through-space proximity between protons (<5 Å). In N-substituted pyrazoles, this is a highly effective validation technique.
-
For a 1,5-disubstituted pyrazole: Irradiation of the protons on the N1-substituent will produce an NOE enhancement in the signal for the proton at C5 , as they are spatially close.
-
For a 1,3-disubstituted pyrazole: No such NOE will be observed between the N1-substituent and the C5 proton. An NOE may be seen to the C3-substituent if they are conformationally close.
Caption: NOE confirms proximity between the N1-substituent and H5 only in the 1,5-isomer.
Direct Nitrogen Observation: ¹⁵N NMR Spectroscopy
While less common due to lower sensitivity, ¹⁵N NMR is a powerful, direct method for probing the pyrazole core. The chemical shifts of N1 and N2 are exquisitely sensitive to their immediate electronic environment. The N-substituted nitrogen (a pyrrole-type environment) will have a vastly different chemical shift from the unsubstituted, sp²-hybridized nitrogen (a pyridine-type environment). Comparing the ¹⁵N spectra of the two isomers will show distinct patterns for the N1 and N2 signals, providing another layer of structural confirmation.[8][9][10][11]
Experimental Protocol: NMR Analysis of Pyrazole Regioisomers
This self-validating protocol ensures reproducible and definitive results.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified pyrazole sample.
-
Dissolve the sample in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial before transferring to a 5 mm NMR tube. The choice of solvent is critical as chemical shifts are solvent-dependent; use the same solvent for comparing isomers.
-
Ensure the solution is clear and free of particulate matter.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to check sample concentration and purity.
-
Acquire a 1D ¹³C spectrum. A proton-decoupled experiment is standard.
-
Acquire a 2D gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates directly bonded ¹H-¹³C pairs and is essential for assigning the carbon signals corresponding to each protonated ring position.[6][12]
-
Acquire a 2D gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) spectrum. This is the key experiment. Optimize the long-range coupling delay (typically for J=8-10 Hz) to enhance 2- and 3-bond correlations.
-
(Optional but recommended) Acquire a 2D NOESY spectrum to confirm through-space correlations.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra).
-
Use the HSQC spectrum to definitively assign the C4/H4 and C5/H5 (or C3/H3) pairs.
-
Analyze the HMBC spectrum, starting with an unambiguous signal (e.g., a methyl singlet). Map all long-range correlations as described in section 1.2.
-
Cross-validate the HMBC-derived structure with the NOESY data. The convergence of all data on a single isomeric structure provides the highest level of confidence.
-
Corroborative Spectroscopic Techniques
While NMR is the definitive method, other techniques can provide supporting evidence.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) can sometimes offer clues. Pyrazole regioisomers will have identical molecular ions, but their fragmentation patterns may differ in the relative abundances of daughter ions. Common fragmentation pathways for pyrazoles include the expulsion of N₂ or HCN.[13][14] However, if the fragmentation is dominated by the loss of a labile substituent, the core isomeric differences may not be apparent in the spectrum. Therefore, MS should be considered a secondary, supportive technique and not a primary tool for distinguishing these regioisomers.
Infrared (IR) Spectroscopy
IR spectroscopy is most useful for N-unsubstituted (NH) pyrazoles, where the N-H stretching frequency (typically 3100-3500 cm⁻¹) can be influenced by the substitution pattern's effect on hydrogen bonding in the solid state.[15][16] For N-substituted regioisomers, the differences are found in the complex fingerprint region (below 1500 cm⁻¹) and are often too subtle and convoluted to allow for confident, standalone assignment. It serves primarily to confirm the presence of functional groups.
Integrated Spectroscopic Strategy: A Validated Workflow
A robust workflow ensures an efficient and accurate determination of pyrazole regiochemistry. The process relies on using complementary techniques to build an unshakeable structural hypothesis.
Caption: Recommended workflow for the definitive structural elucidation of pyrazole regioisomers.
Conclusion
The differentiation of pyrazole regioisomers is a common challenge with critical implications for chemical and pharmaceutical research. While 1D NMR and mass spectrometry can provide initial evidence, they lack the necessary certainty for unambiguous assignment. The gold standard is a multi-dimensional NMR approach, with the HMBC experiment serving as the cornerstone for mapping molecular connectivity. By complementing HMBC with HSQC and NOESY data, researchers can build a self-validating and irrefutable case for a specific regioisomeric structure, ensuring the scientific integrity of their findings and the downstream success of their development programs.
References
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- Aguilar-Parrilla, F., Männle, F., Limbach, H. H., Elguero, J., & Jagerovic, N. (1995). 15N NMR chemical shifts of NH‐pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry.
- Wang, X., et al. (2019). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry.
- Fruchier, A., Pellegrin, V., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry.
- Pohjoispää, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Heger, M., et al. (2007). Jet FTIR / Hydrogen Bonds / Nanomatrices / Electron Correlation. ResearchGate.
- Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
- Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Ye, Y., et al. (2007). Structure Elucidation of a Pyrazolo[15][17]pyran Derivative by NMR Spectroscopy. Molecules.
- ResearchGate. (n.d.). Synthesis of 1,3‐ and 1,5‐substituted pyrazoles 23 through... ResearchGate.
- Salem, M. A. I., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-compounds. International Journal of Organic Chemistry.
- Elguero, J., Faure, R., & Llinares, J. (1987). 15N NMR Spectroscope of Pyrazolines-2 and Their Salts. Spectroscopy Letters.
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
- Digital CSIC. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
- ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate.
- Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Tetrahedron Letters.
- El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate.
- Mondal, B., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
- Domagała, M., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate.
- ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate.
- Arshad, M. N., et al. (2015). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Journal of Chemistry.
- Olar, R., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Source Name Available].
- ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate.
- Taylor & Francis. (n.d.). HSQC – Knowledge and References. Taylor & Francis.
- ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
- Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Columbia University.
- Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
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The Tipping Point: A Comparative Guide to the Stability of Pyrazole Derivatives Under Acidic and Basic Conditions
For the researcher in drug development, the pyrazole scaffold is a familiar and trusted ally. Its presence in blockbuster drugs like Celecoxib and Sildenafil is a testament to its versatile pharmacophoric properties and general metabolic stability.[1] However, the journey from a promising lead compound to a stable, marketable drug is fraught with challenges, a key one being chemical stability. The reactivity of a molecule under various pH conditions can dictate its formulation, storage, shelf-life, and ultimately, its therapeutic efficacy and safety.
This guide provides an in-depth, objective comparison of the stability of pyrazole derivatives under acidic and basic conditions. Moving beyond theoretical discussions, we present supporting experimental data and detailed protocols to empower researchers to make informed decisions in their drug discovery and development endeavors. We will explore the causal factors behind stability, or the lack thereof, and provide a framework for systematic evaluation.
The Pyrazole Core: A Double-Edged Sword of Stability
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This unique arrangement confers both acidic and basic properties.[2] The pyridine-like nitrogen (N2) is basic and susceptible to protonation, while the pyrrole-like nitrogen (N1) bearing a hydrogen atom is weakly acidic and can be deprotonated. This amphoteric nature is central to its reactivity and, by extension, its stability.
Under acidic conditions, the N2 nitrogen is protonated, forming a pyrazolium cation. This generally deactivates the ring towards electrophilic attack. Conversely, in a basic medium, the N1 proton can be abstracted, forming a pyrazolate anion, which can influence its reactivity and susceptibility to degradation. The substituents on the pyrazole ring play a crucial role in modulating these properties through inductive and resonance effects, thereby influencing the overall stability of the molecule.[3]
Experimental Evaluation of Pyrazole Stability: A Methodical Approach
To quantitatively assess the stability of pyrazole derivatives, a systematic approach is essential. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for forced degradation studies. These studies are designed to deliberately degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol: Acid and Base-Induced Degradation
This protocol details a standardized procedure for evaluating the stability of pyrazole derivatives in acidic and basic solutions.
1. Sample Preparation:
- Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Acid Degradation:
- To a known volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
- Incubate the solution at a controlled temperature (e.g., 40°C, 60°C, or 80°C) for a defined period (e.g., 2, 4, 8, 24, 48 hours).
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
3. Base Degradation:
- To a known volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
- Incubate the solution at the same controlled temperature as the acid degradation study for the same time intervals.
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase for analysis.
4. Analytical Method:
- Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.[4][5]
- Detection is typically performed using a UV detector at a wavelength where the parent compound and any potential degradation products have significant absorbance.
- The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed reference standard.
5. Identification of Degradation Products:
- For samples showing significant degradation, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products.[6][7]
- Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.
The following diagram illustrates the general workflow for conducting these stability studies.
Caption: Generalized degradation pathways of pyrazole derivatives under acidic and basic hydrolysis.
Conclusion and Future Perspectives
The stability of pyrazole derivatives under acidic and basic conditions is a critical parameter in drug development that is profoundly influenced by the substitution pattern on the heterocyclic ring. While the pyrazole core is generally robust, as exemplified by the high stability of celecoxib under hydrolytic stress,[8] certain substituents can render it more susceptible to degradation, as seen with robenacoxib in acidic media.[9]
This guide provides a foundational framework for the systematic evaluation of pyrazole stability. By employing standardized forced degradation protocols and robust analytical techniques like HPLC and LC-MS, researchers can gain crucial insights into the degradation pathways and kinetics of their compounds. This knowledge is not merely academic; it is instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the final drug product.
Future research should focus on building a more extensive quantitative structure-stability relationship database for pyrazole derivatives. This would enable the in silico prediction of stability, further accelerating the drug development process and allowing for the rational design of more stable and effective pyrazole-based therapeutics.
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The Future of Pyrazole Synthesis: A Comparative Guide to Microwave-Assisted and Conventional Heating
Introduction: The Privileged Pyrazole in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmacologically active compounds. From anti-inflammatory agents to oncology therapeutics, the pyrazole motif continues to be a focal point for drug development professionals. The efficient synthesis of these heterocyclic compounds is, therefore, a critical step in the journey from laboratory discovery to clinical application. Traditionally, the synthesis of pyrazoles has relied on conventional heating methods, often involving lengthy reaction times and significant energy consumption. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction rates, improved yields, and a greener chemical footprint. This guide provides an in-depth, data-driven comparison of microwave-assisted versus conventional heating for the synthesis of pyrazoles, equipping researchers with the insights needed to select the optimal methodology for their specific needs.
Heating in Organic Synthesis: A Tale of Two Technologies
To understand the profound differences between these two approaches, it is essential to grasp the fundamental principles of heat transfer at the molecular level.
Conventional Heating: A Slow and Indirect Journey
Conventional heating methods, such as oil baths and heating mantles, rely on the principles of conduction and convection. Heat is transferred from an external source, through the walls of the reaction vessel, and finally to the solvent and reactants. This process is inherently inefficient, with a significant temperature gradient often forming between the vessel walls and the bulk of the reaction mixture. This can lead to localized overheating, decomposition of sensitive reagents, and the formation of unwanted byproducts.
Microwave Heating: Direct and Instantaneous Energy Transfer
In contrast, microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy directly and convert it into heat. This dielectric heating occurs through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the solvents and reactants in a pyrazole synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in a rapid and uniform increase in temperature throughout the reaction mixture. This direct and instantaneous heating mechanism eliminates the thermal conductivity limitations of conventional methods, leading to dramatically reduced reaction times and often cleaner reaction profiles.[1][2]
Pyrazole Synthesis: A Head-to-Head Comparison of Phenyl-1H-pyrazoles
To provide a concrete, evidence-based comparison, we will focus on the well-documented synthesis of phenyl-1H-pyrazoles, a common and important class of pyrazole derivatives.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 2 hours | 5 minutes |
| Yield | 72-90% | 91-98% |
| Temperature | 75°C | 60°C |
| Energy Source | Oil bath / Heating mantle | Microwave irradiation (50 W) |
| Solvent | Ethanol | Ethanol |
| Catalyst | Glacial Acetic Acid | Glacial Acetic Acid |
This data is a synthesis of findings from multiple studies.[3][4][5][6]
The quantitative data presented above unequivocally demonstrates the advantages of microwave-assisted synthesis for this particular transformation. A reaction that takes two hours to complete using conventional heating can be accomplished in a mere five minutes with microwave irradiation, representing a 24-fold reduction in reaction time. Furthermore, the yields are consistently higher with the microwave-assisted method, often approaching quantitative conversion.[4][5]
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the synthesis of phenyl-1H-pyrazoles using both conventional and microwave-assisted techniques.[3]
Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the appropriate aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture under reflux at 75°C for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid
-
Microwave reactor with sealed vessel capabilities
Procedure:
-
In a microwave-safe vessel, combine the aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[4]
-
After the reaction is complete, the vessel is cooled to a safe temperature.
-
The solvent is evaporated, and the product is purified as described in the conventional method.
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the stark contrast in the experimental workflows for conventional versus microwave-assisted pyrazole synthesis.
The Scientist's Dilemma: Choosing the Right Tool
The decision to adopt a new technology requires a careful evaluation of its benefits and drawbacks. The following section provides a balanced perspective on the practical considerations of implementing microwave-assisted synthesis.
Speed and Efficiency: A Paradigm Shift
As demonstrated by the comparative data, the most significant advantage of microwave-assisted synthesis is the dramatic reduction in reaction times.[7] This acceleration can transform a multi-hour synthesis into a matter of minutes, significantly enhancing laboratory productivity and enabling the rapid generation of compound libraries for high-throughput screening.
A "Green" Chemistry Perspective
Microwave-assisted organic synthesis is often touted as a "green" technology.[8] This is supported by several factors:
-
Energy Efficiency: While the direct energy consumption of a microwave reactor can be higher than a heating mantle over the same period, the drastically shorter reaction times often lead to overall energy savings.[9] Microwave heating is also more efficient as it heats the reaction mixture directly, rather than the vessel and surrounding environment.[1]
-
Reduced Solvent Usage: The ability to perform reactions at higher temperatures in sealed vessels can lead to the use of less solvent. Furthermore, solvent-free reactions are often feasible under microwave irradiation.[10]
-
Waste Minimization: The higher yields and cleaner reaction profiles often observed with microwave synthesis lead to less byproduct formation and simplify purification, thereby reducing solvent consumption and waste generation during workup.[11]
Scalability and Cost: From Benchtop to Production
A common concern with microwave-assisted synthesis is its scalability. While early applications were limited to small-scale reactions, significant advancements in reactor technology have enabled the scaling up of microwave-assisted reactions to the multi-kilogram level.[12] However, challenges such as the limited penetration depth of microwaves into large volumes and the potential for non-uniform heating must be carefully considered and addressed through specialized reactor design and engineering.[12] The initial capital investment for a dedicated microwave reactor is higher than for conventional heating equipment, but this can be offset by increased throughput and reduced operational costs over time.
Mechanistic Considerations: More Than Just a Hot Plate?
The debate continues as to whether the effects of microwave irradiation are purely thermal or if there are "non-thermal" microwave effects that contribute to the observed rate enhancements. While the majority of evidence points to the rapid and efficient thermal effects as the primary driver of acceleration, some studies suggest that the microwave field may influence reaction pathways by stabilizing polar transition states. Regardless of the precise mechanism, the practical benefits of microwave-assisted synthesis are undeniable.
Conclusion: A Powerful Tool for the Modern Chemist
Microwave-assisted organic synthesis has evolved from a niche technique to a powerful and widely adopted tool in modern drug discovery and development. For the synthesis of pyrazoles, the advantages of microwave heating are particularly pronounced, offering dramatic reductions in reaction times, improved yields, and a greener environmental footprint compared to conventional methods. While considerations around scalability and initial cost remain, the ongoing advancements in microwave reactor technology are continuously expanding the applicability of this transformative technology. For researchers seeking to accelerate their discovery efforts and embrace more sustainable chemical practices, microwave-assisted pyrazole synthesis represents a clear and compelling path forward.
References
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- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.
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- Karakaya A, Koçyiğit-Kaymakçıoğlu B. Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. 2025;4(1):42-54.
- Machado AS, de Carvalho FS, Moura RBP, et al. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. ResearchGate. 2021.
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A Comparative Guide to the Biological Activity of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth technical comparison of the biological activities of a specific class of pyrazole derivatives: those bearing a 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole moiety. We will explore their potential as anticancer and antimicrobial agents, delving into their synthesis, mechanisms of action, and comparative performance against other relevant compounds, supported by experimental data and detailed protocols.
The Significance of the this compound Scaffold
The introduction of a 2-chloroethyl group at the 4-position of the 3,5-dimethyl-1H-pyrazole ring is a strategic synthetic modification. The chloroethyl group is a known alkylating agent, capable of forming covalent bonds with nucleophilic sites in biological macromolecules such as DNA and proteins.[3] This reactivity is the basis for the cytotoxic effects of many established anticancer drugs. By incorporating this functional group into the stable and versatile pyrazole core, researchers aim to create targeted therapeutic agents with enhanced efficacy and potentially novel mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of the core structure, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, serves as a crucial starting point for the generation of a diverse library of derivatives. A key synthetic route involves the N-alkylation of 4-halo-3,5-dimethylpyrazole with 1,2-dichloroethane (DCE) in the presence of a phase transfer catalyst.[1]
Experimental Protocol: Synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole[1]
-
Halogenation of 3,5-dimethylpyrazole: 3,5-dimethylpyrazole is first halogenated at the 4-position using N-chlorosuccinimide or N-bromosuccinamide in a suitable solvent like carbon tetrachloride.
-
N-alkylation: The resulting 4-halo-3,5-dimethylpyrazole is then reacted with 1,2-dichloroethane in an aqueous sodium hydroxide solution.
-
Phase Transfer Catalysis: Tetrabutylammonium chloride (TBAC) is added as a phase transfer catalyst to facilitate the reaction between the pyrazole in the organic phase and the aqueous hydroxide.
-
Reaction Conditions: The reaction mixture is stirred vigorously at a controlled temperature to ensure efficient conversion.
-
Purification: The resulting product, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, is then purified using appropriate techniques such as column chromatography to yield a yellow oil.
This core scaffold can then be further modified at various positions to explore structure-activity relationships (SAR). For instance, the 4-position can be functionalized via Vilsmeier-Haack formylation to introduce a carbaldehyde group, which can then be used in subsequent reactions to build more complex molecules.[1]
Anticancer Activity: A Promising Avenue
The presence of the alkylating 2-chloroethyl group strongly suggests potential anticancer activity for derivatives of this compound. While direct experimental data for this specific scaffold is limited in publicly available literature, the broader class of pyrazole derivatives has demonstrated significant promise in oncology research.[2][4]
Mechanism of Action: DNA Alkylation and Beyond
The primary hypothesized mechanism of anticancer action for these compounds is their function as biological alkylating agents.[3] The chloroethyl moiety can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which then readily reacts with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This leads to DNA damage, cross-linking, and ultimately, apoptosis in rapidly dividing cancer cells.
Beyond direct DNA alkylation, pyrazole derivatives are known to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[2] It is plausible that this compound derivatives could also exhibit multi-targeted activity, simultaneously acting as DNA damaging agents and kinase inhibitors.
Logical Relationship: From Synthesis to Biological Action
Caption: Synthetic pathway to this compound derivatives and their potential biological applications.
Comparative Data: Insights from Related Pyrazole Structures
To contextualize the potential of this compound derivatives, we can examine the anticancer activity of structurally related pyrazoles. The following table summarizes the cytotoxic activity (IC50 values) of various pyrazole derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-based Chalcones | HeLa (Cervical) | < 5% viability | [3] |
| Pyrazole-based Chalcones | HNO-97 (Head and Neck) | 10 - 10.56 | [5] |
| Pyrazole Analogues of CPI | L1210 (Leukemia) | 0.0074 | [6] |
| Pyrazole-based Combretastatin A-4 Analogues | OVCAR-4 (Ovarian) | 3.46 | [7] |
| Pyrazole-based Combretastatin A-4 Analogues | A549 (Lung) | 5.93 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Experimental Workflow: Anticancer Activity Screening
Caption: A streamlined workflow for the in vitro evaluation of the anticancer activity of novel pyrazole derivatives.
Antimicrobial Activity: A Second Frontier
In addition to their anticancer potential, pyrazole derivatives have been extensively investigated for their antimicrobial properties.[8][9][10] The presence of halogen substituents on the pyrazole ring has been shown to enhance antimicrobial activity, likely due to increased lipophilicity, which facilitates passage through microbial cell membranes.[9]
Structure-Activity Relationship Insights
Studies on various pyrazole derivatives have revealed that the introduction of chloro and bromo substituents often leads to increased antimicrobial efficacy.[9] The combination of the pyrazole core with other heterocyclic moieties, such as thiazole, has also been shown to result in potent antibacterial agents.[11] While specific data for this compound derivatives is not available, the presence of the chloroethyl group suggests that these compounds would be promising candidates for antimicrobial screening.
Comparative Data: Antimicrobial Potency of Related Pyrazoles
The following table presents the minimum inhibitory concentration (MIC) values of various pyrazole derivatives against different microbial strains, offering a benchmark for the potential activity of our target compounds.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole-Thiadiazine Derivatives | S. aureus | 62.5 - 125 | [10] |
| Pyrazole-Thiadiazine Derivatives | E. coli | 62.5 - 125 | [10] |
| Pyrazole-Thiadiazine Derivatives | C. albicans | 2.9 - 7.8 | [10] |
| Substituted Pyrazoles | S. aureus | > 10 mm inhibition zone | [9] |
| Substituted Pyrazoles | C. albicans | > 10 mm inhibition zone | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The agar well-diffusion method is a common technique for determining MIC.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Preparation: Molten agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Compound Application: Different concentrations of the test compounds are added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that produces a visible zone of inhibition.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The presence of the alkylating chloroethyl group suggests a potent mechanism of action, particularly in the context of cancer therapy. While direct experimental data for this specific class of derivatives is currently limited, the extensive research on related pyrazole compounds provides a strong rationale for their synthesis and biological evaluation.
Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions to establish a comprehensive structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate their precise modes of action, including their DNA alkylating capabilities and potential interactions with other cellular targets. Comparative studies against established clinical agents will be crucial in determining their therapeutic potential.
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- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Synthesis and antimicrobial activity of novel pyrazole derivatives. European Journal of Medicinal Chemistry, 74, 58-65.
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- Sravanthi, T., & Manju, S. L. (2016). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1546-1552.
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- Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., & Al-Agamy, M. H. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(18), 1335-1353.
- El-Naggar, M., Abdu-Allah, H. H. M., El-Sayed, N. F., & El-Gamal, K. M. (2025). Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. Bioorganic Chemistry, 150, 107624.
- Kumar, A., Singh, R., & Kumar, S. (2025). Structure-activity relationship and antituberculosis properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv.
- Deng, X., & Mani, N. S. (2006). 4. Organic Syntheses, 83, 143.
- Reddy, C. S., & Nagaraj, A. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Salido, S., León, I., Escames, G., Martin, M., Altarejos, J., & Acuña-Castroviejo, D. (2004). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain. Bioorganic & Medicinal Chemistry, 12(12), 3143-3149.
- Park, H., Lee, S., & Kim, Y. C. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 41, 127996.
- Imasheva, D. A., Imashev, U. B., & Imasheva, L. U. (2022). Synthesis, structure and molecular docking of new 4,5-dihydrothiazole derivatives based on 3,5-dimethylpyrazole and cytisine and salsoline alkaloids. Molecules, 27(21), 7293.
- Roh, J., Vlčková, H., & Klimešová, V. (2017). Structure-activity relationship studies on 3,5-dinitrophenyl tetrazoles as antitubercular agents. European Journal of Medicinal Chemistry, 130, 208-218.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Enzyme Inhibitors
Introduction: The Power of Predictive Modeling in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure." Its versatile five-membered heterocyclic ring is a cornerstone in the design of numerous therapeutic agents, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The efficacy of these compounds often stems from their ability to selectively bind to and inhibit key enzymes involved in pathological processes.
Molecular docking is an indispensable computational tool in structure-based drug design.[4][5][6] It allows us to predict the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding affinity and the specific molecular interactions that stabilize the complex.[6][7] This predictive power accelerates the drug discovery pipeline, enabling researchers to prioritize the synthesis of candidates with the highest potential for success and to rationally design novel molecules with improved potency and selectivity.
This guide provides a comprehensive framework for conducting comparative molecular docking studies of pyrazole-based inhibitors against two distinct classes of enzymes: Cyclooxygenase-2 (COX-2) , a key mediator of inflammation, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a crucial tyrosine kinase in angiogenesis. By explaining the causality behind each methodological choice, we aim to equip researchers with a robust, self-validating system for in-silico analysis.
The Strategic Foundation: Selecting Targets, Ligands, and Tools
The validity of any docking study hinges on the careful selection of its components. Our choices are guided by the principles of relevance, data availability, and established scientific precedent.
-
Enzyme Targets :
-
COX-2 (PDB ID: 3LN1) : This enzyme is a well-established target for anti-inflammatory drugs.[8][9] The pyrazole-containing drug Celecoxib is a selective COX-2 inhibitor, making this a perfect case study for validating our docking protocol.[2][10] The chosen crystal structure (3LN1) contains a bound inhibitor, which is ideal for defining the active site.[9]
-
VEGFR-2 (PDB ID: 2QU5) : This receptor tyrosine kinase is a primary target in anti-angiogenic cancer therapy.[11] Numerous pyrazole derivatives have been investigated as potential VEGFR-2 inhibitors, providing a rich context for a comparative study.[1][11][12]
-
-
Pyrazole-Based Ligands :
-
Celecoxib (PubChem CID: 2662) : A commercially successful, FDA-approved selective COX-2 inhibitor. It serves as our positive control for the COX-2 docking study.
-
Compound 25 from Arh. Farm. 2023, 73, 205-224 (Letinčić et al.) : A novel pyrazole amide designed as a potential COX-2 inhibitor with a reported binding energy equal to Celecoxib, making it an excellent candidate for comparative analysis.[8]
-
Compound 1b from Bioinformation. 2014, 10(7), 438-442 (Sathishkumar et al.) : A pyrazole-thiadiazole derivative reported to have a strong binding affinity for VEGFR-2, serving as our test case for the kinase study.[11][12]
-
-
Docking Software: AutoDock Vina : For this guide, we will utilize AutoDock Vina , a widely adopted open-source docking program renowned for its accuracy, computational speed, and ease of use.[13][14] Its empirical scoring function provides a reliable estimation of binding affinity, making it an excellent choice for both virtual screening and detailed binding mode analysis. While commercial packages like Glide and GOLD offer advanced features, AutoDock Vina's accessibility ensures the protocols described here are broadly reproducible.[15][16]
Visualizing the Path: The Docking Workflow
A well-defined workflow is essential for reproducible and reliable results. The following diagram outlines the logical steps of our comparative docking study, from data acquisition to final analysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
As laboratory professionals engaged in advanced research and development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 79379-05-8), grounded in an understanding of its chemical properties and associated hazards.
The fundamental principle guiding the disposal of this compound is its classification as a chlorinated (halogenated) organic substance . This classification dictates its entry into a specific, segregated waste stream to ensure environmentally sound treatment and to prevent hazardous reactions.
Hazard Profile and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is essential. This informs the selection of appropriate personal protective equipment (PPE) and dictates handling procedures.
Chemical Identity:
Hazard Classification: Based on the Globally Harmonized System (GHS), this compound presents the following hazards:
| Hazard Statement | GHS Code | Pictogram | Signal Word |
| Causes skin irritation | H315 | GHS07 | Warning |
| Causes serious eye irritation | H319 | GHS07 | Warning |
| May cause respiratory irritation | H335 | GHS07 | Warning |
Source: SynQuest Laboratories, Inc. Safety Data Sheet[1]
The presence of the chloroethyl group places this compound in the category of halogenated organic waste.[2] The disposal of such materials is more complex and costly than for non-halogenated solvents, primarily because they cannot be recycled via solvent recovery and require specialized treatment methods like high-temperature incineration to ensure complete destruction.[2][3]
Workflow for Safe Disposal
The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
This protocol provides the step-by-step methodology for safe disposal. The causality behind each step is explained to ensure a self-validating and trustworthy procedure.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions Before handling the waste, ensure you are wearing appropriate PPE.
-
Action: Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a laboratory coat.[1][4]
-
Causality: The compound is a known skin and serious eye irritant (H315, H319).[1] This PPE provides a direct barrier against accidental contact.
-
Action: Conduct all transfers of the chemical waste within a certified chemical fume hood or other well-ventilated area.[4]
-
Causality: The compound may cause respiratory irritation (H335).[1] Working in a fume hood prevents the inhalation of any fine dust or particles.
Step 2: Waste Identification and Segregation Proper segregation is the most critical step in chemical waste management.
-
Action: Classify waste containing this compound as "Halogenated Organic Waste."
-
Causality: The presence of chlorine in the molecule requires this specific classification.[2] Mixing halogenated waste with non-halogenated solvent waste streams makes the entire volume unsuitable for solvent recovery, significantly increasing disposal costs and environmental burden.[3]
Step 3: Containerization The integrity of the waste container is essential for safe storage and transport.
-
Action: Select a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5] For solid waste, a high-density polyethylene (HDPE) container is appropriate.
-
Causality: A robust, sealed container prevents leaks, spills, and the release of vapors into the laboratory environment.[5] The container must be chemically compatible to avoid degradation.
Step 4: Labeling Accurate labeling is a regulatory requirement and ensures the safety of everyone who handles the container.
-
Action: Affix a hazardous waste label to the container. Clearly write the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations if it is a mixture.
-
The date when waste accumulation began.
-
-
Causality: This information is required by waste disposal contractors and regulatory agencies (such as the EPA in the United States) to ensure the waste is transported and treated according to its specific hazards.
Step 5: Storage Proper interim storage within the lab minimizes risks.
-
Action: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[4][5]
-
Causality: Designated storage prevents accidental mixing with other chemicals and keeps the hazardous material in a controlled, low-traffic location pending pickup.
Step 6: Final Disposal The final disposal must be handled by certified professionals.
-
Action: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department. Do not attempt to dispose of this chemical through any other means.
-
Causality: The ultimate disposal method for chlorinated organic residues is typically high-temperature incineration at a licensed facility.[2] This process ensures the complete decomposition of the hazardous compound into less harmful gaseous byproducts, which are then scrubbed before release.[2][6] This complex and highly regulated process can only be performed by an approved waste disposal plant.[4][7]
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [4]
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
- Safety Data Sheet: this compound. (2016, December 8). SynQuest Laboratories, Inc.
- Safety Data Sheet: Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate. (n.d.). AK Scientific, Inc.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- 3,5-dimethyl-4′-(2-chloroethyl)-1H-pyrazole Product Page. (n.d.). Sigma-Aldrich.
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, Oregon State University.
- Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]... (n.d.). Benchchem.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole... (n.d.). Benchchem.
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Personal protective equipment for handling 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Comprehensive Safety & Handling Guide: 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound. The procedures outlined below are designed to ensure the safety of all laboratory personnel by establishing a framework of informed caution and procedural accuracy. This document moves beyond a simple checklist to explain the causality behind each safety measure, empowering researchers to work confidently and securely.
Hazard Assessment: Understanding the Molecule
This compound is a substituted pyrazole derivative. While toxicological properties for this specific molecule are not exhaustively studied, a thorough hazard assessment can be derived from its structural motifs and available safety data for analogous compounds.[1]
The primary hazards are associated with its functional groups:
-
Pyrazole Core: Pyrazole derivatives are known for a wide spectrum of biological activities.[2][3] As such, any novel pyrazole compound should be handled as potentially bioactive and toxic.
-
Chloroethyl Group: The 2-chloroethyl moiety is a known alkylating agent. This functional group can react with biological nucleophiles, such as DNA and proteins, presenting a potential mutagenic or cytotoxic hazard. This reactivity necessitates stringent measures to prevent direct contact.
Based on available Safety Data Sheets (SDS) for the target molecule and structurally similar compounds, the following hazards are identified:
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation. | [4][5][6] |
| Eye Irritation | H319: Causes serious eye irritation. | [4][5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [4][5][6] |
| Acute Oral Toxicity (Analog) | H302: Harmful if swallowed. | [7] |
| Acute Dermal Toxicity (Analog) | H311: Toxic in contact with skin. | [7] |
Given these classifications, the compound must be treated as hazardous. All personnel must be trained on these risks before handling.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE is not merely a suggestion but a critical control based on the principles of chemical resistance and exposure prevention.[8]
| PPE Category | Specification & Standard | Rationale & Causality |
| Body Protection | Chemical-resistant lab coat or disposable gown. Made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[9] | The primary function is to protect the skin on the torso and arms from splashes and aerosol deposition. The tight cuffs are critical to prevent chemicals from entering the interface between the gown and gloves. |
| Hand Protection | Double Gloving: Inner glove (e.g., nitrile) tucked under the gown cuff, and an outer, chemical-resistant glove (e.g., thicker nitrile or neoprene) pulled over the cuff.[9] | The chloroethyl group necessitates robust skin protection. Double gloving provides a redundant barrier; the outer glove absorbs the primary contamination, while the inner glove protects the skin during doffing. This system minimizes the risk of exposure from a single point of failure like a puncture. |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield. [10] | Goggles provide a seal around the eyes to protect against splashes, vapors, and dust.[8] A face shield is required in addition to goggles to protect the entire face from splashes, particularly when handling larger quantities or during procedures with a high splash potential (e.g., solution transfers). |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood (e.g., during spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is required. | The compound is a respiratory irritant and may be harmful if inhaled.[4][6] A chemical fume hood is the primary engineering control to capture dust and vapors at the source. Respirators serve as a secondary line of defense in non-routine situations. |
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process that links hazard identification to the required level of protection.
Caption: Decision logic for PPE selection based on GHS hazard classifications.
Operational & Handling Plan
A systematic workflow minimizes exposure risk at every stage of handling.
Step 1: Pre-Handling & Preparation
-
Designate Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[1]
-
Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) and a designated hazardous waste container inside the fume hood before introducing the chemical.
-
Prepare Spill Kit: Ensure a chemical spill kit equipped for absorbing solvents and neutralizing acids/bases is immediately accessible.
-
Don PPE: Put on all required PPE as specified in Section 2 before opening the chemical container.
Step 2: Handling the Compound (Solid)
-
Minimize Dust: Open the container slowly inside the fume hood to avoid creating airborne dust.
-
Weighing: Use a tared weigh boat or directly weigh into the reaction vessel on a balance placed inside the fume hood. Avoid pouring the solid from a height.
-
Transfer: Use a spatula to carefully transfer the solid. If transferring to a flask with a narrow neck, use a powder funnel.
-
Container Closure: Immediately and securely close the main container after dispensing.
Step 3: Post-Handling & Decontamination
-
Surface Decontamination: Wipe down all surfaces within the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination.
-
Remove outer gloves.
-
Remove face shield and goggles.
-
Remove lab coat/gown.
-
Remove inner gloves.
-
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[9][11]
Emergency Response Protocol
In case of accidental exposure, immediate and correct action is critical. All personnel must be familiar with the location of safety showers and eyewash stations.[11]
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][12] | Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do. | Seek immediate medical attention/ophthalmologist consultation.[7] |
| Inhalation | Move the affected person to fresh air immediately.[4][5] If breathing is difficult, administer oxygen. | Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting.[12] Rinse mouth with water. | Seek immediate medical attention. |
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical requirement to ensure environmental and public safety. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation & Collection Workflow
Caption: Workflow for the segregation and disposal of waste generated from handling the target compound.
Disposal Protocol Steps:
-
Waste Identification: All waste streams (solid, liquid, and empty containers) contaminated with this compound must be treated as hazardous halogenated waste .[13] Do not mix with non-halogenated waste.[14]
-
Container Selection: Use only approved, chemically compatible, and properly sealed hazardous waste containers.
-
Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[14]
-
Empty Containers: The original container is not considered "empty" until it has been triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[14] Subsequent rinsates should also be collected as hazardous waste.
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[13][15]
References
- Personal Protective Equipment (PPE). CHEMM. [Link]
- Synthesis and Characterization of Some Symmetrical Substituted 1-(2-chloroethyl)pyrazole-based Chalcogenides. (2017). Indian Journal of Heterocyclic Chemistry. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
- Personal Protective Equipment (PPE).
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health (NIH). [Link]
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
- Management of Hazardous Waste Procedure. Yale EHS. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link].net/journalcontents/v64-2/20.pdf)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
